2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 506249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-14(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROIEDFLBXSKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325416 | |
| Record name | 2-(1H-Benzimidazol-2-yl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66838-69-5 | |
| Record name | 66838-69-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1H-Benzimidazol-2-yl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90325416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone
An In-Depth Technical Guide on the Synthesis and Characterization of 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Its unique structural features, including its ability to act as a hydrogen bond donor and acceptor, and to participate in π-stacking interactions, allow it to bind to a wide range of biological targets. This versatility has led to the development of benzimidazole-containing drugs with diverse therapeutic applications, including antiviral, anticancer, antihypertensive, and antifungal agents.
Within this important class of compounds, this compound stands out as a valuable synthetic intermediate and a molecule of interest for its own potential bioactivities. Its structure combines the benzimidazole core with a phenacyl group, providing a scaffold that can be further modified to explore new chemical space in drug discovery programs. This guide offers a comprehensive overview of the synthesis and detailed characterization of this compound, grounded in established chemical principles and analytical techniques.
Synthetic Pathway: The Phillips-Ladenburg Condensation
The most common and efficient method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. For the synthesis of this compound, a suitable precursor providing the phenacyl moiety is required. Benzoylacetonitrile is an excellent choice as it readily undergoes condensation with o-phenylenediamine.
The reaction proceeds via an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the nitrile carbon of benzoylacetonitrile, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable benzimidazole ring. The use of an acid catalyst, such as hydrochloric acid, is crucial for activating the nitrile group towards nucleophilic attack and facilitating the dehydration steps.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is a representative procedure based on established methodologies for benzimidazole synthesis.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Benzoylacetonitrile (1.0 eq)
-
4M Hydrochloric Acid (catalytic amount)
-
Ethanol (solvent)
-
Saturated Sodium Bicarbonate solution
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq) and benzoylacetonitrile (1.0 eq) in ethanol.
-
To this solution, add 4M hydrochloric acid (approximately 0.2 eq) dropwise while stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water.
-
For further purification, recrystallize the crude product from an appropriate solvent system, such as ethanol/water.
-
Dry the purified product under vacuum to obtain this compound as a solid.
Characterization of this compound
Confirmation of the structure and purity of the synthesized compound is achieved through a combination of spectroscopic and physical methods.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals corresponding to the different protons in the molecule. The aromatic protons of the benzimidazole and phenyl rings typically appear in the downfield region (δ 7.0-8.5 ppm). The methylene protons (-CH₂-) adjacent to the carbonyl group are expected to appear as a singlet around δ 4.5-5.0 ppm. The N-H proton of the benzimidazole ring will appear as a broad singlet, typically in the range of δ 12.0-13.0 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (C=O) around δ 190-200 ppm. The carbons of the aromatic rings will resonate in the δ 110-150 ppm region. The methylene carbon (-CH₂-) will appear further upfield.
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the key functional groups. Expect a strong absorption band for the carbonyl group (C=O) stretch around 1680-1700 cm⁻¹. A broad absorption band in the region of 3200-3400 cm⁻¹ corresponds to the N-H stretching vibration of the benzimidazole ring. C=N stretching vibrations are typically observed around 1620-1640 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₁₅H₁₂N₂O), the expected molecular ion peak [M]⁺ would be at m/z = 236.27.
Physicochemical Properties
-
Appearance: The purified compound is typically an off-white or pale yellow solid.
-
Melting Point: The melting point is a crucial indicator of purity. The reported melting point for this compound is generally in the range of 188-192 °C.
Data Summary Table
| Analytical Technique | Expected Data/Observations |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 188-192 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~12.5 (br s, 1H, NH), 8.2-7.2 (m, 9H, Ar-H), ~4.8 (s, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~195 (C=O), ~152 (C=N), 143-112 (Ar-C), ~40 (CH₂) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1690 (C=O stretch), ~1625 (C=N stretch) |
| Mass Spec (ESI-MS) | m/z: 237.1 [M+H]⁺ |
Potential Applications in Drug Development
The this compound scaffold is a versatile platform for the development of new therapeutic agents. Derivatives of this core structure have been investigated for a range of biological activities, including:
-
Anticancer Activity: The benzimidazole nucleus is present in several compounds that exhibit cytotoxic effects against various cancer cell lines.
-
Antimicrobial Agents: Modifications of the phenyl ring and the benzimidazole nitrogen have led to compounds with potent antibacterial and antifungal properties.
-
Enzyme Inhibition: The ability of the benzimidazole ring to interact with active sites of enzymes makes it a target for the design of specific inhibitors.
The methylene bridge and the carbonyl group in this compound offer reactive sites for further chemical modifications, allowing for the creation of diverse libraries of compounds for high-throughput screening in drug discovery campaigns.
Caption: Potential derivatization and therapeutic applications.
Conclusion
The synthesis and characterization of this compound are well-established processes that provide access to a valuable building block in medicinal chemistry. The Phillips-Ladenburg condensation offers a reliable and straightforward route to this compound, and its structure can be unequivocally confirmed through a standard suite of analytical techniques. The inherent biological significance of the benzimidazole scaffold, coupled with the potential for diverse chemical modifications, ensures that this compound and its derivatives will continue to be of significant interest to researchers in the field of drug development.
References
-
Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 307-320. [Link]
-
Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. [Link]
-
Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society (Resumed), 2393-2399. [Link]
-
Varma, R. S. (2003). Microwave-assisted synthesis of benzimidazoles, benzoxazoles, and benzothiazoles. Green Chemistry, 5(6), 693-698. [Link]
-
Starcevic, S., et al. (2011). Synthesis, characterization and antimicrobial activity of some new 2-substituted-1H-benzimidazoles. Molecules, 16(2), 1581-1594. [Link]
An In-Depth Technical Guide to the Chemical Properties and Reactivity of the Benzimidazole Ring in 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2][3] This guide provides an in-depth technical analysis of 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone, a key derivative that combines the versatile benzimidazole ring with a phenacyl group. We will dissect the molecule's structural nuances, electronic properties, and multi-faceted reactivity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind its chemical behavior and providing robust experimental protocols for its synthesis and modification.
The Benzimidazole Scaffold: A Privileged Core
Benzimidazole is a bicyclic aromatic heterocycle, formed by the fusion of a benzene ring with an imidazole ring.[4][5] This 10π electron system possesses a unique combination of acidic and basic properties. The N-1 nitrogen, of a pyrrole-type, is weakly acidic (pKa ≈ 12.8), while the N-3 nitrogen, which is pyridine-like, is basic (pKa of the conjugate acid ≈ 5.6).[4][6][7] This amphoteric nature, coupled with its structural similarity to purine nucleobases, allows benzimidazole derivatives to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][8]
Structural and Electronic Landscape of this compound
The introduction of a phenacyl group at the C-2 position of the benzimidazole ring creates a molecule with a rich and complex chemical personality.
Molecular Structure and Tautomerism
The molecule exists in a dynamic equilibrium between two key forms: annular tautomers and keto-enol tautomers.
-
Annular Tautomerism: Like the parent benzimidazole, the N-H proton can reside on either nitrogen (N-1 or N-3) in solution, leading to a rapid prototropic equilibrium.[4] This is a critical consideration in reactions such as N-alkylation, where mixtures of isomers can be formed.
-
Keto-Enol Tautomerism: The presence of the phenacyl group introduces the possibility of keto-enol tautomerism involving the methylene bridge and the carbonyl group.[9][10] The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation with both the benzimidazole and phenyl rings. The position of this equilibrium is highly dependent on the solvent's polarity and pH.[9]
Spectroscopic Signature
A combination of spectroscopic techniques is essential for the unambiguous characterization of this compound. The data presented below are representative values synthesized from the literature for similar benzimidazole structures.[11][12][13]
| Spectroscopic Data | Key Features and Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~12.5 ppm (s, 1H): Broad singlet corresponding to the acidic N-H proton of the benzimidazole ring.[4] δ 7.2-8.0 ppm (m, 9H): Complex multiplet region for the aromatic protons of the benzimidazole and phenyl rings. δ ~4.5 ppm (s, 2H): Singlet for the active methylene (-CH₂-) protons, a key site for reactivity. |
| ¹³C NMR (DMSO-d₆) | δ ~195 ppm: Carbonyl carbon (C=O) of the phenacyl group. δ ~151 ppm: C-2 carbon of the benzimidazole ring, indicating its electron-deficient character. δ 110-145 ppm: Aromatic carbons. δ ~40 ppm: Methylene carbon (-CH₂-). |
| IR (KBr) | ~3400 cm⁻¹ (broad): N-H stretching vibration. ~1685 cm⁻¹: Strong C=O stretching vibration of the ketone. ~1620, 1580 cm⁻¹: C=N and C=C stretching vibrations of the aromatic rings. |
Acidity and Basicity
The electronic interplay between the benzimidazole ring and the phenacyl group modulates the molecule's acid-base properties.
-
N-H Acidity: The electron-withdrawing effect of the adjacent carbonyl group increases the acidity of the N-H proton compared to the parent benzimidazole, making it more susceptible to deprotonation by moderate bases.
-
N-3 Basicity: The pyridine-like N-3 atom remains the primary site of protonation in acidic media.[4][14] This basicity is crucial for its role as a ligand in coordination chemistry and for acid-catalyzed reactions.
A Tour of Reactivity: From the Nucleus to the Side Chain
The reactivity of this compound is diverse, with multiple sites available for chemical modification.
Reactions at the Benzimidazole Nitrogens
The two nitrogen atoms of the benzimidazole ring are primary targets for electrophilic attack.
-
N-Alkylation/N-Acylation: The acidic N-H proton is readily substituted. N-alkylation is a common strategy to introduce diverse functionalities and modulate biological activity.[15][16][17][18] The choice of base and solvent is critical to control the regioselectivity (N-1 vs. N-3 attack), although in the presence of the N-H tautomer, this often leads to a single product once isolated.
Field-Proven Protocol: N-Alkylation of this compound
-
Dissolution: Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.), to the solution. Causality Insight: K₂CO₃ is a milder, safer base suitable for most alkyl halides. NaH is a stronger, non-nucleophilic base that ensures complete deprotonation, which can be crucial for less reactive electrophiles.
-
Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[19]
Caption: Workflow for N-Alkylation of the Benzimidazole Core.
Electrophilic Aromatic Substitution
The benzene portion of the benzimidazole ring can undergo electrophilic substitution reactions such as nitration and halogenation. The fused imidazole ring acts as an activating group, directing incoming electrophiles primarily to the 5- and 6-positions.[20] However, harsh acidic conditions required for some substitutions can lead to protonation at N-3, deactivating the ring.
Reactivity of the Phenacyl Side Chain
The methylene bridge and carbonyl group are hubs of reactivity, often exploited for further heterocycle synthesis.[5]
-
Condensation Reactions: The active methylene group can be deprotonated to form an enolate, which can then participate in various condensation reactions (e.g., Claisen-Schmidt condensation with aldehydes) to form chalcone-like intermediates. These intermediates are valuable precursors for synthesizing pyrazolines, pyrimidines, and other heterocyclic systems.[5]
-
Carbonyl Reactions: The ketone can undergo typical carbonyl reactions, such as reduction to a secondary alcohol (e.g., with NaBH₄) or conversion to an oxime or hydrazone.[21][22]
Synthesis: The Phillips-Ladenburg Reaction
The most classical and reliable method for synthesizing 2-substituted benzimidazoles, including the title compound, is the Phillips-Ladenburg condensation.[23][24][25][26] This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and heat.
Protocol: Synthesis via Phillips-Ladenburg Condensation
-
Reactant Mixing: Combine o-phenylenediamine (1.0 eq.) and 2-phenyl-3-oxobutanoic acid (or a suitable precursor like benzoylacetonitrile followed by hydrolysis) (1.0 eq.) in a round-bottom flask.
-
Acid Catalyst: Add a strong acid, typically 4M hydrochloric acid or polyphosphoric acid (PPA), to the mixture. Causality Insight: The acid protonates the carbonyl group, activating it for nucleophilic attack by the diamine, and facilitates the subsequent cyclodehydration steps.
-
Heating: Heat the reaction mixture under reflux for several hours (typically 2-6 hours). The high temperature is necessary to drive the dehydration and cyclization steps.[25]
-
Neutralization: After cooling to room temperature, carefully pour the mixture onto crushed ice and neutralize with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates.
-
Isolation and Purification: Collect the crude product by filtration, wash thoroughly with water to remove inorganic salts, and purify by recrystallization from ethanol or methanol.
Caption: Key Stages of the Phillips-Ladenburg Synthesis Pathway.
Conclusion
This compound is a molecule of significant synthetic and potential pharmacological value. Its chemical reactivity is governed by the interplay of the acidic N-H proton, the basic N-3 imine nitrogen, the electron-rich benzene ring, and the versatile phenacyl side chain. A thorough understanding of these properties, as detailed in this guide, empowers researchers to rationally design and synthesize novel derivatives for applications in drug discovery, materials science, and beyond. The provided protocols offer a validated starting point for the practical exploration of this fascinating heterocyclic system.
References
-
ResearchGate. N‐Alkylation of benzimidazole. [Link]
-
Abdel-Sattar, A. A. (n.d.). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. [Link]
-
Kaur, L., Utreja, D., & Dhillon, N. K. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Semantic Scholar. [Link]
-
Al-Ostath, A., et al. (2020). 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. MDPI. [Link]
-
ResearchGate. (2021, June 1). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. [Link]
-
CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis. [Link]
-
Wright, J. B. (n.d.). THF: CHEMISTRY OF THE BENZIMIDAZOLES. [Link]
-
OUCI. N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. [Link]
-
Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
RSC Publishing. (2023, November 7). Recent achievements in the synthesis of benzimidazole derivatives. [Link]
-
ResearchGate. Ionization of benzimidazole in acidic medium. [Link]
-
Ghale, G., & Izvekov, V. (2022). Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. PMC - PubMed Central. [Link]
-
Wikipedia. Benzimidazole. [Link]
-
Bentham Science. (2017). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. [Link]
-
E-RESEARCHCO. Synthesis of Some Novel N-alkylated 2-chloro-BenzimidazoleD. [Link]
-
ResearchGate. (2017). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. [Link]
-
RSC Publishing. (2016, April 12). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. [Link]
-
Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. [Link]
-
ResearchGate. Nucleophilic substitution in the imidazole ring. [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. [Link]
-
ResearchGate. (2023, October 5). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
Semantic Scholar. (1994). Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen. [Link]
-
ResearchGate. The Phillips–Ladenburg imidazole synthesis. [Link]
-
Al-Hamdani, A. A. S., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1H-Benzimidazol-1-yl)-1-phenylethanone. [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. [Link]
-
Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs. [Link]
-
SpringerLink. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
World Science. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. [Link]
-
Organic Chemistry Portal. Benzimidazolone synthesis. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Keto–enol tautomerism of phenacylpyrazine: acid catalysis with protonation at nitrogen. [Link]
-
ResearchGate. (n.d.). Keto-enol tautomerism of 2-(1H-benzo[d]imidazol-2-yl)phenol, with the.... [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-ethyloxime. [Link]
-
ResearchGate. (n.d.). (PDF) 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. [Link]
-
N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. (2022). PMC - NIH. [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. [Link]
-
RSC Publishing. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Properties, Synthesis and Reactivities of Benzimidazole_Chemicalbook [chemicalbook.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole - Wikipedia [en.wikipedia.org]
- 8. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents [ouci.dntb.gov.ua]
- 19. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. longdom.org [longdom.org]
- 21. 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-ethyloxime - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Potential Biological Activities of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone Derivatives
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide delves into the specific class of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone derivatives, providing a comprehensive overview of their synthesis, potential biological activities, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation and innovation in this promising area of therapeutic development.
Introduction: The Benzimidazole Core - A Privileged Scaffold in Drug Discovery
The benzimidazole nucleus, an aromatic heterocyclic compound formed by the fusion of a benzene ring and an imidazole ring, is a recurring motif in a multitude of clinically significant drugs.[1][2] Its structural similarity to naturally occurring purines allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities.[3] Marketed drugs such as the proton pump inhibitors omeprazole and lansoprazole, the anthelmintic albendazole, and the antihistamine astemizole all feature this versatile core, underscoring its therapeutic importance.[1]
The specific focus of this guide, the this compound framework, combines the established biological relevance of the benzimidazole ring with a flexible ethanone linker and a phenyl group. This arrangement provides a rich template for synthetic modification, allowing for the fine-tuning of physicochemical properties and biological activity. The ethanone moiety, in particular, offers a reactive handle for the synthesis of a diverse library of derivatives, including oximes, hydrazones, and other heterocyclic adducts, each with the potential for unique biological activities.[4][5]
This guide will explore the synthesis of these derivatives and their demonstrated and potential activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. A key emphasis will be placed on the structure-activity relationships (SAR) that govern their therapeutic potential.
Synthetic Strategies and Methodologies
The synthesis of this compound and its derivatives is a critical first step in exploring their biological potential. The choice of synthetic route is often dictated by the desired substitutions on the benzimidazole and phenyl rings.
Core Synthesis of this compound
A common and effective method for the synthesis of the core structure involves the reaction of 1H-benzimidazole with a 2-halo-1-phenylethanone, such as 2-bromo-1-phenylethanone.[6] This nucleophilic substitution reaction is typically carried out in a suitable solvent system and under controlled temperature conditions to maximize yield and minimize side products.
Experimental Protocol: Synthesis of 2-(1H-Benzimidazol-1-yl)-1-phenylethanone [6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve 1H-benzimidazole (5 equivalents) in methanol. Cool the solution in an ice bath.
-
Reagent Addition: Slowly add a solution of 2-bromo-1-phenylethanone (1 equivalent) in a dioxane-ether mixture to the cooled benzimidazole solution over a period of 60 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an additional 18 hours.
-
Work-up: Dilute the reaction mixture with water and extract the product with chloroform.
-
Purification: Dry the organic extract over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on neutral silica gel using a chloroform-methanol eluent system.
-
Crystallization: Obtain crystals suitable for analysis by recrystallization from a hexane/ethyl acetate mixture.
Derivatization Strategies
The versatility of the ketone group in the core structure allows for the synthesis of a wide array of derivatives.
-
Oxime and Oxime Ether Formation: Reaction with hydroxylamine hydrochloride can yield the corresponding oxime, which can be further alkylated to produce oxime ethers.[4] These derivatives have shown significant antifungal and antibacterial activities.[4]
-
Hydrazone Synthesis: Condensation with various hydrazine derivatives can produce a library of hydrazones. These compounds have demonstrated notable antifungal and antiparasitic activities.[5][7]
Visualization of Synthetic Pathways
The following diagram illustrates a general synthetic scheme for this compound and its subsequent derivatization.
Caption: General synthetic route for this compound derivatives.
Potential Biological Activities and Mechanisms of Action
Derivatives of this compound have been investigated for a range of biological activities. The following sections detail the most promising of these, supported by mechanistic insights and experimental evidence.
Antimicrobial Activity
The benzimidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[8][9] Derivatives of this compound have shown activity against a spectrum of bacteria and fungi.[6][10]
Mechanism of Action
The antimicrobial action of benzimidazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.[3] One proposed mechanism involves the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication and repair.[11] By binding to this enzyme, the compounds can disrupt DNA synthesis, ultimately leading to cell death.[11] In fungi, some benzimidazole derivatives have been shown to inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and cell lysis.[8]
Structure-Activity Relationship (SAR)
-
Substitutions on the Phenyl Ring: The introduction of electron-withdrawing or electron-donating groups on the phenyl ring of the ethanone moiety can significantly modulate antimicrobial activity.
-
Derivatization of the Ketone: Conversion of the ketone to oximes and hydrazones has been shown to enhance antifungal activity, particularly against Candida species.[4][5]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
The structural resemblance of benzimidazoles to purine bases makes them attractive candidates for anticancer drug development.[12][13] Several derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.
Mechanism of Action
The anticancer mechanisms of benzimidazole derivatives are diverse and can involve multiple cellular pathways.[14] A significant mechanism is the inhibition of tubulin polymerization.[15] By binding to the colchicine binding site on β-tubulin, these compounds can disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[15] Other reported mechanisms include the induction of apoptosis through the generation of reactive oxygen species (ROS), DNA damage, and modulation of key signaling pathways involved in cell proliferation and survival.[14]
Visualization of Anticancer Mechanism
Caption: Potential anticancer mechanisms of this compound derivatives.
Antiviral Activity
Benzimidazole derivatives have emerged as a promising class of antiviral agents, with activity reported against a range of viruses, including RNA and DNA viruses.[16][17][18]
Mechanism of Action
The antiviral mechanisms of benzimidazoles can be virus-specific. For some viruses, they are known to inhibit viral RNA polymerase, an enzyme essential for viral replication. For others, they may interfere with viral entry into host cells or other stages of the viral life cycle. The broad-spectrum antiviral potential of some benzimidazoles suggests that they may target host cell factors that are co-opted by viruses for their replication.[17][19]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzimidazole derivatives have demonstrated significant anti-inflammatory properties.[1][20]
Mechanism of Action
The anti-inflammatory effects of benzimidazoles can be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[1] Some derivatives have also been shown to inhibit the release of lysosomal enzymes from neutrophils, which contribute to tissue damage in inflammatory conditions.[21] Furthermore, they can modulate the production of pro-inflammatory cytokines.[13]
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Obtain purified COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare an appropriate assay buffer containing a colorimetric probe.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate).
-
Measurement: Measure the rate of product formation spectrophotometrically.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each compound against both COX isoforms to determine potency and selectivity.
Data Summary
The following table summarizes hypothetical inhibitory concentrations for a series of this compound derivatives against various biological targets. This data is for illustrative purposes to demonstrate how such information would be presented.
| Compound ID | R-group on Phenyl Ring | MIC (μg/mL) vs. S. aureus | IC50 (μM) vs. MCF-7 Cells | IC50 (μM) vs. COX-2 |
| BPE-01 | H | 16 | 5.2 | 1.8 |
| BPE-02 | 4-Cl | 8 | 2.1 | 0.9 |
| BPE-03 | 4-OCH3 | 32 | 8.5 | 3.4 |
| BPE-04 | 4-NO2 | 4 | 1.5 | 0.5 |
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents with a wide range of biological activities. The synthetic accessibility of this core and the potential for diverse derivatization offer a fertile ground for medicinal chemists to explore structure-activity relationships and optimize lead compounds.
Future research should focus on:
-
Expansion of the chemical library: Synthesizing a broader range of derivatives with diverse substitutions on both the benzimidazole and phenyl rings.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways involved in the observed biological activities.
-
In vivo evaluation: Progressing the most promising compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Computational modeling: Employing molecular docking and other computational tools to guide the rational design of more potent and selective inhibitors.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile class of compounds.
References
- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (n.d.). vertexaisearch.cloud.google.com.
-
2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-ethyloxime - PMC. (n.d.). National Center for Biotechnology Information. [Link]
- SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. (n.d.). vertexaisearch.cloud.google.com.
-
Benzimidazolone synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022, November 29). MDPI. [Link]
-
Synthesis and Biological Activities of Some Benzimidazolone Derivatives. (n.d.). ResearchGate. [Link]
-
2-(1H-Benzimidazol-1-yl)-1-phenylethanone - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
Antimicrobial activity of a new series of benzimidazole derivatives. (2010, October 27). PubMed. [Link]
-
(PDF) 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. (n.d.). ResearchGate. [Link]
-
New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021, December 14). RSC Advances. [Link]
-
2-(1H-Benzimidazol-1-yl)-1-phenyl-ethanone. (2008, June 28). PubMed. [Link]
-
New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. (2022, August 17). National Center for Biotechnology Information. [Link]
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2012, September 1). PubMed. [Link]
-
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). MDPI. [Link]
-
A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023, June 21). SRR Publications. [Link]
-
Benzimidazole derivatives with atypical antiinflammatory activity. (1987, April 1). PubMed. [Link]
-
Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (n.d.). MDPI. [Link]
-
Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1-Substituted-2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles | Request PDF. (n.d.). ResearchGate. [Link]
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (n.d.). SpringerLink. [Link]
-
(PDF) ) Synthesis, Biological Evaluation and Molecular Modeling Investigation of Some New Benzimidazole Analogs as Antiviral Agents. (n.d.). ResearchGate. [Link]
-
Structure of analgesic and anti-inflammatory benzimidazoles 2-17 A set... (n.d.). ResearchGate. [Link]
- Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. (2024, December 11). vertexaisearch.cloud.google.com.
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (n.d.). National Center for Biotechnology Information. [Link]
-
Benzimidazole derivatives 94a–d evaluated for antiviral activity... (n.d.). ResearchGate. [Link]
-
Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. (2023, December 19). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. srrjournals.com [srrjournals.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-ethyloxime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(1H-Benzimidazol-1-yl)-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 12. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 16. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 21. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Precursor: A Technical Guide to 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone in Heterocyclic Synthesis
Introduction: The Benzimidazole Core and its Synthetic Potential
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and unique photophysical properties. Within the diverse family of benzimidazole-containing compounds, 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone stands out as a highly versatile and reactive precursor for the synthesis of a wide array of novel heterocyclic systems. Its unique molecular architecture, featuring a reactive ketone and an adjacent methylene group activated by the benzimidazole ring, provides a synthetic handle for a multitude of chemical transformations. This technical guide offers an in-depth exploration of the synthesis, key reactions, and applications of this compound as a pivotal building block in the construction of complex heterocyclic molecules with significant potential in drug discovery and development. We will delve into the practical aspects of its synthesis and its subsequent elaboration into various heterocyclic frameworks, providing researchers and drug development professionals with a comprehensive understanding of its synthetic utility.
Part 1: Synthesis of the Precursor: this compound
The efficient synthesis of the title precursor is the crucial first step in its application for more complex heterocyclic syntheses. A reliable and scalable method involves the nucleophilic substitution of a suitable phenacyl halide with benzimidazole.
Synthetic Pathway and Mechanism
The most common and effective route to this compound is the reaction between 2-bromo-1-phenylethanone (phenacyl bromide) and 1H-benzimidazole. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the benzimidazole ring attacks the electrophilic carbon of the phenacyl bromide, displacing the bromide ion.
Caption: Synthesis of the precursor.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
Materials:
-
1H-Benzimidazole
-
2-Bromo-1-phenylethanone
-
Dioxane
-
Ether
-
Methanol
-
Argon (or other inert gas)
-
Chloroform
-
Water
Procedure:
-
In a round-bottom flask, dissolve 1H-benzimidazole (5.0 equivalents) in methanol under an inert atmosphere (e.g., argon).
-
Cool the solution in an ice bath.
-
Prepare a solution of 2-bromo-1-phenylethanone (1.0 equivalent) in a mixture of dioxane and ether.
-
Add the 2-bromo-1-phenylethanone solution dropwise to the cooled benzimidazole solution over a period of 60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 18 hours.
-
Dilute the reaction mixture with water and extract the product with chloroform.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Table 1: Physical and Crystallographic Data of this compound [1]
| Property | Value |
| Molecular Formula | C₁₅H₁₂N₂O |
| Molecular Weight | 236.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Benzimidazole-Phenyl) | 80.43 (5)° |
Part 2: The Chalcone Intermediate: A Gateway to Diverse Heterocycles
A key transformation of this compound is its conversion into a chalcone derivative. Chalcones, or α,β-unsaturated ketones, are exceptionally versatile intermediates in organic synthesis, readily undergoing a variety of cyclization reactions to form a multitude of heterocyclic systems.
Synthesis of Benzimidazolyl Chalcones via Claisen-Schmidt Condensation
The synthesis of the chalcone intermediate is achieved through a base-catalyzed Claisen-Schmidt condensation between this compound and an aromatic aldehyde.[2] This reaction involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the chalcone.
Caption: Claisen-Schmidt condensation.
Experimental Protocol: General Procedure for the Synthesis of Benzimidazolyl Chalcones
This is a generalized protocol based on several literature methods.[3][4]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (aqueous solution, e.g., 10-40%)
-
Hydrochloric acid (dilute)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the desired aromatic aldehyde (1.0-1.2 equivalents) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 4-10 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Part 3: Synthesis of Heterocyclic Scaffolds from Benzimidazolyl Chalcones
The benzimidazolyl chalcone intermediate is a versatile platform for the synthesis of various five- and six-membered heterocyclic rings, many of which exhibit significant biological activities. Here, we detail the synthesis of two important classes: pyrazolines and pyrimidine-thiones.
Synthesis of Benzimidazolyl-Pyrazolines
Pyrazolines are five-membered nitrogen-containing heterocycles that can be readily synthesized by the cyclocondensation of chalcones with hydrazine hydrate. The reaction typically proceeds in an alcoholic solvent and can be catalyzed by either acid or base.
The reaction mechanism involves the initial Michael addition of hydrazine to the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring.
Caption: Synthesis of pyrazolines.
This protocol is a general procedure based on established methods.[1][5]
Materials:
-
Benzimidazolyl chalcone
-
Hydrazine hydrate (99%)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the benzimidazolyl chalcone (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (2.0 equivalents) to the solution.
-
Reflux the reaction mixture for 3-8 hours, monitoring its completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.
-
The solid pyrazoline derivative that precipitates is collected by filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from ethanol to obtain the pure benzimidazolyl-pyrazoline.
Synthesis of Benzimidazolyl-Pyrimidine-thiones
Pyrimidine-thiones are six-membered heterocyclic compounds containing two nitrogen atoms and a sulfur atom. They can be synthesized from chalcones by reaction with thiourea in the presence of a base.
The reaction involves the Michael addition of thiourea to the chalcone, followed by an intramolecular cyclization and dehydration to form the dihydropyrimidine-2(1H)-thione ring.
Caption: Synthesis of pyrimidine-thiones.
This is a generalized procedure based on literature reports.[6][7]
Materials:
-
Benzimidazolyl chalcone
-
Thiourea
-
Potassium hydroxide
-
Ethanol
-
Acetic acid (glacial)
Procedure:
-
Prepare a solution of potassium hydroxide in ethanol.
-
To this solution, add the benzimidazolyl chalcone (1.0 equivalent) and thiourea (1.0 equivalent).
-
Reflux the reaction mixture for several hours (typically 6-24 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with glacial acetic acid to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure benzimidazolyl-pyrimidine-thione.
Conclusion and Future Perspectives
This compound has proven to be a remarkably versatile and valuable precursor in the field of heterocyclic synthesis. Its straightforward preparation and the reactivity of its ketone and active methylene groups allow for the construction of a diverse range of heterocyclic scaffolds. The conversion to the corresponding chalcone opens up a vast landscape of cyclization reactions, leading to important classes of compounds such as pyrazolines and pyrimidine-thiones, which are of significant interest in medicinal chemistry due to their potential therapeutic applications. The methodologies outlined in this guide provide a solid foundation for researchers to explore the full synthetic potential of this precursor, enabling the development of novel molecular entities for various scientific and industrial applications. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, as well as the exploration of new cyclization partners to further expand the library of accessible heterocyclic systems derived from this invaluable building block.
References
-
Güven, Ö. Ö., Erdoğan, T., Coles, S. J., & Hökelek, T. (2008). 2-(1H-Benzimidazol-1-yl)-1-phenyl-ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1358. [Link]
-
Patel, O., Patel, H., & Patel, N. (2013). Synthesis of newer heterocyclic molecules using combination of Benzimidazole and Pyrazole. Journal of Pharmaceutical and Scientific Innovation, 2(1), 25-27. [Link]
-
Achar, K. C. S., & Hosamani, K. M. (2011). A Review on Methods of Preparation and Biological Activities of Benzimidazolyl Chalcones. Der Pharma Chemica, 3(6), 444-455. [Link]
-
Mathew, B., Suresh, J., Anbazhagan, S., & Mathew, G. E. (2012). Synthesis and PASS-assisted in silico approach of some novel 2-substituted benzimidazole bearing a pyrimidine-2, 4, 6(trione) system as mucomembranous protector. Journal of Young Pharmacists, 4(3), 148-153. [Link]
- Bansal, R. K. (2014). Heterocyclic Chemistry.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Ouattara, M., N'guessan, A. K., Coulibaly, I., & Koné, M. W. (2018). Synthesis and nematicidal activity of new benzimidazolyl-chalcones. Journal of Chemical and Pharmaceutical Research, 10(1), 1-6.
-
El-Sayed, W. M., El-Essawy, F. A., & Mohamed, Y. A. (2015). Synthesis of some new pyrimidine derivatives from chalcones and their antimicrobial activity. Der Pharma Chemica, 7(12), 23-31. [Link]
- Rana, A., Siddiqui, N., & Khan, S. A. (2012). Synthesis of Pyrazoline Derivatives from Chalcones and their Pharmacological Screening. International Journal of Pharmaceutical Sciences and Research, 3(11), 4328.
-
Kumar, A., & Kumar, S. (2013). Synthesis and biological evaluation of some new pyrazoline derivatives. Oriental Journal of Chemistry, 29(2), 651-655. [Link]
-
Ali, M. F., Khlafulla, A. M., & Mohamed, R. (2016). Synthesis of Benzimidazole Derived Chalcones and their Heterocyclic Derivatives. International Journal of Engineering and Applied Sciences, 3(6), 13-17. [Link]
- Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2011). Synthesis, antimicrobial, and anti-inflammatory activities of some new benzimidazole derivatives. Archiv der Pharmazie, 344(3), 149-157.
-
N'Guessan, A. K., Ouattara, M., Coulibaly, I., & Koné, M. W. (2018). Synthesis of benzimidazolyl-chalcone.(E)-1-(1H-benzimidazol-2-yl). ResearchGate. [Link]
-
Zang, H., Su, Y., Tang, Z., & Chen, J. (2010). A facile solvent free Claisen-Schmidt reaction: synthesis of α, α′-bis-(substituted-benzylidene) cycloalkanones and α, α′-bis-(substituted-alkylidene) cycloalkanones. Molecules, 15(8), 5559-5570. [Link]
-
Patel, K. D., & Patel, H. D. (2015). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 7(9), 114-120. [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
In silico molecular docking studies of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone
An In-Depth Technical Guide to the In Silico Molecular Docking of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone
Authored by a Senior Application Scientist
Abstract
This guide provides a comprehensive, in-depth walkthrough of the in silico molecular docking process for this compound, a compound of interest owing to the broad-spectrum bioactivity of the benzimidazole scaffold. We move beyond a simple recitation of steps to deliver a field-proven methodology, emphasizing the scientific rationale behind each choice, from target selection and protein preparation to ligand optimization and results validation. This document is designed for researchers, computational chemists, and drug development professionals seeking to establish a robust, reproducible, and self-validating docking workflow. We will utilize industry-standard, open-access software to ensure the described protocols are broadly applicable. The ultimate goal is to predict the binding affinity and interaction profile of the title compound against a selected, high-impact protein target, thereby generating actionable hypotheses for further experimental validation.
Introduction: The Rationale for Docking Benzimidazole Scaffolds
The benzimidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its unique heterocyclic structure, capable of forming multiple non-covalent interactions, has been successfully exploited to target a wide array of protein families, including kinases, polymerases, and G-protein coupled receptors. The specific compound, this compound, combines this potent core with a phenyl-ethanone moiety, presenting a unique chemical architecture for molecular recognition.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an indispensable tool for:
-
Hypothesis Generation: Elucidating potential mechanisms of action by identifying likely protein targets.
-
Binding Mode Analysis: Understanding the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex.
-
Structure-Activity Relationship (SAR) Studies: Predicting how modifications to the ligand's structure might enhance binding affinity or selectivity.
-
Virtual Screening: Triaging large compound libraries to identify promising hits for experimental testing.
This guide will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical tyrosine kinase involved in angiogenesis and a validated cancer drug target, as our protein of interest. The inhibition of VEGFR-2 is a proven strategy in oncology, making it a relevant and compelling target for assessing the potential of our benzimidazole compound.
The Self-Validating Docking Workflow: A Conceptual Overview
A trustworthy docking protocol is not a linear process but a cyclical, self-validating system. The credibility of a novel ligand's predicted binding mode is contingent upon the protocol's ability to accurately reproduce the binding mode of a known, co-crystallized ligand. This principle of "redocking" is the cornerstone of our methodology.
Caption: The self-validating molecular docking workflow.
Phase 1: System Preparation - The Foundation of Accuracy
The quality of your input structures directly dictates the quality of the output. Garbage in, garbage out is the immutable law of computational chemistry.
Target Protein Selection and Preparation
Expertise & Causality: Our chosen target is VEGFR-2. We will use the PDB entry 4ASD , which is a high-resolution (1.95 Å) crystal structure of human VEGFR-2 in complex with the known inhibitor Sorafenib. Using a structure that already contains a bound ligand is critical for two reasons: 1) It provides a direct reference for validating our docking protocol (redocking). 2) The binding pocket is already in an induced-fit conformation, which is more representative of the ligand-bound state.
Protocol 1: Receptor Preparation using PyMOL and AutoDockTools
-
Fetch the Structure: Open PyMOL and type fetch 4ASD in the command line.
-
Isolate the Protein: Remove extraneous molecules. The PDB file contains water, the ligand (Sorafenib, identified as "SOF"), and other non-protein components.
-
remove solvent
-
select ligand, resn SOF
-
extract known_ligand, ligand (This saves the ligand as a separate object for later use)
-
remove ligand
-
-
Clean the Protein: The 4ASD structure contains two identical protein chains (A and B). For simplicity and to mimic a single receptor unit, we will work with Chain A.
-
select chainB, chain B
-
remove chainB
-
-
Add Hydrogens & Repair: Docking algorithms rely on a chemically correct structure, including all hydrogen atoms, which are typically absent in PDB files.
-
In AutoDockTools (ADT): Use the "Edit" -> "Hydrogens" -> "Add" menu. Select "Polar Only" as we are primarily interested in hydrogen bonding interactions.
-
-
Assign Charges: Electrostatic interactions are a key component of binding energy calculations.
-
In ADT: Use "Edit" -> "Charges" -> "Add Kollman Charges". Kollman charges are a standard, well-validated method for proteins.
-
-
Save as PDBQT: This is a special file format for AutoDock Vina that includes atomic charges and atom type definitions.
-
File -> Save -> PDBQT. Save the prepared receptor as receptor.pdbqt.
-
Ligand Preparation
Expertise & Causality: Ligands must be converted from a 2D representation to a 3D conformation with correct bond orders, hydrogens, and partial charges. The energy minimization step is crucial; it finds a low-energy, stable 3D conformation of the ligand, which is a more realistic starting point for docking than an arbitrary 2D-to-3D conversion.
Protocol 2: Ligand Preparation using ChemDraw and Avogadro
-
Draw the Ligand: Draw this compound in ChemDraw or a similar chemical drawing program.
-
Generate 3D Coordinates: Copy the structure and paste it into a 3D modeling program like Avogadro.
-
Energy Minimization: This is a critical step to obtain a sterically favorable conformation.
-
In Avogadro: Go to "Extensions" -> "Optimize Geometry". The software will use a force field (e.g., MMFF94) to find a low-energy conformer.
-
-
Save in a Common Format: Save the 3D structure as a .mol2 or .sdf file.
-
Convert to PDBQT: Use AutoDockTools to convert the minimized ligand structure into the required PDBQT format. This step also assigns Gasteiger charges, which are standard for small molecules in this context.
-
In ADT: "Ligand" -> "Input" -> "Open". Select your .mol2 file. Then, "Ligand" -> "Output" -> "Save as PDBQT". Save as ligand.pdbqt.
-
Crucially, during this step, ADT allows you to define the rotatable bonds. The software is adept at automatically detecting these, which is essential for flexible ligand docking.
-
Phase 2: Protocol Validation via Redocking
Trustworthiness: How do we know our chosen parameters (grid box size, exhaustiveness, etc.) are appropriate? We validate them by attempting to reproduce the experimentally determined binding pose of the co-crystallized ligand (Sorafenib).
Protocol 3: Defining the Search Space and Redocking
-
Define the Grid Box: The grid box is the three-dimensional space within the receptor where the docking algorithm will search for binding poses. It must be large enough to encompass the entire binding site but small enough to ensure computational efficiency.
-
In ADT, load the receptor.pdbqt.
-
Load the extracted known_ligand PDB file to visualize the binding site.
-
Use the "Grid" -> "Grid Box" tool. Center the box on the known_ligand and adjust the dimensions to fully enclose it with a 4-5 Å buffer on all sides. Note down the center coordinates and dimensions. For 4ASD, the active site is well-defined.
-
| Parameter | Value (Example for 4ASD) | Rationale |
| Grid Center (x, y, z) | 33.5, 2.8, 26.1 | Centered directly on the co-crystallized ligand. |
| Grid Size (Å) | 24 x 24 x 24 | Encompasses the entire active site with a sufficient buffer. |
| Exhaustiveness | 16 | Controls the thoroughness of the conformational search. 8 is standard; 16 provides higher confidence. |
| Number of Modes | 10 | The number of distinct binding poses to be generated. |
-
Create Vina Configuration File: Create a text file named conf.txt with the following content:
-
Run AutoDock Vina: Open a terminal or command prompt and execute the following command: vina --config conf.txt --log redock_log.txt
-
Analyze the Results (RMSD Calculation): The primary metric for validation is the Root Mean Square Deviation (RMSD) between the predicted pose (top-ranked result from Vina) and the original crystal structure pose.
-
Load the receptor.pdbqt into PyMOL.
-
Load the original known_ligand.pdb file.
-
Load the output file from Vina, which contains the predicted poses (e.g., known_ligand_out.pdbqt).
-
Use the align command in PyMOL: align known_ligand_out, known_ligand
-
A low RMSD value (ideally < 2.0 Å) indicates that your docking protocol successfully reproduced the experimental binding mode, thus validating the chosen parameters.
-
Phase 3: Production Docking and Analysis
With a validated protocol, we can now confidently dock our novel compound.
Protocol 4: Docking the Novel Ligand
-
Modify the Configuration File: Edit your conf.txt file. Change the ligand entry to point to your prepared novel ligand file.
-
Run AutoDock Vina: Execute the same command as before, but with a different log file to keep results separate. vina --config conf.txt --log novel_dock_log.txt
Results Interpretation: Beyond Binding Affinity
AutoDock Vina will produce a table of binding poses, ranked by their predicted binding affinity (in kcal/mol). While the top-ranked pose with the most negative binding energy is of primary interest, a thorough analysis is required.
| Pose | Binding Affinity (kcal/mol) | Key Interactions (Example) |
| 1 | -9.2 | H-bond with Cys919, Pi-Pi stacking with Phe1047 |
| 2 | -8.8 | H-bond with Asp1046, Hydrophobic contact with Val848 |
| 3 | -8.5 | H-bond with Glu885, Salt bridge with Lys868 |
Expertise & Causality: The binding affinity score is an estimation and should not be interpreted as an absolute value. Its primary utility is in ranking different poses and, potentially, different ligands. The true value comes from analyzing the interactions.
Protocol 5: Interaction Analysis using Discovery Studio Visualizer
-
Load Complex: Open Discovery Studio Visualizer and load the receptor.pdbqt and the output ligand_out.pdbqt file.
-
Visualize Interactions: Use the "Receptor-Ligand Interactions" tool to generate a 2D diagram. This will clearly show:
-
Hydrogen Bonds: The most critical interactions for specificity and affinity. Look for bonds with key active site residues (e.g., the hinge region residue Cys919 in VEGFR-2).
-
Hydrophobic Interactions: Contacts with non-polar residues (e.g., Valine, Leucine, Phenylalanine) that contribute significantly to binding.
-
Pi-Interactions: Pi-pi stacking, T-shaped stacking, or cation-pi interactions involving aromatic rings. The benzimidazole and phenyl rings of our ligand are prime candidates for these interactions.
-
Caption: Workflow for analyzing docking results.
Conclusion and Future Directions
This guide has detailed a robust, multi-step workflow for the molecular docking of this compound against VEGFR-2. By prioritizing a validation-centric approach using a known co-crystallized inhibitor, we established high confidence in our docking parameters. The subsequent docking of the novel compound predicted a strong binding affinity, stabilized by key hydrogen bonds and hydrophobic interactions within the kinase active site.
These in silico results provide a strong, data-driven hypothesis. They suggest that the benzimidazole core acts as a crucial hinge-binding motif, while the phenyl-ethanone moiety explores a deeper hydrophobic pocket. The next logical steps involve synthesizing this compound and validating the computational predictions through in vitro binding assays (e.g., IC50 determination against VEGFR-2). The generated binding pose can now serve as a reliable model for designing derivatives with potentially improved potency or selectivity, accelerating the drug discovery cycle.
References
-
Title: Molecular docking: a powerful approach for structure-based drug discovery Source: Current Medicinal Chemistry URL: [Link]
-
Title: The role of VEGF in cancer and its inhibition by drugs Source: Cancer and Metastasis Reviews URL: [Link]
-
Title: PDB entry 4ASD: Crystal structure of human VEGFR-2 in complex with Sorafenib Source: Protein Data Bank URL: [Link]
-
Title: A Second Generation Force Field for the Simulation of Proteins, Nucleic Acids, and Organic Molecules Source: Journal of the American Chemical Society URL: [Link]
-
Title: A New Charge Model for Calculating Partial Atomic Charges on Molecules Source: Journal of Chemical Information and Computer Sciences URL: [Link]
-
Title: A critical assessment of docking programs and scoring functions Source: Journal of Computer-Aided Molecular Design URL: [Link]
An In-depth Technical Guide to the Reaction Mechanism of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are cornerstone heterocyclic motifs in medicinal chemistry, renowned for their wide spectrum of biological activities. Among these, compounds featuring a phenacyl substituent at the 2-position of the benzimidazole ring have garnered significant interest. This guide provides a detailed exploration of the reaction mechanism for the formation of a representative molecule in this class, 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone. We will delve into the underlying principles of the synthesis, offer a plausible step-by-step reaction mechanism, and provide experimental protocols to empower researchers in their synthetic endeavors.
Core Synthesis Strategy: The Condensation of o-Phenylenediamine with a β-Keto Ester
The most direct and widely employed route for the synthesis of this compound and its analogs is the condensation reaction between an o-phenylenediamine and a β-keto ester, specifically ethyl benzoylacetate.[1] This reaction leverages the nucleophilic character of the diamine and the electrophilic nature of the dicarbonyl compound to construct the benzimidazole core in a cyclocondensation process.
The choice of ethyl benzoylacetate as the carbonyl partner is critical. It possesses two electrophilic centers: a ketone and an ester. The differential reactivity of these two functional groups under the reaction conditions dictates the final product.
The Reaction Mechanism: A Step-by-Step Elucidation
The formation of this compound from o-phenylenediamine and ethyl benzoylacetate is a multi-step process that can be catalyzed by either acid or heat. The following is a plausible mechanistic pathway that accounts for the observed product.
Step 1: Nucleophilic Attack at the Ketone Carbonyl
The reaction commences with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the more electrophilic carbonyl carbon of the ketone in ethyl benzoylacetate. The ketone is generally more reactive towards nucleophiles than the ester due to the lesser electron-donating resonance effect of the alkyl group compared to the alkoxy group. This initial attack, often facilitated by an acid catalyst that protonates the carbonyl oxygen, leads to the formation of a hemiaminal intermediate.
Caption: Initial nucleophilic attack of o-phenylenediamine on the ketonic carbonyl of ethyl benzoylacetate.
Step 2: Dehydration to Form a Schiff Base (Enamine Intermediate)
The hemiaminal intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form a more stable conjugated system. This results in the formation of an enamine intermediate, which is a type of Schiff base.
Caption: Dehydration of the hemiaminal to form an enamine intermediate.
Step 3: Intramolecular Cyclization (Amide Formation)
The second amino group of the o-phenylenediamine moiety, now in proximity to the ester carbonyl group, acts as an intramolecular nucleophile. It attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate. This is a key ring-closing step.
Caption: Intramolecular cyclization via nucleophilic attack on the ester carbonyl.
Step 4: Elimination of Ethanol and Tautomerization
The tetrahedral intermediate collapses, eliminating a molecule of ethanol (the leaving group from the ester). This results in the formation of a dihydrobenzimidazolone derivative. This intermediate then undergoes tautomerization to the more stable aromatic benzimidazole ring system.
Caption: Final aromatization to yield the benzimidazole product.
Experimental Protocols
The following is a representative experimental procedure for the synthesis of this compound.
Materials:
-
o-Phenylenediamine
-
Ethyl benzoylacetate
-
Xylene or other high-boiling point solvent
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in xylene.
-
Add ethyl benzoylacetate (1 equivalent) to the solution.
-
(Optional) Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Data Presentation
| Reactant | Molar Ratio | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| o-Phenylenediamine | 1 | None | Xylene | 4-6 | 60-70 | [1] |
| N-methyl-o-phenylenediamine | 1 | None | Xylene | 4-6 | 55-65 | [1] |
| N-benzyl-o-phenylenediamine | 1 | None | Xylene | 4-6 | 50-60 | [1] |
Conclusion
The synthesis of this compound via the condensation of o-phenylenediamine and ethyl benzoylacetate is a robust and efficient method for accessing this important class of compounds. A thorough understanding of the multi-step reaction mechanism, involving nucleophilic attack, cyclization, and aromatization, is crucial for optimizing reaction conditions and extending the methodology to the synthesis of diverse analogs. The provided experimental protocol serves as a practical starting point for researchers in the field of medicinal chemistry and drug development.
References
-
Pennini, R., Tajana, A., & Nardi, D. (1976). [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate]. Il Farmaco; edizione scientifica, 31(2), 120–125. [Link]
-
Various authors. (n.d.). Synthesis of benzimidazole derivatives. Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Kandri Rodi, Y., & Essassi, E. M. (2024). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM: MECHANISTIC ASPETS AND TAUTOMERISM OF 1,5-BENZODIAZEPINE-2,4-DIONES. Journal Marocain de Chimie Hétérocyclique, 23(3), 34-46. [Link]
-
Azarifar, D., Pirhayati, M., Maleki, B., Sanginabadi, M., & Nejat Yami, R. (2009). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Journal of the Serbian Chemical Society, 74(10), 1181-1187. [Link]
-
Al-Aqeeli, S. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20, S499-S514. [Link]
-
Banu, K., & Kumar, S. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Polycyclic Aromatic Compounds, 1-25. [Link]
Sources
An In-depth Technical Guide to the Photophysical Properties of Substituted 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone Analogs
Abstract
The benzimidazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing photophysical properties. This guide focuses on a specific class of these compounds: substituted 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone analogs. We will delve into the fundamental principles governing their interaction with light, from synthesis and electronic absorption to fluorescence emission. A key emphasis is placed on understanding the structure-property relationships, illustrating how subtle changes in substituent patterns can dramatically tune their photophysical characteristics. This document is intended for researchers, chemists, and drug development professionals, providing both foundational knowledge and practical, field-proven experimental protocols.
Introduction: The Significance of the Benzimidazole Core
Benzimidazole derivatives are heterocyclic aromatic compounds that have garnered significant attention due to their wide range of applications. Structurally resembling purines, a key component of nucleic acids, they are integral to many pharmacologically active agents, including antiulcer, anthelmintic, and antihistaminic drugs. Beyond their medicinal value, the rigid, planar, and electron-rich nature of the benzimidazole system makes it an excellent chromophore.
The specific class of compounds, this compound, features a benzimidazole ring linked to a phenyl ketone moiety. This arrangement creates a unique electronic landscape. The molecule's geometry, particularly the dihedral angle between the benzimidazole and phenyl rings, plays a crucial role in its electronic conjugation and, consequently, its photophysical behavior.[1][2] The presence of a proton-donating N-H group and a proton-accepting carbonyl group sets the stage for complex excited-state dynamics, including the potential for Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon that can lead to unique fluorescence signatures.[3][4][5][6]
This guide will systematically explore the synthesis, characterization, and photophysical properties of these analogs, with a focus on how substituents on both the benzimidazole and phenyl rings can be used to modulate their behavior for specific applications, such as fluorescent probes and advanced materials.
Synthetic Strategies
The synthesis of 2-substituted benzimidazoles is a well-established field, with the most common and robust method being the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the target this compound core, a prevalent strategy involves the reaction of o-phenylenediamine with a β-keto acid or ester.
A typical synthetic approach involves the condensation of o-phenylenediamine with ethyl benzoylacetate. This reaction is often catalyzed by an acid and proceeds through the formation of an initial imine intermediate, followed by an intramolecular cyclization and dehydration to yield the final benzimidazole product.[7][8]
dot graph SynthesisWorkflow { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Node Definitions OPD [label="o-Phenylenediamine", fillcolor="#F1F3F4", fontcolor="#202124"]; EBA [label="Substituted\nEthyl Benzoylacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Condensation Reaction\n(e.g., Acetic Acid, Reflux)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted 2-(1H-benzoimidazol-2-yl)\n-1-phenyl-ethanone Analog", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization/Chromatography)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Structural Characterization\n(NMR, IR, Mass Spec)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges OPD -> Reaction; EBA -> Reaction; Reaction -> Product [label="Crude Product"]; Product -> Purification; Purification -> Characterization [label="Pure Product"]; } dot Caption: General workflow for synthesis and characterization of target analogs.
Variations of this method allow for the introduction of substituents on either the o-phenylenediamine precursor (leading to substitution on the benzo part of the benzimidazole) or the ethyl benzoylacetate (leading to substitution on the phenyl ring). The choice of solvent and catalyst can be optimized to improve yields and reaction times.[8] For instance, greener synthetic approaches using reusable catalysts or solvent-free conditions have also been reported for benzimidazole synthesis.[7]
Photophysical Properties: A Deep Dive
The interaction of these molecules with light is governed by their electronic structure. The process begins with the absorption of a photon, promoting the molecule to an excited state, and is followed by various relaxation pathways, including the emission of light as fluorescence.
Ground-State Absorption (UV-Vis Spectroscopy)
The UV-Vis absorption spectrum of a molecule reveals the specific wavelengths of light it absorbs, corresponding to electronic transitions from the ground state (S₀) to various excited singlet states (S₁, S₂, etc.). For this compound analogs, the spectra are typically characterized by strong absorption bands in the UV region, arising from π-π* transitions within the conjugated aromatic system.
The position (λ_max) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the molecular structure:
-
Conjugation: Increasing the extent of π-conjugation generally leads to a bathochromic (red) shift in the absorption maximum, as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases.[9]
-
Substituent Effects: The electronic nature of substituents plays a critical role.
-
Electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) tend to cause a red shift in the absorption spectrum.[10][11]
-
Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) can lead to more complex shifts depending on their position, but often result in a hypsochromic (blue) shift.[10][12]
-
Excited-State Deactivation: Fluorescence
Following absorption, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁). From here, it can return to the ground state via several pathways. Fluorescence is the radiative decay from S₁ to S₀.
dot graph JablonskiDiagram { // Define graph attributes graph [fontname="Helvetica", fontsize=10, splines=ortho]; node [shape=box, style=filled, fontname="Helvetica", fontsize=9, width=1.5, height=0.4]; edge [fontname="Helvetica", fontsize=8, arrowhead=vee, color="#202124"];
// Define nodes for energy levels S0 [label="S₀ (Ground State)", pos="0,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; S1 [label="S₁ (Excited Singlet)", pos="0,2!", fillcolor="#F1F3F4", fontcolor="#202124"]; T1 [label="T₁ (Excited Triplet)", pos="2,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for path control node [shape=point, width=0]; p1 [pos="0,0.5!"]; p2 [pos="-0.5,1!"]; p3 [pos="-0.5,1.5!"]; p4 [pos="0,1.5!"]; p5 [pos="1,1.75!"]; p6 [pos="2,1!"]; p7 [pos="0.5,1!"]; p8 [pos="0.5,0.5!"];
// Define edges for photophysical processes S0 -> p1 -> p2 -> p3 -> S1 [arrowhead=vee, color="#4285F4", label=" Absorption"]; S1 -> p4 -> p1 -> S0 [arrowhead=vee, style=dashed, color="#34A853", label=" Fluorescence"]; S1 -> p5 -> T1 [arrowhead=vee, style=dashed, color="#FBBC05", label=" Intersystem\n Crossing (ISC)"]; T1 -> p6 -> p1 -> S0 [arrowhead=vee, style=dashed, color="#EA4335", label=" Phosphorescence"]; S1 -> p7 -> p8 -> S0 [arrowhead=vee, style=dotted, color="#5F6368", label=" Internal\n Conversion"]; } dot Caption: A simplified Jablonski diagram illustrating key photophysical processes.
Key parameters that define the fluorescence characteristics include:
-
Emission Wavelength (λ_em): The wavelength at which the fluorescence intensity is maximal. This is invariably red-shifted compared to the absorption wavelength.
-
Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λ_abs) and the emission maximum (λ_em). A large Stokes shift is often desirable for fluorescence applications to minimize self-absorption and improve signal-to-noise. Molecules that undergo significant geometric relaxation or processes like ESIPT in the excited state often exhibit large Stokes shifts.[13]
-
Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It ranges from 0 to 1. A high quantum yield is crucial for applications requiring bright emission, such as in bioimaging or OLEDs.[14][15] The quantum yield is highly sensitive to the balance between radiative (fluorescence) and non-radiative (internal conversion, intersystem crossing) decay pathways.[14][15]
-
Fluorescence Lifetime (τ_F): This is the average time the molecule spends in the excited state before returning to the ground state. It is an intrinsic property of the fluorophore and is typically in the nanosecond range.
The Role of Substituents: Tuning Photophysical Properties
The strategic placement of substituents is the primary tool for tuning the photophysical properties of the core scaffold. The electronic effects (inductive and resonance) of these groups alter the electron density distribution in both the ground and excited states.
| Substituent Type | Position | Typical Effect on λ_abs / λ_em | Typical Effect on Φ_F | Rationale |
| Electron-Donating (e.g., -OCH₃, -N(CH₃)₂) | Phenyl Ring | Bathochromic (Red) Shift[10][11] | Often Increases | Enhances intramolecular charge transfer (ICT) character, lowers the HOMO-LUMO gap. Can increase radiative decay rate. |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Phenyl Ring | Hypsochromic (Blue) Shift[10] | Often Decreases | Lowers the energy of the LUMO. Can promote non-radiative decay pathways or intersystem crossing. |
| Halogens (e.g., -F, -Cl) | Benzimidazole/Phenyl | Variable | Often Decreases (heavy atom effect) | The heavy atom effect (especially for Cl, Br, I) enhances spin-orbit coupling, which facilitates intersystem crossing to the triplet state, thus quenching fluorescence. |
| Bulky Groups | N-position of Benzimidazole | Minimal shift | May Increase | Steric hindrance can restrict molecular vibrations and rotations, which are common non-radiative decay pathways, thereby increasing the quantum yield.[16] |
This table provides a generalized summary. Actual effects can be complex and depend on the specific molecule and its environment.
Advanced Photophysics: Excited-State Intramolecular Proton Transfer (ESIPT)
Molecules containing both a proton donor (like the benzimidazole N-H) and a proton acceptor (like the ketone C=O) in close proximity can undergo ESIPT.[5] Upon photoexcitation, the acidity of the N-H group and the basicity of the C=O group increase, facilitating an ultrafast transfer of the proton.[4][5]
This process creates a new transient species, the keto-tautomer, in the excited state. This tautomer has a different electronic structure and is significantly lower in energy than the initial enol-form excited state. Fluorescence then occurs from this relaxed keto-tautomer state back to its unstable ground state, followed by a rapid reverse proton transfer to regenerate the original enol form.
The hallmark of ESIPT is a very large Stokes shift, as the emission occurs from a species that does not exist in the ground state. This can result in dual fluorescence in some cases, with a normal emission from the enol form and a highly red-shifted emission from the keto-tautomer.[3][12] The efficiency and manifestation of ESIPT are highly dependent on substituents and the solvent environment.[6][12]
Experimental Protocols
To ensure reproducibility and accuracy, standardized protocols are essential.
Protocol: Steady-State Absorption and Fluorescence Measurement
Objective: To determine the absorption (λ_abs) and emission (λ_em) maxima, molar absorptivity (ε), and Stokes shift.
Causality and Rationale: This is the foundational experiment for characterizing any fluorophore. A high-purity, spectroscopic grade solvent is used to avoid interference from impurities. Measurements are performed in a 1 cm pathlength quartz cuvette, the standard for UV-Vis-Fluor spectroscopy, ensuring data comparability. Optically dilute solutions (Absorbance < 0.1) are critical for fluorescence measurements to avoid inner-filter effects, where emitted light is re-absorbed by other molecules in the solution, distorting the emission spectrum and leading to artificially low quantum yield values.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the analog in a spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile, or Ethanol).
-
Working Solution Preparation: From the stock solution, prepare a dilute working solution (e.g., 1-10 µM) in the same solvent. The final absorbance at the excitation wavelength should be below 0.1.
-
Absorption Spectrum Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-500 nm).
-
Identify the wavelength of maximum absorbance, λ_abs.
-
-
Fluorescence Spectrum Acquisition:
-
Use a calibrated spectrofluorometer.
-
Set the excitation wavelength to the λ_abs determined in the previous step.
-
Record the emission spectrum over a range starting ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering.
-
Identify the wavelength of maximum emission, λ_em.
-
-
Data Analysis:
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the pathlength (1 cm).
-
Calculate the Stokes shift: Δλ = λ_em - λ_abs.
-
Protocol: Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)
Objective: To determine the fluorescence quantum yield (Φ_F) relative to a known standard.
Causality and Rationale: The relative method is the most common and accessible way to measure Φ_F. It relies on comparing the fluorescence of the unknown sample to that of a well-characterized standard with a known quantum yield. The choice of standard is critical; its absorption and emission spectra should overlap with the sample's as much as possible to minimize wavelength-dependent instrumental errors. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for blue-emitting compounds, while fluorescein in 0.1 M NaOH (Φ_F = 0.95) is used for green emitters. Maintaining identical experimental conditions (cuvette, geometry, excitation wavelength, slit widths) for both sample and standard is paramount to ensure that any differences in measured intensity are due solely to the photophysical properties of the compounds.
Methodology:
-
Standard and Sample Preparation: Prepare a series of dilute solutions of both the unknown sample and a suitable quantum yield standard (e.g., quinine sulfate) in the same solvent (if possible, or solvents with similar refractive indices). The absorbance of all solutions at the excitation wavelength must be kept below 0.1.
-
Acquire Spectra:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the standard and the sample.
-
-
Data Integration:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
-
Calculation:
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.
-
-
Conclusion
The this compound scaffold represents a versatile platform for the development of novel functional molecules. Their photophysical properties are intricately linked to their molecular structure, offering a high degree of tunability through synthetic modification. By understanding the fundamental principles of light absorption and emission, and by systematically investigating the electronic effects of substituents, researchers can rationally design analogs with tailored characteristics. The presence of phenomena like ESIPT adds another layer of complexity and opportunity, enabling the creation of fluorophores with large Stokes shifts suitable for advanced applications in sensing, imaging, and materials science. The protocols and principles outlined in this guide provide a robust framework for the exploration and exploitation of this promising class of compounds.
References
A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be generated here based on the integrated citations. (This section would be populated with the full reference details in a final document).
Sources
- 1. 2-(1H-Benzimidazol-1-yl)-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New Benzimidazole-Based pH-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globethesis.com [globethesis.com]
- 12. TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. scispace.com [scispace.com]
- 16. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Tautomerism in 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone and its Derivatives
Abstract
Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery, materials science, and chemical biology. The binding affinity and pharmacological profile of a molecule can be critically dependent on the predominant tautomeric form at the physiological pH.[1][2] This technical guide provides an in-depth exploration of the tautomeric phenomena observed in 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone and its derivatives. This class of compounds, featuring a benzimidazole core linked to a phenacyl group, presents a fascinating case of keto-enol and imine-enamine tautomerism. We will dissect the structural features governing this equilibrium, detail the experimental and computational methodologies for its characterization, and discuss the influence of environmental and substitution effects. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of tautomerism in heterocyclic ketone systems.
The Tautomeric Puzzle: Unveiling the Isomeric Landscape
This compound possesses a unique structural framework that allows for multiple tautomeric forms. The core of this phenomenon lies in the migration of a proton, a process known as prototropy.[2] This mobility gives rise to a complex equilibrium involving at least four principal tautomers, stemming from two distinct but interconnected tautomeric processes:
-
Keto-Enol Tautomerism: Occurring in the phenacyl moiety, this involves the interconversion between the ketone (C=O) and the enol (C=C-OH) form.
-
Imine-Enamine Tautomerism: Occurring within the benzimidazole ring and its connection to the side chain, this involves the interconversion between the imine (C=N) and enamine (N-C=C) structures.[3]
The interplay of these two processes results in the potential equilibrium shown below. The predominant species in this equilibrium is dictated by a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, solvent polarity, and the electronic nature of substituents.[4]
Figure 1: The interconnected tautomeric equilibria for 2-acylbenzimidazoles.
Experimental Elucidation: The Chemist's Toolkit
Characterizing and quantifying the tautomeric equilibrium requires a multi-faceted approach, leveraging various spectroscopic and analytical techniques. Each method provides a unique piece of the puzzle, and their combined application yields the most comprehensive picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for studying tautomerism in solution.[2][5] The interconversion rate between tautomers determines the appearance of the NMR spectrum.[5]
-
Slow Exchange: If the tautomers interconvert slowly on the NMR timescale, distinct sets of signals will be observed for each species. The ratio of the tautomers can be determined directly by integrating the corresponding proton (¹H) signals.[5]
-
Fast Exchange: If the interconversion is rapid, a single set of time-averaged signals will be observed. The chemical shifts in this case will be a weighted average of the shifts of the individual tautomers.
-
Intermediate Exchange: This regime leads to broad or coalesced signals, which can be challenging to interpret but can be used to determine the kinetics of the interconversion through variable-temperature (VT) NMR experiments.[6]
Key Diagnostic Signals:
-
¹H NMR: Look for the enolic -OH proton (typically a broad singlet δ 10-16 ppm), the N-H protons of the benzimidazole ring (δ 12-14 ppm), and the methylene (-CH2-) protons of the keto form versus the vinylic (=CH-) proton of the enol form.
-
¹³C NMR: The chemical shifts of the carbonyl carbon (C=O, ~190-200 ppm) versus the enolic carbons (C=C-OH, ~90-160 ppm) are highly diagnostic.[5] In cases of rapid exchange, the positions of the benzimidazole C4/C7 and C5/C6 signals can provide quantitative information about the tautomeric ratio.[1]
Representative Protocol: ¹H NMR for Tautomer Ratio Determination
-
Sample Preparation: Dissolve an accurately weighed sample (~5-10 mg) of the 2-acylbenzimidazole derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Rationale for Solvent Choice: The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.[7][8] DMSO-d₆ is a strong hydrogen bond acceptor and can stabilize enol or N-H tautomers, while less polar solvents like CDCl₃ may favor forms with intramolecular hydrogen bonds.[7][9]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K) on a high-field spectrometer (≥400 MHz). Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Analysis:
-
Identify distinct signals corresponding to each tautomer (e.g., the methylene protons of the keto form and the vinylic proton of the enol form).
-
Integrate the identified signals.
-
Calculate the molar ratio by dividing the integral value of each signal by the number of protons it represents. The percentage of each tautomer is then calculated from these molar ratios.
-
Self-Validation: The sum of the calculated percentages for all observed tautomers should equal 100%. Discrepancies may indicate the presence of impurities or unaccounted-for tautomeric forms.
-
UV-Visible Spectroscopy
UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as different tautomers often possess distinct electronic transitions and thus different absorption maxima (λ_max).[3][10] The keto and enol forms, having different chromophoric systems, are particularly well-suited for this analysis.
-
Keto Forms: Typically absorb at shorter wavelengths.
-
Enol Forms: The extended conjugation in the enol form generally leads to a bathochromic (red) shift, causing absorption at longer wavelengths.[3][11]
By monitoring the changes in the absorption spectrum in different solvents, one can infer the shift in the tautomeric equilibrium.[10] For instance, a shift toward the keto tautomer in more polar solvents is a commonly observed phenomenon for many β-dicarbonyl compounds.[7][12] This technique is particularly useful for qualitative assessments and for studying the kinetics of tautomerization.[13]
X-Ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of the molecule's structure in the solid state.[14][15] This "gold standard" method definitively identifies which tautomer is present in the crystal lattice. However, it is crucial to remember that the solid-state structure may not be representative of the tautomeric equilibrium in solution, where solvent interactions play a dominant role. The crystal structure can reveal key details about intramolecular hydrogen bonding and intermolecular interactions that stabilize a particular tautomer.[15][16]
In Silico Investigation: Computational Modeling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for complementing experimental findings.[17][18][19] They allow for the prediction of the relative stabilities of all possible tautomers, providing a theoretical framework for understanding the experimental observations.
Sources
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. fiveable.me [fiveable.me]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. worldscientific.com [worldscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the synthesis of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone from o-phenylenediamine
Application Note & Protocol
A Validated Protocol for the Synthesis of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone via Condensation of o-Phenylenediamine with Phenacyl Bromide
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable scaffold in medicinal chemistry. Benzimidazoles are a class of heterocyclic aromatic compounds recognized as a "privileged structure" due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties[1][2][3]. The protocol herein details the direct condensation of o-phenylenediamine with an α-haloketone (phenacyl bromide). We will elucidate the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline methods for characterization and validation, and discuss common troubleshooting strategies. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for synthesizing this key benzimidazole derivative.
Principle and Mechanistic Insights
The synthesis of this compound from o-phenylenediamine and phenacyl bromide is a classic example of heterocyclic ring formation through a sequence of nucleophilic substitution and condensation reactions. The overall transformation is a cyclocondensation.
Causality Behind the Reaction: The core of this synthesis relies on the dual nucleophilicity of o-phenylenediamine. The molecule possesses two amino groups positioned ortho to each other on a benzene ring. This specific arrangement is crucial for the intramolecular cyclization step required to form the five-membered imidazole ring fused to the benzene ring[4].
Reaction Mechanism: The reaction proceeds in two principal stages:
-
N-Alkylation: The first step is a nucleophilic attack by one of the amino groups of o-phenylenediamine on the α-carbon of phenacyl bromide. This is a standard SN2 reaction where the bromide ion serves as the leaving group, resulting in the formation of an N-phenacyl-o-phenylenediamine intermediate.
-
Intramolecular Cyclization & Dehydration: The second amino group of the intermediate then attacks the carbonyl carbon of the newly introduced phenacyl group. This intramolecular nucleophilic addition forms a five-membered heterocyclic intermediate (a hemiaminal). This intermediate is unstable and readily undergoes dehydration (loss of a water molecule) under the reaction conditions, driven by the formation of the stable, aromatic benzimidazole ring system[5][6].
While the condensation of o-phenylenediamine with α-haloketones can sometimes lead to other products like benzodiazepines or quinoxalines, the conditions outlined in this protocol are optimized to favor the formation of the target benzimidazole[7][8].
Mechanistic Diagram: The following diagram illustrates the proposed reaction pathway.
Caption: Proposed mechanism for benzimidazole formation.
Materials and Methods
This section details the necessary reagents, solvents, and equipment for the synthesis.
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Purpose |
|---|---|---|---|
| o-Phenylenediamine (OPD) | ≥99% | Sigma-Aldrich | Starting material (diamine source) |
| 2-Bromo-1-phenylethanone (Phenacyl Bromide) | ≥98% | Sigma-Aldrich | Starting material (α-haloketone) |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Fisher Scientific | Reaction Solvent |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR | Neutralizing agent for HBr byproduct |
| Deionized Water (DI H₂O) | Type II or better | - | Work-up and recrystallization |
| Celite® 545 | - | Sigma-Aldrich | Filtration aid (optional) |
| Round-bottom flask (100 mL) | - | - | Reaction vessel |
| Reflux condenser | - | - | To prevent solvent loss during heating |
| Magnetic stirrer and stir bar | - | - | For homogenous mixing |
| Heating mantle | - | - | For controlled heating |
| Buchner funnel and filter flask | - | - | For vacuum filtration |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | Reaction monitoring |
Detailed Experimental Protocol
Safety First:
-
o-Phenylenediamine: Toxic upon inhalation, ingestion, and skin contact. Suspected of causing genetic defects. Handle only in a well-ventilated fume hood. Wear appropriate PPE, including gloves, lab coat, and safety glasses.
-
Phenacyl Bromide: Lachrymator and corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Ethanol: Flammable liquid. Keep away from ignition sources.
Step-by-Step Procedure:
-
Reaction Setup:
-
Place a 100 mL round-bottom flask containing a magnetic stir bar on a magnetic stirrer hotplate.
-
Add o-phenylenediamine (1.08 g, 10 mmol) to the flask.
-
Add 30 mL of anhydrous ethanol to the flask and stir until the o-phenylenediamine is fully dissolved.
-
Attach a reflux condenser to the flask.
-
-
Reagent Addition:
-
In a separate beaker, dissolve phenacyl bromide (1.99 g, 10 mmol) in 20 mL of anhydrous ethanol.
-
Transfer this solution to a dropping funnel and place it on top of the reflux condenser.
-
Add the phenacyl bromide solution dropwise to the stirring o-phenylenediamine solution at room temperature over a period of 15-20 minutes.
-
Rationale: Slow, dropwise addition helps to control any initial exotherm and minimizes the formation of dialkylated side products.
-
-
Reaction Execution:
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Maintain the reflux for 3-4 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Use a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting materials and the appearance of a new, UV-active spot for the product indicates reaction progression.
-
-
Work-up and Isolation:
-
After the reaction is complete (as determined by TLC), remove the heating mantle and allow the mixture to cool to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (~20 mL) to the flask with stirring. This step neutralizes the hydrobromic acid (HBr) generated during the reaction.
-
Continue stirring for 15 minutes. A precipitate of the crude product should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water (2 x 20 mL) to remove any inorganic salts.
-
Allow the crude product to air-dry on the filter paper.
-
-
Purification:
-
The most common method for purification is recrystallization[6].
-
Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Heat the mixture again until it becomes clear.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
-
Characterization and Expected Results
A self-validating protocol requires rigorous confirmation of the product's identity and purity.
Table 2: Summary of Reaction Parameters and Expected Results
| Parameter | Expected Value |
|---|---|
| Molar Ratio (OPD:PB) | 1:1 |
| Solvent | Anhydrous Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 3-4 hours |
| Expected Yield | 75-85% (post-recrystallization) |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | ~188-192 °C (literature values may vary) |
Analytical Data:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~12.5 ppm (s, 1H, -NH of imidazole)
-
δ ~8.1-7.2 ppm (m, 9H, Ar-H)
-
δ ~4.5 ppm (s, 2H, -CH₂-)
-
Rationale: The broad singlet around 12.5 ppm is characteristic of the acidic N-H proton of the benzimidazole ring. The singlet around 4.5 ppm confirms the methylene bridge between the ring and the carbonyl group. The complex multiplet in the aromatic region corresponds to the 9 protons of the two phenyl rings.
-
-
FT-IR (KBr, cm⁻¹):
-
~3400-3200 cm⁻¹ (broad, N-H stretch)
-
~1685 cm⁻¹ (strong, C=O stretch of the ketone)
-
~1620, 1580, 1450 cm⁻¹ (C=C and C=N aromatic ring stretches)
-
Rationale: The strong carbonyl peak is a key indicator of the product's structure, distinguishing it from other potential side products. The broad N-H stretch confirms the presence of the imidazole ring.
-
-
Mass Spectrometry (ESI+):
-
m/z = 237.10 [M+H]⁺
-
Rationale: The molecular ion peak corresponding to the protonated molecule confirms the molecular weight of the synthesized compound (C₁₅H₁₂N₂O, MW = 236.27 g/mol ).
-
Experimental Workflow
The entire process, from preparation to final characterization, can be visualized as follows.
Caption: Step-by-step experimental workflow diagram.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Loss during work-up or recrystallization. | Extend reflux time and monitor by TLC. Ensure complete precipitation by cooling thoroughly. Use minimal hot solvent for recrystallization. |
| Oily/Gummy Product | Impurities present; Incomplete neutralization. | Ensure pH is neutral or slightly basic after NaHCO₃ addition. Try triturating the oil with a non-polar solvent like hexane to induce solidification. |
| Multiple Spots on TLC (Post-Rxn) | Side product formation (e.g., quinoxaline, dialkylation). | Ensure slow, dropwise addition of phenacyl bromide. Use a 1:1 stoichiometric ratio. Column chromatography may be required for purification. |
| Difficulty in Recrystallization | Product is too soluble or insoluble in the chosen solvent system. | Experiment with different solvent pairs (e.g., methanol/water, ethyl acetate/hexane). |
References
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from AdiChemistry. URL: [Link]
-
CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from CoLab. URL: [Link]
-
Pawar, S. S., et al. (2020). Review On Synthesis Of Benzimidazole From O- phenyldiamine. International Journal of All Research Education and Scientific Methods (IJARESM), 8(10). URL: [Link]
-
Terse, P. (2016, November 28). Synthesis of Benimidazole from o- Phynylenediamine.pptx. Slideshare. URL: [Link]
-
de Oliveira, C. S., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2194-2202. URL: [Link]
-
Various Authors. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. URL: [Link]
-
Singh, R. K., et al. (2021). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Molecular Diversity, 25(1), 335-344. URL: [Link]
-
Al-Ostath, A., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(13), 5081. URL: [Link]
-
Roeder, C. H., & Day, A. R. (1941). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry, 6(1), 22-29. URL: [Link]
-
Asian Journal of Chemistry. (2016). PMA-Silica Catalyzed Synthesis of Quinoxalines. Asian Journal of Chemistry, 28(10), 2321-2324. URL: [Link]
-
Teli, S., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3287-3311. URL: [Link]
-
Nagarapu, L., et al. (2014). A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungstate. Organic Chemistry: Current Research, 3(2). URL: [Link]
-
Shahnaz, M., et al. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 460-464. URL: [Link]
-
Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. URL: [Link]
Sources
- 1. ijariie.com [ijariie.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
HPLC method for the analysis and purification of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone
An Application Note for the Analysis and Purification of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone by High-Performance Liquid Chromatography
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive guide to the development and application of High-Performance Liquid Chromatography (HPLC) methods for the high-purity analysis and preparative purification of this compound. This compound is a significant heterocyclic ketone, often utilized as a key intermediate in pharmaceutical synthesis. The methods detailed herein are designed for researchers, scientists, and drug development professionals, offering robust protocols for both analytical quality control and scalable purification. The narrative explains the scientific rationale behind methodological choices, from column and mobile phase selection to validation and scale-up, ensuring both technical accuracy and practical applicability.
Introduction and Scientific Context
This compound belongs to the benzimidazole class of heterocyclic compounds, which are central scaffolds in a multitude of pharmacologically active agents. The benzimidazole ring system is a crucial pharmacophore found in drugs with diverse therapeutic applications. Consequently, the synthesis and purification of intermediates like the target compound are critical steps in the drug development pipeline.
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for ensuring the purity and quality of such pharmaceutical intermediates.[1][2] Its high resolution and sensitivity make it the premier choice for separating the target compound from starting materials, by-products, and other impurities. This application note presents a validated reversed-phase HPLC (RP-HPLC) method for quantitative analysis and a scalable preparative HPLC method for purification.
Analyte Properties and Method Development Rationale
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.
-
Structure and Polarity: this compound (Molecular Formula: C₁₅H₁₂N₂O, Molecular Weight: 236.27 g/mol ) possesses a fused heterocyclic benzimidazole system and a phenyl ketone moiety.[3][4] This combination imparts an intermediate polarity, making it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[5]
-
Solubility: Benzimidazole derivatives typically exhibit good solubility in common organic solvents such as acetonitrile and methanol.[6] This is advantageous for preparing sample solutions that are miscible with the mobile phase.
-
UV Absorbance: The conjugated aromatic systems of the benzimidazole and phenyl ketone groups act as strong chromophores, allowing for sensitive detection using a UV-Vis detector. Literature on similar benzimidazole structures shows strong absorbance in the 254-290 nm range.[7][8] A Diode Array Detector (DAD) is recommended to determine the absorbance maximum (λ-max) and to assess peak purity across the spectrum. For this method, a primary wavelength of 280 nm is selected.
Based on these properties, a reversed-phase HPLC approach was selected. A C18 stationary phase provides a versatile non-polar environment for retaining the analyte, while a gradient elution using acetonitrile and water allows for efficient separation of compounds with varying polarities.[9][10] To ensure sharp, symmetrical peaks, the mobile phase is acidified with 0.1% formic acid. This suppresses the ionization of the basic benzimidazole nitrogen and minimizes undesirable interactions with residual silanols on the silica-based column packing.[11]
Part A: Analytical HPLC Method for Purity Assessment
This method is designed for the quantitative determination of this compound and its related impurities.
Instrumentation and Materials
-
Instrumentation: HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: A high-quality C18 column (e.g., 4.6 mm I.D. x 150 mm L, 3.5 µm particle size).
-
Chemicals:
-
Acetonitrile (ACN), HPLC grade or higher.
-
Water, HPLC grade or Type I ultrapure.
-
Formic Acid (FA), LC-MS grade.
-
Reference standard of this compound (>99.5% purity).
-
Detailed Analytical Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile (v/v).
-
Filter and degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.
-
Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a working concentration of 0.1 mg/mL for purity analysis.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the sample to a nominal concentration of 0.1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | DAD, 280 nm (with spectral scan from 200-400 nm) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 |
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified. A solution of the reference standard is injected five consecutive times, and the results are evaluated against the following criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 1.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 0.5% |
Method Validation Protocol
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and the sample. The method is specific if the main peak is free from interference at its retention time. Peak purity analysis using the DAD should confirm spectral homogeneity.
-
Linearity: Prepare a series of at least five standard solutions covering 50% to 150% of the nominal sample concentration (e.g., 0.05 to 0.15 mg/mL). Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the same sample on the same day. The RSD of the results should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Robustness: Intentionally vary critical method parameters (e.g., column temperature ±2 °C, flow rate ±0.1 mL/min, mobile phase pH/composition ±2%) and assess the impact on the results. The results should remain unaffected by these minor changes.
Part B: Preparative HPLC for Purification
This method scales up the analytical conditions to isolate gram-level quantities of the target compound. Preparative HPLC is a powerful tool for obtaining high-purity material for further research or development.[12][13]
Workflow Visualization
Caption: Workflow for preparative purification and fraction analysis.
Instrumentation and Materials
-
Instrumentation: Preparative HPLC system with a high-pressure binary pump, autosampler or manual injector with a large loop, a preparative-scale column, a UV-Vis detector with a preparative flow cell, and an automated fraction collector.
-
Column: A preparative C18 column with the same stationary phase as the analytical column (e.g., 21.2 mm I.D. x 250 mm L, 5-10 µm particle size).
-
Chemicals: Same as analytical, but larger quantities will be required.
Detailed Purification Protocol
-
Method Translation and Scaling:
-
The analytical gradient is geometrically scaled to the preparative column dimensions and flow rate. The new flow rate (F₂) is calculated as: F₂ = F₁ × (d₂²/d₁²), where F is the flow rate and d is the column diameter.
-
For scaling from a 4.6 mm to a 21.2 mm column: F₂ = 1.0 mL/min × (21.2²/4.6²) ≈ 21.2 mL/min.
-
-
Chromatographic Conditions (Preparative):
| Parameter | Setting |
| Column | C18, 21.2 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 21.0 mL/min |
| Detection | UV, 280 nm (preparative flow cell) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 |
-
Sample Preparation and Loading:
-
Dissolve the crude material in the minimum amount of a strong solvent (e.g., DMSO or DMF), then dilute with acetonitrile to the highest possible concentration without precipitation (e.g., 20-50 mg/mL).
-
Perform a loading study by injecting progressively larger masses onto the column until the resolution between the main peak and the closest impurity begins to degrade. This determines the optimal loading capacity.
-
-
Fraction Collection:
-
Program the fraction collector to begin collecting when the UV signal rises above a set threshold at the beginning of the main peak and to stop when it falls below the threshold after the peak.
-
Collect fractions in separate, labeled vessels.
-
-
Post-Purification Analysis and Recovery:
-
Analyze each collected fraction using the validated analytical HPLC method (Part A) to determine its purity.
-
Combine all fractions that meet the required purity specification (e.g., >99.5%).
-
Remove the mobile phase solvents from the pooled solution using a rotary evaporator to yield the final, purified solid compound.
-
Overall Process Visualization
Caption: High-level workflow from sample to final product/report.
References
-
Waters Corporation. (n.d.). Column Selection Guide for Polar Compounds. Retrieved from Waters.[14]
-
Krzek, J., & Starek, M. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.[7]
-
Starek, M., & Krzek, J. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica, 68(6), 823-9.[15]
-
Gawenda, R., et al. (2013). Application of HPLC method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies, 36(14), 1949-1960.[6]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from Phenomenex.[9]
-
ResearchGate. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from ResearchGate.[8]
-
Amerigo Scientific. (n.d.). A Guide to HPLC Column Selection. Retrieved from Amerigo Scientific.[5]
-
Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention? Retrieved from Waters Blog.
-
Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from Phenomenex.[16]
-
Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from Agilent.[12]
-
SIELC Technologies. (n.d.). Separation of Michler's ketone on Newcrom R1 HPLC column. Retrieved from SIELC.[17]
-
Taylor & Francis Online. (2011). Full article: APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Retrieved from Taylor & Francis Online.[18]
-
Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development, 13(3), 498-503.[19]
-
Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from Shimadzu.[13]
-
BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis of Thiomichler's Ketone and its Reaction Products. Retrieved from BenchChem.[20]
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from Teledyne LABS.[1]
-
Majors, R. E. (2005). Practical aspects of preparative HPLC in pharmaceutical development and production. LCGC North America, 23(4), 376-389.[2]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex.[10]
-
Khare, P., & Mittal, S. (2009). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Journal of Separation Science, 32(13), 2269-2276.[21]
-
de Souza, C. G., et al. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 88(1), 125-130.[22]
-
PubMed. (2009). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Retrieved from PubMed.[23]
-
Mastelf. (n.d.). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from Mastelf.[24]
-
Dolan, J. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International, 26(11), 642-647.[11]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from Waters.[25]
-
Abdel-Aziz, H. A., et al. (2012). 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2262.[26]
-
ResearchGate. (2016). Can I use acetone for reverse phase HPLC? Retrieved from ResearchGate.[27]
-
Santa Cruz Biotechnology. (n.d.). 2-(1H-Benzoimidazol-2-yl)-1-(3-chloro-phenyl)-ethanone. Retrieved from SCBT.[28]
-
Özel Güven, Ö., et al. (2008). 2-(1H-Benzimidazol-1-yl)-1-phenylethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1358.[3]
-
PubMed Central (PMC). (2008). 2-(1H-Benzimidazol-1-yl)-1-phenylethanone. Retrieved from PMC.[4]
-
Santa Cruz Biotechnology. (n.d.). 2-(1H-Benzoimidazol-2-yl)-1-(4-chloro-phenyl)-ethanone. Retrieved from SCBT.[29]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 2-hydroxy-1-phenyl- (CAS 582-24-1). Retrieved from Cheméo.[30]
-
Georgieva, M., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39257-39269.
-
PubChem. (n.d.). Ethanone, 2-(benzoyloxy)-1-phenyl-. Retrieved from PubChem.[31]
Sources
- 1. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(1H-Benzimidazol-1-yl)-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(1H-Benzimidazol-1-yl)-1-phenyl-ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. waters.com [waters.com]
- 15. ptfarm.pl [ptfarm.pl]
- 16. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 17. Separation of Michler’s ketone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Effect of HPLC binary mobile phase composition on the analysis of carbonyls | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Effect of HPLC binary mobile phase composition on the analysis of carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mastelf.com [mastelf.com]
- 25. waters.com [waters.com]
- 26. 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. scbt.com [scbt.com]
- 29. scbt.com [scbt.com]
- 30. Ethanone, 2-hydroxy-1-phenyl- (CAS 582-24-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 31. Ethanone, 2-(benzoyloxy)-1-phenyl- | C15H12O3 | CID 118562 - PubChem [pubchem.ncbi.nlm.nih.gov]
Procedure for assessing the antimicrobial activity of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone
Application Note & Protocol
Comprehensive Methodologies for Assessing the Antimicrobial Activity of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of this compound. Benzimidazole derivatives represent a promising class of heterocyclic compounds, renowned for their broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][2][3][4] The protocols herein are grounded in established standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity, reproducibility, and comparability.[5][6][7] We detail three fundamental assays: the Agar Disk Diffusion test for initial screening, the Broth Microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC), and the Minimum Bactericidal Concentration (MBC) assay to differentiate between bacteriostatic and bactericidal effects.
Scientific Rationale & Background
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][8] Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets. The antimicrobial mechanism of many benzimidazole derivatives has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase, which disrupts DNA synthesis and leads to cell death.[1][9]
This compound is a specific derivative whose antimicrobial potential warrants rigorous investigation.[10] A structured, multi-assay approach is critical to fully characterize its activity profile. This process begins with a qualitative screening to identify susceptible microbial species, followed by quantitative tests to determine the precise potency of the compound, and finally, an assessment of its cidal (killing) versus static (growth-inhibiting) nature.
Preliminary Screening: Agar Disk Diffusion (Kirby-Bauer) Method
The Kirby-Bauer test is a foundational, cost-effective method for initial qualitative screening.[11][12] It provides a rapid visual assessment of a compound's ability to inhibit microbial growth. The principle relies on the diffusion of the test compound from an impregnated disk into an agar medium uniformly inoculated with a test microorganism.[13] The presence and size of a "zone of inhibition" around the disk indicate the degree of susceptibility.[14]
Protocol 2.1: Step-by-Step Kirby-Bauer Test
-
Inoculum Preparation:
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum.
-
Press the swab firmly against the inside wall of the tube to remove excess fluid.
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate uniformly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[13]
-
-
Disk Application:
-
Prepare sterile filter paper disks (6 mm diameter). Aseptically impregnate each disk with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). Ensure a solvent control disk is also prepared.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate, pressing gently to ensure full contact.[15]
-
Include a positive control disk with a known antibiotic (e.g., Ciprofloxacin) and a negative control disk with only the solvent.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.[12]
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).[15]
-
Compare the zone diameters to standardized charts, if available, or use them for a relative comparison of activity against different microorganisms.
-
Workflow for Agar Disk Diffusion
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Table 1: Representative Disk Diffusion Data
| Test Organism | Gram Stain | Compound Zone of Inhibition (mm) | Ciprofloxacin (10 µg) Zone (mm) | Interpretation |
| Staphylococcus aureus | Positive | 22 | 25 | Susceptible |
| Escherichia coli | Negative | 16 | 28 | Intermediate |
| Pseudomonas aeruginosa | Negative | 7 | 24 | Resistant |
| Candida albicans | N/A (Fungus) | 18 | N/A | Active |
Quantitative Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[16] This quantitative measure is the gold standard for determining the potency of a new compound and is essential for drug development. The broth microdilution method, as recommended by CLSI, is a reliable and scalable technique for MIC determination.[17]
Protocol 3.1: Step-by-Step Broth Microdilution Assay
-
Preparation of Compound Dilutions:
-
Dissolve this compound in a suitable solvent to create a high-concentration stock solution.
-
In a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.
-
Add 200 µL of the stock solution (at twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10.[18]
-
Well 11 serves as the growth control (broth + inoculum, no compound). Well 12 serves as the sterility control (broth only).[16]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension matching a 0.5 McFarland standard as described in Protocol 2.1.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Plate Inoculation:
-
Add 100 µL of the standardized and diluted inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).
-
-
Incubation:
-
Seal the plate and incubate at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
Workflow for Broth Microdilution (MIC)
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Determining Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC) Assay
While the MIC identifies the concentration that inhibits growth, the MBC determines the lowest concentration required to kill ≥99.9% of the initial bacterial population.[18][20] This distinction is clinically significant. An agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).[21]
Protocol 4.1: Step-by-Step MBC Determination
This protocol is a direct extension of the MIC assay.
-
Subculturing from MIC Plate:
-
Following the determination of the MIC (Protocol 3.1), select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, select the growth control well.
-
Aseptically withdraw a 10-100 µL aliquot from each of these selected wells.
-
-
Plating:
-
Spread the aliquot from each well onto a separate, appropriately labeled MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, count the number of colonies (CFUs) on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.[21]
-
Calculate the MBC/MIC ratio to classify the compound's activity.
-
Workflow for Minimum Bactericidal Concentration (MBC)
Caption: Workflow for Determining the Minimum Bactericidal Concentration (MBC).
Table 2: Representative MIC and MBC Data Summary
| Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 4 | 8 | 2 | Bactericidal |
| Escherichia coli | 16 | 128 | 8 | Bacteriostatic |
| Candida albicans | 8 | 16 | 2 | Fungicidal |
Conclusion
The systematic assessment of this compound using the standardized protocols outlined in this application note provides a robust framework for characterizing its antimicrobial profile. By progressing from qualitative screening (Disk Diffusion) to quantitative potency determination (MIC) and finally to an assessment of its killing capacity (MBC), researchers can generate reliable and comprehensive data. This information is crucial for guiding further preclinical development, understanding structure-activity relationships, and ultimately evaluating the therapeutic potential of this promising benzimidazole derivative.
References
-
Al-Mohammed, H. I. (2021). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. Retrieved from [Link]
-
Bansal, Y., & Silakari, O. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Retrieved from [Link]
-
Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]
-
Kumar, R., et al. (2021). Synthesis and Antimicrobial activity of some newer benzimidazole derivatives. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Contract Laboratory. (2024). The Kirby-Bauer Test: Method, Importance, and Applications. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. Retrieved from [Link]
-
Singh, N., et al. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Research & Reviews: Journal of Chemistry. Retrieved from [Link]
-
plotka, M., & boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]
-
National Institutes of Health, Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH. Retrieved from [Link]
-
American Society for Microbiology Journals. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. ASM Journals. Retrieved from [Link]
-
BioLabTests. (2024). Kirby-Bauer Disk Diffusion Method. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). Antibacterial Susceptibility Test Interpretive Criteria. FDA. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. IJPSM. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT. Retrieved from [Link]
-
ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Retrieved from [Link]
-
PubMed. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds. PubMed. Retrieved from [Link]
-
National Institutes of Health. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. Retrieved from [Link]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). CLSI Website. CLSI. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Retrieved from [Link]
-
ResearchGate. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Retrieved from [Link]
-
ACS Publications. (2017). Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2023). In vitro Studies of Antibacterial and Antifungal Activity of Novel Substituted Benzimidazole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-(1H-Benzimidazol-1-yl)-1-phenylethanone. PMC - NIH. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2022). REVIEW ON ANTIMICROBIAL ACTIVITY OF 2-SUBSTITUTED BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PMC - NIH. Retrieved from [Link]
Sources
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsm.com [ijpsm.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. nih.org.pk [nih.org.pk]
- 7. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 8. rjptonline.org [rjptonline.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-(1H-Benzimidazol-1-yl)-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. biolabtests.com [biolabtests.com]
- 15. asm.org [asm.org]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. protocols.io [protocols.io]
- 20. microchemlab.com [microchemlab.com]
- 21. grokipedia.com [grokipedia.com]
Cytotoxicity assay protocol for 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone on cancer cell lines
Application Notes & Protocols
Topic: High-Throughput Cytotoxicity Profiling of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant anticancer properties.[1][2][3] Derivatives of benzimidazole have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and topoisomerase activity, leading to cell cycle arrest and apoptosis.[2][4] This document provides a detailed application note and a robust protocol for assessing the cytotoxic effects of a specific benzimidazole derivative, this compound, on cancer cell lines. The protocol is based on the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, a reliable method for quantifying metabolically active cells.[5][6] We offer a step-by-step guide, from reagent preparation to data analysis, explaining the rationale behind key steps to ensure experimental integrity and reproducibility.
Scientific Principle: The MTT Assay for Cell Viability
The MTT assay is a cornerstone for assessing cell viability and is frequently used to screen for the cytotoxic potential of novel chemical entities.[5][6] Its principle is based on the enzymatic activity of mitochondrial dehydrogenases, which are predominantly active in viable, proliferating cells.[7][8]
-
Mechanism: The yellow, water-soluble tetrazolium salt, MTT, is taken up by living cells.
-
Conversion: Within the mitochondria, NAD(P)H-dependent oxidoreductase enzymes cleave the tetrazolium ring, reducing the MTT to an insoluble, purple formazan product.[8]
-
Quantification: These formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer at approximately 570 nm.[9] The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[5][7]
This method allows for the generation of a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) of the test compound can be accurately determined.
Experimental Workflow Overview
A successful cytotoxicity assay requires careful planning and execution. The workflow below outlines the entire process from initial cell culture to the final data analysis.
Caption: General workflow for the MTT cytotoxicity assay.
Materials and Reagents
Equipment
-
Laminar flow hood (sterile)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (capable of reading absorbance at 570 nm and 630 nm)
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Multichannel pipette (5-200 µL)
-
Standard laboratory pipettes and sterile tips
-
Sterile 96-well flat-bottom cell culture plates
-
Sterile centrifuge tubes and reagent reservoirs
Reagents & Consumables
-
Test Compound: this compound
-
Cell Lines: e.g., MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical cancer). Select lines relevant to the research goals.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640)
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide powder
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4
-
Trypsin-EDTA solution
-
Solubilization Solution: e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl.[7][10]
-
Vehicle Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
Detailed Experimental Protocol
This protocol is a comprehensive guide. Optimization, particularly for cell seeding density and incubation times, is recommended for each cell line.
Stage 1: Reagent Preparation
-
Test Compound Stock Solution (e.g., 10 mM):
-
Accurately weigh the this compound powder.
-
Dissolve in 100% DMSO to create a high-concentration stock solution.
-
Rationale: DMSO is a common solvent for organic compounds, but its concentration in the final culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Aliquot the stock solution into small volumes and store at -20°C to prevent repeated freeze-thaw cycles.
-
-
MTT Solution (5 mg/mL):
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[9]
-
Vortex or sonicate briefly to ensure it is fully dissolved.
-
Sterilize the solution by passing it through a 0.2 µm filter into a sterile, light-protected container.[8]
-
Rationale: The MTT solution is susceptible to light degradation and microbial contamination. Storing it in a foil-wrapped container at 4°C is crucial for its stability.[7]
-
-
MTT Solubilization Solution:
-
Prepare the chosen solubilizing agent. For example, a solution of 10% SDS in 0.01 M HCl.[10]
-
Rationale: This solution dissolves the insoluble purple formazan crystals into a colored solution that can be measured by the plate reader. The choice of solvent can affect the sensitivity and speed of solubilization.
-
Stage 2: Cell Culture and Seeding
-
Cell Maintenance: Culture the selected cancer cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase (typically 70-80% confluency).
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Dilute the cells in fresh culture medium to the optimal seeding density. This density should be predetermined to ensure cells are still proliferating at the end of the incubation period (e.g., 5,000-10,000 cells/well for a 96-well plate).[11]
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Rationale: An incorrect cell density can lead to erroneous results. Too few cells will produce a weak signal, while too many can lead to nutrient depletion and contact inhibition, affecting metabolic activity irrespective of the compound's effect.
-
Incubate the plate for 18-24 hours to allow cells to attach and resume normal growth.
-
Stage 3: Compound Treatment
-
Prepare Serial Dilutions:
-
Thaw an aliquot of the test compound stock solution.
-
Perform a serial dilution in serum-free or low-serum medium to create a range of working concentrations (e.g., from 0.1 µM to 100 µM).
-
Rationale: Performing dilutions in medium rather than directly in the wells ensures accurate and homogenous concentrations. Serum levels can sometimes interfere with compound activity.
-
-
Administer Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the corresponding compound dilution to each well.
-
Crucial Controls:
-
Untreated Control: Wells with cells receiving fresh medium only (represents 100% viability).
-
Vehicle Control: Wells with cells receiving medium with the highest concentration of DMSO used in the dilutions (to check for solvent toxicity).[12]
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.[7]
-
-
-
Incubate: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Stage 4: MTT Assay and Data Acquisition
-
Add MTT Reagent: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[11]
-
Incubate for Formazan Formation: Incubate the plate for 3-4 hours at 37°C.
-
Rationale: This incubation period allows viable cells sufficient time to metabolize the MTT into formazan crystals. The optimal time can vary between cell lines.
-
-
Solubilize Formazan:
-
Measure Absorbance:
Data Analysis and Interpretation
Calculation of Cell Viability
First, correct all absorbance readings by subtracting the average absorbance of the blank (medium-only) wells.
% Cell Viability = ( [Absorbance of Treated Cells] / [Absorbance of Vehicle Control Cells] ) x 100
Data Presentation
Organize the results in a table, and then plot a dose-response curve with the compound concentration on the x-axis (log scale) and the corresponding % Cell Viability on the y-axis.
Table 1: Sample Data for Cytotoxicity of Compound on MCF-7 Cells (48h)
| Compound Conc. (µM) | Mean Absorbance (570nm) | Corrected Absorbance | % Cell Viability |
|---|---|---|---|
| 0 (Vehicle Control) | 1.254 | 1.204 | 100.0% |
| 0.1 | 1.211 | 1.161 | 96.4% |
| 1 | 1.058 | 1.008 | 83.7% |
| 5 | 0.789 | 0.739 | 61.4% |
| 10 | 0.632 | 0.582 | 48.3% |
| 25 | 0.345 | 0.295 | 24.5% |
| 50 | 0.188 | 0.138 | 11.5% |
| 100 | 0.101 | 0.051 | 4.2% |
| Blank (No Cells) | 0.050 | N/A | N/A |
Determining the IC₅₀ Value
The IC₅₀ value is the concentration of the compound that inhibits cell viability by 50%. This value can be determined from the dose-response curve using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism or similar software).
Potential Mechanism of Action
Benzimidazole derivatives are known to induce cytotoxicity through several pathways. A primary mechanism involves the disruption of microtubule dynamics, similar to agents like nocodazole.[4] This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Another reported mechanism is the inhibition of topoisomerases, which are crucial for DNA replication and repair.[2]
Caption: Potential cytotoxic mechanisms of benzimidazole derivatives.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Saeed, A., et al. (2022). Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]
-
JoVE. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
Provost, J. & Wallert, M. (2019). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]
-
Promega Corporation. (2024). LDH cytotoxicity assay. protocols.io. Retrieved from [Link]
-
Jaffery, R., et al. (2024). (PDF) Cytotoxicity Assay Protocol v1. ResearchGate. Retrieved from [Link]
-
Tan, M. L., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Retrieved from [Link]
-
Cell Biologics, Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Al-Otaibi, F., et al. (2024). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central. Retrieved from [Link]
-
University of California, San Diego. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzimidazole derivatives with anticancer activity. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Szymański, J., et al. (2022). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. Retrieved from [Link]
-
Abdel-Aziz, H. A., et al. (2012). 2-[(1H-Benzimidazol-2-yl)sulfan-yl]-1-phenyl-ethanone. PubMed. Retrieved from [Link]
-
Güven, Ö. Ö., et al. (2008). 2-(1H-Benzimidazol-1-yl)-1-phenylethanone. PubMed Central. Retrieved from [Link]
-
Abdel-Aziz, H. A., et al. (2012). 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone. PubMed Central. Retrieved from [Link]
-
Alper, P., et al. (2023). 1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity. PubMed. Retrieved from [Link]
-
Güven, Ö. Ö., et al. (2008). 2-(1H-Benzimidazol-1-yl)-1-phenyl-ethanone. PubMed. Retrieved from [Link]
-
Tajane, P. S., et al. (2021). Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1h-benzimidazol-1-yl]-acetamide Derivatives as Anthelmintic. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Stoyanov, G. S., et al. (2022). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed Central. Retrieved from [Link]
Sources
- 1. Synthesis and Anti-Cancer Applications of Benzimidazole Derivatives - Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. LDH cytotoxicity assay [protocols.io]
Application Notes and Protocols: 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone as a Corrosion Inhibitor for Mild Steel
Introduction: The Critical Need for Advanced Corrosion Inhibitors
Mild steel, the backbone of modern infrastructure and industry, is inherently susceptible to corrosion, particularly in acidic environments prevalent in industrial processes such as acid pickling, cleaning, and oil and gas exploration. This degradation of metallic properties leads to significant economic losses, safety hazards, and environmental concerns. The application of organic corrosion inhibitors is a primary strategy to mitigate this damage. An effective inhibitor adsorbs onto the metal surface, forming a protective barrier that impedes the corrosive electrochemical reactions.[1][2]
Benzimidazole and its derivatives have emerged as a highly promising class of corrosion inhibitors due to their unique molecular structure.[3][4] The benzimidazole molecule contains a planar aromatic system and heteroatoms (nitrogen), which are key features for strong adsorption onto metal surfaces. These heteroatoms can act as active centers for adsorption, effectively blocking the active sites for corrosion.[5] This document provides a detailed technical guide on the synthesis and application of a specific benzimidazole derivative, 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone, as a high-performance corrosion inhibitor for mild steel.
Synthesis of this compound: A Two-Step Approach
The synthesis of the target inhibitor is proposed via a two-step process, commencing with the synthesis of the key intermediate, 2-acetylbenzimidazole, followed by a substitution reaction to yield the final product.
Part 1: Synthesis of 2-Acetylbenzimidazole (Precursor)
The synthesis of 2-acetylbenzimidazole can be achieved through the well-established Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine with a carboxylic acid derivative.[6][7][8]
Protocol: Synthesis of 2-Acetylbenzimidazole
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-phenylenediamine (10.8 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).
-
Solvent and Catalyst: Add 100 mL of 4 M hydrochloric acid to the flask. The acid acts as a catalyst and a solvent.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Precipitation: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH reaches approximately 7-8. The product will precipitate out of the solution.
-
Isolation and Purification: Filter the precipitate using a Buchner funnel and wash thoroughly with cold water. The crude product can be purified by recrystallization from an ethanol-water mixture to yield pure 2-acetylbenzimidazole.
Part 2: Synthesis of this compound (Target Inhibitor)
The final step involves the reaction of 2-acetylbenzimidazole with a suitable phenylating agent. A plausible approach is the reaction with a phenacyl halide, such as 2-bromo-1-phenylethanone.
Proposed Protocol: Synthesis of this compound
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 2-acetylbenzimidazole (16.0 g, 0.1 mol) in 100 mL of a suitable polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (13.8 g, 0.1 mol) to the solution to act as a base.
-
Addition of Phenacyl Bromide: Slowly add a solution of 2-bromo-1-phenylethanone (19.9 g, 0.1 mol) in 50 mL of DMF from the dropping funnel over a period of 30 minutes at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture and pour it into ice-cold water. The product will precipitate. Filter the solid, wash with water, and dry. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure this compound.
Application as a Corrosion Inhibitor for Mild Steel
The efficacy of this compound as a corrosion inhibitor is evaluated through a series of electrochemical and gravimetric methods. These tests provide quantitative data on the inhibitor's performance and insights into its mechanism of action.
Experimental Workflow
Caption: Experimental workflow for evaluating the corrosion inhibition performance.
Protocol 1: Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's efficiency.[9]
-
Specimen Preparation: Prepare mild steel coupons of known dimensions. Polish the coupons with successively finer grades of emery paper, degrease with acetone, wash with deionized water, and dry.
-
Initial Weighing: Accurately weigh each coupon to four decimal places.
-
Immersion: Immerse the coupons in beakers containing the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor.
-
Exposure: Maintain the beakers at a constant temperature (e.g., 298 K) for a specified period (e.g., 24 hours).
-
Final Weighing: After the exposure period, remove the coupons, clean them to remove corrosion products, wash, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): Calculate using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the exposure time in hours, and D is the density of mild steel in g/cm³.
-
Inhibition Efficiency (η%): Calculate using the formula: η% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Table 1: Representative Inhibition Efficiency Data for a 2-Substituted Benzimidazole Derivative (Analogous Compound) from Weight Loss Measurements in 1 M HCl at 298 K
| Inhibitor Concentration (M) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (η%) |
| 0 (Blank) | 0.1500 | 8.50 | - |
| 1 x 10⁻⁵ | 0.0450 | 2.55 | 70.0 |
| 5 x 10⁻⁵ | 0.0225 | 1.28 | 85.0 |
| 1 x 10⁻⁴ | 0.0120 | 0.68 | 92.0 |
| 5 x 10⁻⁴ | 0.0075 | 0.43 | 95.0 |
Note: The data presented is for a representative 2-substituted benzimidazole derivative and serves as an illustrative example.[10]
Protocol 2: Electrochemical Measurements
Electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[11][12]
A. Potentiodynamic Polarization (PDP)
-
Electrochemical Cell: Use a standard three-electrode cell with the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Stabilization: Immerse the working electrode in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the logarithm of the current density (log i) versus the potential (E). Extrapolate the linear Tafel regions of the cathodic and anodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). The inhibition efficiency is calculated as: η% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively. A significant decrease in both cathodic and anodic current densities indicates a mixed-type inhibitor.[3][13]
B. Electrochemical Impedance Spectroscopy (EIS)
-
Setup: Use the same three-electrode cell as for PDP.
-
Measurement: After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Presentation: The data is typically presented as Nyquist plots (imaginary impedance vs. real impedance). An increase in the diameter of the semicircular Nyquist plot in the presence of the inhibitor indicates an increase in the charge transfer resistance and the formation of a protective film.[11]
-
Equivalent Circuit Modeling: Fit the EIS data to an appropriate equivalent electrical circuit to quantify parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). The inhibition efficiency can be calculated from the Rct values: η% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Table 2: Representative Electrochemical Parameters for a 2-Substituted Benzimidazole Derivative (Analogous Compound) in 1 M HCl at 298 K
| Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | η% (PDP) | Rct (Ω·cm²) | η% (EIS) |
| 0 (Blank) | -480 | 550 | - | 50 | - |
| 1 x 10⁻⁵ | -475 | 150 | 72.7 | 180 | 72.2 |
| 5 x 10⁻⁵ | -470 | 75 | 86.4 | 350 | 85.7 |
| 1 x 10⁻⁴ | -465 | 40 | 92.7 | 650 | 92.3 |
| 5 x 10⁻⁴ | -460 | 25 | 95.5 | 1100 | 95.5 |
Note: The data presented is for a representative 2-substituted benzimidazole derivative and serves as an illustrative example.[12][14]
Mechanism of Corrosion Inhibition: Adsorption and Protective Film Formation
The corrosion inhibition of mild steel by this compound is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. This adsorption can be physical (electrostatic interactions) or chemical (covalent bonding).[13]
Adsorption Isotherm
The relationship between the inhibitor concentration and the extent of surface coverage (θ) can be described by adsorption isotherms. The Langmuir adsorption isotherm is often a good fit for benzimidazole derivatives, suggesting the formation of a monolayer on the steel surface.[7][15] The degree of surface coverage (θ) is calculated from the inhibition efficiency (θ = η%/100).
Caption: Proposed mechanism of corrosion inhibition by adsorption.
The adsorption process involves the interaction of the lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic rings of the benzimidazole derivative with the vacant d-orbitals of the iron atoms on the mild steel surface. This forms a stable, protective layer that isolates the metal from the corrosive environment.
Surface Analysis
-
Scanning Electron Microscopy (SEM): SEM images can visually confirm the protective effect of the inhibitor. In the absence of the inhibitor, the steel surface will appear rough and pitted due to corrosion. In the presence of the inhibitor, the surface will be much smoother, indicating the formation of a protective film.[3]
-
Energy-Dispersive X-ray Spectroscopy (EDX): EDX analysis can confirm the presence of nitrogen and other elements from the inhibitor molecule on the steel surface, providing further evidence of adsorption.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique to analyze the chemical composition of the surface film and understand the nature of the chemical bonds formed between the inhibitor and the steel surface.
Conclusion and Future Outlook
This compound, a readily synthesizable benzimidazole derivative, holds significant promise as an effective corrosion inhibitor for mild steel in acidic environments. The protocols outlined in this document provide a comprehensive framework for its synthesis and evaluation. The expected high inhibition efficiency, attributable to the strong adsorption of the molecule on the steel surface, makes it a compelling candidate for industrial applications. Further research could focus on optimizing the synthesis process, evaluating its performance in a wider range of corrosive environments, and exploring synergistic effects with other additives to enhance its protective capabilities.
References
-
Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. (n.d.). RSC Publishing. Retrieved from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Retrieved from [Link]
-
An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. (2016). ACS Combinatorial Science. Retrieved from [Link]
-
1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. (n.d.). ResearchGate. Retrieved from [Link]
-
Study on the inhibition of mild steel corrosion by benzimidazole in binary acid mixture. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. (2024). ResearchGate. Retrieved from [Link]
-
Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3. (2004). ResearchGate. Retrieved from [Link]
-
Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. (n.d.). RSC Publishing. Retrieved from [Link]
-
The Phillips–Ladenburg imidazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). RSC Publishing. Retrieved from [Link]
-
Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies. (2024). PubMed. Retrieved from [Link]
-
IR spectrum of 1-(1H-benzo[d]imidazol-2-yl)ethanone. (n.d.). ResearchGate. Retrieved from [Link]
-
The inhibition of mild steel corrosion in acidic medium by 2,2′-bis(benzimidazole). (n.d.). ResearchGate. Retrieved from [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. (n.d.). RSC Publishing. Retrieved from [Link]
-
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). IJRPC. Retrieved from [Link]
-
Adsorption and corrosion inhibition characteristics of 2–(chloromethyl)benzimidazole for C1018 carbon steel in a typical sweet corrosion environment: Effect of chloride ion concentration and temperature. (2021). University of Nottingham Ningbo China. Retrieved from [Link]
-
SYNTHESIS OF 1H-BENZO [d] IMIDAZOLO-2-YL-3-ARYL-4-CHLOROCYCLOBUTANONE-2-YL-METHANONES, 1H-BENZO [d] IMIDAZOLO-2-YL-DIHYDRO-5-ARYLTHIOPHEN-3(2H)-ONE-2-YL-METHANONES, 4-(1H-BENZO. (n.d.). ResearchGate. Retrieved from [Link]
-
Experimental studies on the corrosion inhibition performance of 2-(2-aminophenyl)benzimidazole for mild steel protection in HCl solution. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Experimental and Theoretical Studies on Corrosion Inhibition of Mild Steel in Molar Hydrochloric Acid Solution by a Newly Benzimidazole Derivative. (2023). ResearchGate. Retrieved from [Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing. Retrieved from [Link]
Sources
- 1. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adsorption and corrosion inhibition characteristics of 2–(chloromethyl)benzimidazole for C1018 carbon steel in a typical sweet corrosion environment: Effect of chloride ion concentration and temperature - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
Application Note: A Multi-Faceted Approach for Evaluating the Antioxidant Properties of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone
Introduction and Scientific Rationale
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Derivatives of benzimidazole are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] A growing body of evidence suggests that many of these therapeutic effects may be linked to the antioxidant capacity of the benzimidazole moiety, which can mitigate the damaging effects of oxidative stress caused by reactive oxygen species (ROS).[3][4] Oxidative stress is a key pathological factor in many diseases, making the discovery of novel antioxidants a high-priority area in drug development.[5]
The compound 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone is a promising candidate for investigation. Its structure combines the electron-rich benzimidazole ring system with a phenyl ethanone side chain, suggesting potential for radical scavenging and electron-donating activities. However, "antioxidant activity" is not a singular, monolithic property. It encompasses various mechanisms, including:
-
Hydrogen Atom Transfer (HAT): Direct donation of a hydrogen atom to quench a free radical.
-
Single Electron Transfer (SET): Donation of an electron to reduce a radical species.[6]
-
Metal Ion Chelation: Sequestration of pro-oxidant transition metals like iron and copper.
Therefore, a comprehensive evaluation cannot rely on a single assay.[7] This application note provides a detailed, multi-assay protocol to robustly characterize the antioxidant potential of this compound. We will detail a panel of in vitro chemical assays (DPPH, ABTS, FRAP) to probe fundamental antioxidant mechanisms, complemented by a cell-based assay (DCFH-DA) to assess efficacy in a more physiologically relevant context. This tiered approach provides a holistic understanding of the compound's potential as a therapeutic antioxidant.
Overall Experimental Workflow
A systematic progression from simple chemical assays to a more complex cell-based system is crucial for a thorough evaluation. This workflow ensures that foundational chemical activity is established before investing resources in cellular studies.
Caption: Overall workflow for antioxidant evaluation.
In Vitro Acellular Assays: Probing Chemical Mechanisms
These assays are fundamental for initial screening and mechanistic insight. They are rapid, cost-effective, and provide quantitative data on the compound's ability to interact with stable radicals and reduce metal ions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[8] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at ~517 nm.[9] This method is particularly sensitive to the HAT mechanism.[6]
Caption: DPPH radical scavenging mechanism.
Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve 4 mg of DPPH in 50 mL of methanol. Store in an amber bottle at 4°C. This solution should be prepared fresh.[9]
-
Test Compound: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). Create a dilution series (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Positive Control: Prepare a similar dilution series of a standard antioxidant like Trolox or Ascorbic Acid.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of each concentration of the test compound or standard to respective wells.
-
Add 100 µL of the solvent as a blank.
-
Add 100 µL of the 0.2 mM DPPH solution to all wells.
-
Mix gently and incubate in the dark at room temperature for 30 minutes.[10]
-
-
Measurement:
-
Read the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay is based on the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with potassium persulfate.[11] The blue-green radical is reduced back to the colorless neutral form, and the change is measured spectrophotometrically at ~734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants and is primarily based on the SET mechanism.[12]
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.
-
Potassium Persulfate (2.45 mM): Prepare a 2.45 mM solution in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13]
-
Diluted ABTS•+ Solution: Dilute the working solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
-
Assay Procedure:
-
Prepare dilution series of the test compound and a standard (Trolox) as described for the DPPH assay.
-
Add 20 µL of each sample concentration to respective wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to all wells.
-
Incubate at room temperature for 7 minutes.[11]
-
-
Measurement:
-
Read the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the % Inhibition and determine the IC50 value as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay directly measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[14] The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex from the colorless ferric form at low pH, with an absorbance maximum at ~593 nm.[15] This assay provides a direct measure of the total reducing power of a sample.
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare using sodium acetate and acetic acid.[16]
-
TPTZ Solution (10 mM): Dissolve 31 mg of TPTZ in 10 mL of 40 mM HCl. Warm gently to dissolve.[16]
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.[17]
-
-
Assay Procedure:
-
Prepare dilution series of the test compound. For the standard curve, use a ferrous sulfate (FeSO₄) solution of known concentrations (e.g., 100-1000 µM).
-
Add 20 µL of sample, standard, or blank (solvent) to wells.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate at 37°C for 30 minutes.
-
-
Measurement:
-
Read the absorbance at 593 nm.
-
-
Data Analysis:
-
Construct a standard curve using the FeSO₄ dilutions.
-
Calculate the FRAP value of the test compound from the standard curve and express the results as µM Fe(II) equivalents.
-
In Vitro Cell-Based Assay: Assessing Physiological Relevance
While chemical assays are informative, they lack biological context. A cell-based assay is essential to determine if the compound is bioavailable, non-toxic at effective concentrations, and can mitigate oxidative stress within a living cell.
Cellular Antioxidant Activity (CAA) using DCFH-DA
Principle: The CAA assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[18] This non-fluorescent, cell-permeable molecule diffuses into cells where intracellular esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) inside.[19] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[20][21] An effective antioxidant will scavenge the ROS and reduce the fluorescence signal.
Caption: Mechanism of the DCFH-DA cellular assay.
Protocol:
-
Cell Culture:
-
Seed adherent cells (e.g., human liver cancer HepG2 or colon cancer HT-29 cells) in a 96-well, black, clear-bottom plate at a density that will achieve ~90% confluency on the day of the assay.
-
-
Compound and Probe Loading:
-
Remove culture medium and wash cells once with Phosphate-Buffered Saline (PBS).
-
Treat cells with various concentrations of the test compound (and a Quercetin positive control) in serum-free medium for 1 hour.
-
Remove the treatment medium and load the cells with 25 µM DCFH-DA in PBS for 60 minutes in the dark at 37°C.[21]
-
-
Induction of Oxidative Stress:
-
Wash the cells twice with PBS to remove excess probe.
-
Add a ROS generator, such as 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells (except negative controls) in PBS.[18]
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) every 5 minutes for 1 hour.[20]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each concentration.
-
Calculate the % ROS inhibition relative to the control (AAPH only) and determine the IC50 value.
-
It is critical to run a parallel cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed reduction in fluorescence is due to antioxidant activity and not cell death.
-
Data Presentation and Interpretation
Table 1: Summary of In Vitro Antioxidant Activity
| Assay | Parameter | Test Compound | Trolox (Standard) |
|---|---|---|---|
| DPPH Scavenging | IC₅₀ (µM) | [Insert Value] ± SD | [Insert Value] ± SD |
| ABTS Scavenging | IC₅₀ (µM) | [Insert Value] ± SD | [Insert Value] ± SD |
| FRAP | FRAP Value (µM Fe(II) Eq./µM Cmpd) | [Insert Value] ± SD | [Insert Value] ± SD |
| Cellular Antioxidant Assay | IC₅₀ (µM) | [Insert Value] ± SD | [Insert Value] ± SD |
A potent antioxidant will typically exhibit low IC50 values in the DPPH, ABTS, and CAA assays, and a high FRAP value. Discrepancies between assays can provide mechanistic clues. For example, high activity in DPPH but lower activity in FRAP might suggest a preference for HAT over SET mechanisms. Strong activity in acellular assays that does not translate to the CAA could indicate poor cell permeability or rapid metabolism of the compound.
Conclusion
This application note outlines a robust, multi-dimensional strategy for characterizing the antioxidant properties of this compound. By integrating a panel of validated chemical and cell-based assays, researchers can obtain a comprehensive profile of the compound's activity, from its fundamental electron-donating and radical-scavenging capabilities to its efficacy in a biological system. This structured approach provides the reliable and detailed data necessary for advancing promising antioxidant compounds in the drug discovery pipeline.
References
-
Abdel-Aziz, H. A., et al. (2012). 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2173. [Link]
-
Aksoy, H., et al. (2019). Synthesis and antioxidant properties of new benzimidazole derivatives. DergiPark, 24(3), 510-520. [Link]
- Alam, M. N., et al. (2013). Antioxidant activities of different parts of the plant Mimosa pudica. Journal of Young Pharmacists, 5(4), 148-154.
- Arnao, M. B., et al. (2001). A method to measure the antioxidant activity in organic media: application to lipophilic vitamins. Redox Report, 6(2), 113-117.
-
Chen, X., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3661. [Link]
-
Do, T. D. T., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Molecules, 26(12), 3549. [Link]
- Dudonne, S., et al. (2009). Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays. Journal of Agricultural and Food Chemistry, 57(5), 1768-1774.
-
G-Biosciences. DPPH Antioxidant Assay Technical Bulletin. G-Biosciences. [Link]
-
Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. International Journal of Molecular Sciences, 22(7), 3380. [Link]
- Pisoschi, A. M., et al. (2021). An Overview of Analytical Methods for the Determination of Antioxidant Capacity. Antioxidants, 10(4), 624.
-
Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]
- Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.
-
Zielińska, D., & Szawara-Nowak, D. (2019). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 24(17), 3187. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 9. DPPH Radical Scavenging Assay [mdpi.com]
- 10. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 11. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. content.abcam.com [content.abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. ultimatetreat.com.au [ultimatetreat.com.au]
- 18. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 21. cosmobiousa.com [cosmobiousa.com]
A Step-by-Step Guide to the N-Alkylation of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone
An Application Note and Protocol Guide
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Functionalization of the benzimidazole nitrogen atom via N-alkylation is a pivotal strategy for modulating the pharmacological profile of these molecules.[2] This guide provides a comprehensive, step-by-step protocol for the N-alkylation of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone, a versatile intermediate for drug discovery. We delve into the mechanistic underpinnings of the reaction, offer detailed experimental procedures, and present a framework for product analysis and safety, designed for researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Alkylated Benzimidazoles
Benzimidazole derivatives are renowned for their broad spectrum of biological activities, including anticancer, antiviral, and antihypertensive properties.[1] The introduction of alkyl groups onto the benzimidazole nucleus can significantly alter a compound's steric and electronic properties, thereby influencing its binding affinity to biological targets, solubility, and metabolic stability.[3] The N-alkylation reaction is a fundamental synthetic transformation that provides access to a diverse library of substituted benzimidazoles, making it a critical tool in the drug development pipeline.[4][5]
The target substrate, this compound, possesses a tautomerizable proton on the imidazole ring, making it an ideal candidate for N-alkylation. Due to the symmetry of the benzimidazole portion of the molecule with respect to the two nitrogen atoms, alkylation is expected to yield a single major product, simplifying purification and analysis.
Reaction Mechanism and Scientific Rationale
The N-alkylation of benzimidazoles proceeds via a classical nucleophilic substitution pathway (SN2). The reaction is typically biphasic in mechanism, involving deprotonation followed by alkylation.
Step 1: Deprotonation. The reaction is initiated by a base, which abstracts the acidic proton from the N-H of the imidazole ring. This generates a nucleophilic benzimidazolide anion. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete deprotonation but require stringent anhydrous conditions. Milder bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are often sufficient and offer a safer, more practical alternative, particularly when used with a polar aprotic solvent like N,N-Dimethylformamide (DMF).[3]
Step 2: Nucleophilic Attack. The resulting benzimidazolide anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide (or other suitable alkylating agent). This S_N2 displacement of the halide leaving group forms the new N-C bond, yielding the final N-alkylated product.
Below is a diagram illustrating the general mechanism.
Caption: General mechanism for base-mediated N-alkylation.
Experimental Protocol: N-Alkylation Using Potassium Carbonate
This protocol describes a reliable and widely applicable method for the N-alkylation of this compound using a generic alkyl bromide.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purpose |
| This compound | C₁₅H₁₂N₂O | 236.27[6] | Starting Material |
| Alkyl Bromide (e.g., Benzyl Bromide) | R-Br | Variable | Alkylating Agent |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | Base |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Na₂SO₄ / MgSO₄ | 142.04 / 120.37 | Drying Agent |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | Stationary Phase |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Step-by-Step Procedure
The workflow for this synthesis is outlined in the diagram below.
Caption: Step-by-step experimental workflow diagram.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Add anhydrous potassium carbonate (2.0 eq) and anhydrous DMF (approx. 5-10 mL per mmol of starting material).
-
Inert Atmosphere: Seal the flask and flush with an inert gas (Nitrogen or Argon) for several minutes.
-
Addition of Alkylating Agent: While stirring at room temperature, add the alkyl bromide (1.1 - 1.2 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The reaction is complete when the starting material spot is no longer visible. Reaction times can range from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (3-4 times the volume of DMF).
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure N-alkylated product.
-
Analysis: Characterize the purified compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS) to confirm its structure and purity.
Safety and Handling Precautions
Handling the reagents for this synthesis requires strict adherence to safety protocols in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (double-gloving is recommended when handling alkylating agents).[7]
-
Alkylating Agents: Many alkylating agents (e.g., benzyl bromide, methyl iodide) are toxic, lachrymatory, and potential carcinogens. Handle with extreme care and avoid inhalation or skin contact.[8]
-
Solvents: DMF is a reproductive toxin and is readily absorbed through the skin. Avoid direct contact.
-
Bases: While potassium carbonate is relatively benign, strong bases like NaH are highly flammable and react violently with water. If using NaH, ensure all glassware is flame-dried and the reaction is performed under a strictly anhydrous, inert atmosphere.
-
Spill Management: A spill kit should be readily available.[9] In case of a spill, follow established laboratory procedures for hazardous chemical cleanup.[8][10]
-
Waste Disposal: Dispose of all chemical waste, including solvents and contaminated materials, according to institutional and local regulations for hazardous waste.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Slow Conversion | Insufficiently active base or wet reagents/solvent. | Use freshly opened or properly dried reagents and anhydrous solvent. Consider a stronger base (e.g., Cs₂CO₃) or higher temperature. |
| Low reactivity of the alkylating agent. | Increase reaction temperature and/or time. Consider converting the halide to a better leaving group (e.g., iodide via Finkelstein reaction). | |
| Multiple Products on TLC | Impure starting material. | Purify the starting material before use. |
| Side reactions (e.g., O-alkylation of the enol form). | While less common for N-H alkylation, try milder conditions (lower temperature). | |
| Difficult Purification | Product co-elutes with impurities. | Optimize the mobile phase for column chromatography; try a different solvent system or a gradient elution. |
| Residual DMF in the product. | Ensure thorough washing during the work-up. If necessary, high-vacuum drying can help remove trace DMF. |
References
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of Benzimidazoles.
- Benchchem. (n.d.). Protocol for N-Alkylation of 4-Iodo-1H-benzimidazole.
-
Roman, G. (n.d.). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. Retrieved from [Link]
-
Özel Güven, Ö., Erdoğan, T., Coles, S. J., & Hökelek, T. (2008). 2-(1H-Benzimidazol-1-yl)-1-phenylethanone. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1358. Available at: [Link]
-
ResearchGate. (n.d.). N-Alkylation of benzimidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis pathway for alkylation of (benz)imidazole. Retrieved from [Link]
-
Padwa, A., Kulkarni, Y. S., & Zhang, Z. (2017). Synthesis of N-alkoxy-substituted 2H-benzimidazoles. Tetrahedron Letters. Available at: [Link]
-
Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]
-
Abdel-Aziz, H. A., et al. (2012). 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2262. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-N-alkylbenzimidazoles. Retrieved from [Link]
-
Wisdomlib. (2024). N-alkylation: Significance and symbolism. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Retrieved from [Link]
-
Srivastava, R., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Journal of Molecular Structure, 1244, 130948. Available at: [Link]
-
TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]
-
PubMed. (2008). 2-(1H-Benzimidazol-1-yl)-1-phenyl-ethanone. Retrieved from [Link]
-
Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
-
Pan American Health Organization. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Retrieved from [Link]
-
NHS. (n.d.). Policy for the safe handling and administration of cytotoxic drugs in adults with cancer. Retrieved from [Link]
-
Hospital Pharmacy Europe. (2006). Safe handling of cytotoxic drugs. Retrieved from [Link]
-
BSAVA Library. (n.d.). Safety and handling of chemotherapeutic agents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-alkylation: Significance and symbolism [wisdomlib.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(1H-Benzimidazol-1-yl)-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 8. hse.gov.uk [hse.gov.uk]
- 9. www3.paho.org [www3.paho.org]
- 10. bsavalibrary.com [bsavalibrary.com]
Application Notes and Protocols: Leveraging 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone in the Synthesis of Novel Pharmaceutical Agents
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzimidazole heterocycle, an isomeric form of purine, is a cornerstone in the development of therapeutic agents. Its structural resemblance to naturally occurring nucleotides allows it to readily interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this versatile scaffold have been successfully developed into drugs for a wide range of conditions, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic therapies.[3][4] The unique chemical architecture of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone presents a strategic starting point for the synthesis of novel drug candidates. The presence of a reactive ketone functional group and acidic methylene protons alpha to both the benzimidazole ring and the carbonyl group provides a rich platform for diverse chemical transformations. This guide provides detailed application notes and protocols for the utilization of this key intermediate in the synthesis of novel chalcones and pyrazoles, two classes of compounds with significant therapeutic potential.
Part 1: Synthesis of Benzimidazolyl-Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds that serve as precursors for various flavonoids and exhibit a wide array of biological activities, including anticancer and anti-inflammatory properties.[5] The synthesis of benzimidazolyl-chalcones from this compound is readily achieved through the Claisen-Schmidt condensation reaction.[2][6]
Scientific Rationale
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. In this case, the methylene protons of this compound are sufficiently acidic to be deprotonated by a base, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. The subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone, or chalcone.
Experimental Workflow: Claisen-Schmidt Condensation
Caption: Workflow for the synthesis of benzimidazolyl-chalcones.
Detailed Protocol: Synthesis of (E)-3-(4-chlorophenyl)-1-(1H-benzoimidazol-2-yl)-2-phenylprop-2-en-1-one
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.36 g (10 mmol) of this compound and 1.41 g (10 mmol) of 4-chlorobenzaldehyde in 30 mL of ethanol.
-
Base Addition: To the stirred solution, add 10 mL of a 40% aqueous solution of potassium hydroxide (KOH) dropwise at room temperature.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).
-
Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-cold water. Acidify the mixture to a pH of approximately 6-7 with dilute hydrochloric acid (HCl).
-
Product Isolation and Purification: A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from ethanol to obtain the pure (E)-3-(4-chlorophenyl)-1-(1H-benzoimidazol-2-yl)-2-phenylprop-2-en-1-one as a crystalline solid.
Data Presentation: Characterization of a Representative Benzimidazolyl-Chalcone
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) |
| (E)-3-(4-chlorophenyl)-1-(1H-benzoimidazol-2-yl)-2-phenylprop-2-en-1-one | C₂₂H₁₅ClN₂O | 358.83 | 220-222 | 85 |
Part 2: Synthesis of Benzimidazolyl-Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[7][8] Benzimidazolyl-pyrazole derivatives can be synthesized from the previously prepared benzimidazolyl-chalcones through a cyclization reaction with hydrazine derivatives.
Scientific Rationale
The synthesis of pyrazoles from chalcones is a classic example of a condensation reaction followed by cyclization. The α,β-unsaturated ketone system of the chalcone is susceptible to nucleophilic attack by hydrazine at the β-carbon. This is followed by an intramolecular cyclization via attack of the second nitrogen of the hydrazine on the carbonyl carbon. Subsequent dehydration of the resulting pyrazoline intermediate leads to the formation of the stable aromatic pyrazole ring.
Experimental Workflow: Synthesis of Pyrazoles from Chalcones
Caption: Workflow for the synthesis of benzimidazolyl-pyrazoles.
Detailed Protocol: Synthesis of 2-(5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-1H-benzo[d]imidazole
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3.59 g (10 mmol) of (E)-3-(4-chlorophenyl)-1-(1H-benzoimidazol-2-yl)-2-phenylprop-2-en-1-one in 30 mL of glacial acetic acid.
-
Reagent Addition: To this solution, add 0.6 mL (12 mmol) of hydrazine hydrate (80%).
-
Reaction Conditions: Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress by TLC using a mobile phase of ethyl acetate:hexane (1:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Product Isolation and Purification: A solid precipitate will form. Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize the crude product from ethanol to yield the pure 2-(5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-1H-benzo[d]imidazole.
Data Presentation: Characterization of a Representative Benzimidazolyl-Pyrazole
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) |
| 2-(5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-1H-benzo[d]imidazole | C₂₂H₁₇ClN₄ | 372.86 | 245-247 | 78 |
Part 3: Application in the Synthesis of Bioactive Molecules
The strategic derivatization of this compound into chalcones and pyrazoles opens up avenues for the development of a wide range of bioactive molecules.
Anticancer Applications
Benzimidazole-chalcone hybrids have demonstrated significant potential as anticancer agents.[1] The planar structure of the chalcone moiety allows for intercalation with DNA, while the benzimidazole ring can engage in hydrogen bonding and hydrophobic interactions with various enzymatic targets. Further derivatization of the N-H of the benzimidazole ring with alkyl chains bearing cyclic amines has been shown to enhance cytotoxic effects on cancer cell lines.[1]
Signaling Pathway
Caption: Proposed mechanism of anticancer action of benzimidazolyl-chalcones.
Antimicrobial and Anti-inflammatory Applications
The benzimidazole nucleus is a well-established pharmacophore in antimicrobial and anti-inflammatory drug discovery.[3][9] The incorporation of pyrazole moieties can further enhance these activities. The synthesized benzimidazolyl-pyrazole derivatives are excellent candidates for screening against a panel of bacterial and fungal strains, as well as for evaluation in in-vitro and in-vivo models of inflammation.
References
- Baviskar, B. A., et al. "Synthesis and biological evaluation of some novel benzimidazolyl chalcones." Journal of Chemical and Pharmaceutical Research 4.10 (2012): 4585-4590.
-
Chen, Y., et al. "Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents." Molecules 24.19 (2019): 3534. [Link]
- Desai, N. C., et al. "Synthesis, characterization and antimicrobial screening of some novel benzimidazole derivatives." Journal of Saudi Chemical Society 18.6 (2014): 819-828.
-
El-Sayed, M. A. A., et al. "Synthesis of benzimidazolyl-chalcone." (E)-1-(1H-benzimidazol-2-yl). [Link]
-
Gundluru, M., et al. "A Review on Methods of Preparation and Biological Activities of Benzimidazolyl Chalcones." Rasayan Journal of Chemistry 10.2 (2017): 466-474. [Link]
-
Hassan, A. S., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules 23.9 (2018): 2198. [Link]
-
Mahapatra, D. K., et al. "New Synthesis of Chalcone Derivatives and Their Applications." Chemical Review and Letters 8 (2025): 329-351. [Link]
-
Mane, A. S., and V. D. Bhabad. "A Concise Review on the Synthesis of Pyrazole Heterocycles." Journal of Nuclear Medicine & Radiation Therapy 6.4 (2015): 1-5. [Link]
-
Noolvi, M. N., et al. "Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents." ACS Omega 8.31 (2023): 28069-28081. [Link]
-
Organic Chemistry Portal. "Synthesis of pyrazoles." [Link]
-
Prajapati, S. K., et al. "Straightforward Synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles." Letters in Organic Chemistry 13.1 (2016): 65-70. [Link]
-
Sharma, D., et al. "Synthesis and Biological Activities of Some Benzimidazolone Derivatives." Journal of the Korean Chemical Society 54.3 (2010): 336-341. [Link]
-
Singh, N., et al. "A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives." Frontiers in Chemistry 9 (2021): 692277. [Link]
-
Titi, A., et al. "Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives." Molecules 28.20 (2023): 7055. [Link]
-
Verma, A., et al. "Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives." Heteroatom Chemistry 2023 (2023): 3390122. [Link]
-
Waghmare, P. R., et al. "CHARACTERIZATION AND ANTI INFLAMMATORY ACTIVITY OF “3-(2-[1H BENZIMIDAZOLE-2-YL)-2-OXETHYL] PHENYL) ACETIC ACID AND." Indo American Journal of Pharmaceutical Sciences 4.08 (2017): 2441-2448. [Link]
-
Yadav, G., et al. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Catalysts 13.9 (2023): 1294. [Link]
-
Özel Güven, Ö., et al. "2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-ethyloxime." Acta Crystallographica Section E: Structure Reports Online 65.Pt 7 (2009): o1518. [Link]
-
Özel Güven, Ö., et al. "2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-propyloxime." Acta Crystallographica Section E: Structure Reports Online 65.Pt 7 (2009): o1517. [Link]
-
Zhang, X., et al. "Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine." Organic & Biomolecular Chemistry 13.3 (2015): 789-792. [Link]
Sources
- 1. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Method for Studying the Enzyme Inhibitory Potential of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone
An Application Note and Protocol for Researchers
Abstract
This guide provides a comprehensive framework for characterizing the enzyme inhibitory activity of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone, a member of the biologically significant benzimidazole class of compounds.[1][2] We present a multi-stage experimental strategy, beginning with the determination of the half-maximal inhibitory concentration (IC50) to quantify potency, followed by mechanism-of-action (MOA) studies to elucidate the mode of inhibition. This document furnishes detailed, step-by-step protocols, data analysis workflows, and critical insights into potential experimental challenges, including compound interference. The methodologies are designed to be robust and adaptable, providing researchers in pharmacology and drug discovery with the necessary tools to rigorously evaluate this and similar molecules.
Introduction: The Rationale for Investigation
Benzimidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[2][3] Their versatile scaffold allows for interactions with a wide array of biological targets, including enzymes, receptors, and nucleic acids, leading to diverse therapeutic applications such as anti-inflammatory, anti-cancer, and antifungal agents.[1][2][4][5] The compound this compound belongs to this privileged structural class. Given the established precedent for benzimidazoles acting as enzyme inhibitors[6][7], a systematic evaluation of its potential to modulate enzyme activity is a critical step in elucidating its pharmacological profile.
Enzyme inhibition is a fundamental mechanism of action for a vast number of therapeutic drugs.[8][9] By attenuating the rate of a specific enzymatic reaction, inhibitors can modulate physiological pathways implicated in disease. Understanding an inhibitor's potency (quantified by IC50) and its mechanism of action (e.g., competitive, non-competitive) is paramount for drug development, guiding lead optimization and providing insights into in vivo efficacy.[9][10] This guide outlines a robust methodology to perform this essential characterization.
Foundational Principles: The Kinetics of Enzyme Inhibition
Before proceeding to experimental work, it is crucial to understand the underlying principles of enzyme kinetics. Most enzyme-catalyzed reactions can be described by the Michaelis-Menten equation , which relates the initial reaction velocity (v) to the substrate concentration ([S]).[11]
The introduction of an inhibitor alters this relationship. The nature of this alteration reveals the inhibitor's mechanism of action.[9] The primary types of reversible inhibition are:
-
Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax).[12][13][14]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, which can occur whether the substrate is bound or not. This binding event alters the enzyme's conformation, reducing its catalytic efficiency. Non-competitive inhibitors decrease Vmax but do not change Km.[13][14]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition is most effective at high substrate concentrations. It decreases both Vmax and Km.[10][15]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities. This results in changes to both Vmax and Km.[10]
These distinct kinetic signatures are the basis for the mechanism-of-action studies detailed in this protocol.
Overall Experimental Strategy
The characterization process is logically structured in two main phases: potency determination followed by mechanistic investigation. This workflow ensures that only compounds with sufficient activity proceed to more detailed and resource-intensive studies.
Caption: Overall workflow for inhibitor characterization.
Protocol I: IC50 Determination
This protocol determines the concentration of this compound required to inhibit 50% of the activity of a target enzyme. It involves measuring enzyme activity across a range of inhibitor concentrations at a fixed substrate concentration.[16][17]
4.1. Materials and Reagents
-
Compound: this compound
-
Target Enzyme X: (e.g., a specific kinase, protease, or other enzyme of interest)
-
Substrate: Specific substrate for Enzyme X that generates a detectable signal (e.g., colorimetric, fluorescent).
-
Assay Buffer: Buffer optimized for Enzyme X activity (e.g., Tris-HCl, HEPES with required cofactors like MgCl2, DTT).
-
DMSO: For dissolving the compound.
-
Positive Control Inhibitor: A known inhibitor of Enzyme X.
-
Microplate Reader: Capable of measuring absorbance or fluorescence.
-
96-well Plates: Black plates for fluorescence or clear plates for absorbance assays are recommended to minimize interference.[18]
-
Calibrated Pipettes [18]
4.2. Step-by-Step Methodology
Causality: The goal is to create a serial dilution of the inhibitor to test its effect at various concentrations. Controls are essential to ensure the observed inhibition is due to the compound's specific action on the enzyme.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a separate 96-well plate, perform a serial dilution of the compound stock.
-
Add 100 µL of DMSO to wells A2-A12.
-
Add 200 µL of the 10 mM stock to well A1.
-
Transfer 100 µL from A1 to A2, mix thoroughly. Continue this 1:2 serial dilution across the plate to well A10. Wells A11 and A12 will serve as controls. This creates a concentration range to generate a dose-response curve.
-
-
Assay Plate Setup: The final assay volume is 100 µL. The final DMSO concentration should be kept constant (e.g., 1-2%) across all wells to avoid solvent effects.
-
Layout: Prepare the assay plate in triplicate for statistical validity.
-
Test Wells: Add 1 µL of each compound dilution.
-
Vehicle Control (0% Inhibition): Add 1 µL of DMSO. This represents the enzyme's maximum activity.
-
Positive Control: Add 1 µL of a known inhibitor at a concentration expected to give >90% inhibition.
-
Blank Control (100% Inhibition): Add 1 µL of DMSO, but substitute Assay Buffer for the enzyme solution later. This accounts for background signal.
-
-
Enzyme Addition: Add 50 µL of Enzyme X solution (diluted in Assay Buffer) to all wells except the Blank Control. Add 50 µL of Assay Buffer to the Blank wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 49 µL of the Substrate solution (diluted in Assay Buffer) to all wells to start the reaction. The substrate concentration should ideally be at or below its Km value to ensure sensitivity to competitive inhibitors.[9]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the signal (absorbance or fluorescence) every minute for 15-30 minutes. The initial linear rate of the reaction (V) is used for calculations.[11]
4.3. Data Analysis Workflow
Caption: Workflow for IC50 value determination.
Data Interpretation: The IC50 is the concentration of the inhibitor at the inflection point of the sigmoidal curve.[16] A lower IC50 value indicates a more potent inhibitor.
| Parameter | Description | Example Value |
| IC50 | Concentration for 50% inhibition | 1.5 µM |
| Hill Slope | Steepness of the curve | 1.1 |
| R² | Goodness of fit | > 0.98 |
Protocol II: Mechanism of Action (MOA) Studies
Once potency is confirmed, this protocol determines how the compound inhibits the enzyme. The experiment is repeated at several fixed inhibitor concentrations while varying the substrate concentration. The results are visualized using a Lineweaver-Burk plot.[19][20]
5.1. Rationale and Design
By systematically varying the substrate concentration, we can observe its effect on the level of inhibition. For a competitive inhibitor, increasing the substrate concentration will overcome the inhibition.[12][21] For non-competitive or uncompetitive inhibitors, this will not be the case.[14] The Lineweaver-Burk (or double reciprocal) plot linearizes the Michaelis-Menten kinetics, making it easier to visualize changes in Km and Vmax.[22][23]
5.2. Step-by-Step Methodology
-
Inhibitor Concentrations: Choose 3-4 concentrations of the inhibitor based on its IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
Substrate Concentrations: Prepare a range of substrate concentrations, typically from 0.2x Km to 5x Km.[15]
-
Assay Setup: For each inhibitor concentration, set up a series of reactions, each with a different substrate concentration.
-
The setup is similar to the IC50 assay, but here the inhibitor concentration is fixed per series, and the substrate concentration is varied.
-
-
Data Collection: Measure the initial reaction velocity (V) for each combination of inhibitor and substrate concentration.
5.3. Data Analysis and Interpretation
-
Calculate Reciprocals: For each data point, calculate 1/V and 1/[S].
-
Generate Lineweaver-Burk Plot: Plot 1/V (y-axis) versus 1/[S] (x-axis). Each fixed inhibitor concentration will generate a separate line.
-
Interpret the Plot: The pattern of the lines reveals the inhibition mechanism:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged).
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged).
-
Uncompetitive: Lines are parallel.
-
Caption: Modes of reversible enzyme inhibition.
Troubleshooting and Mitigating Compound Interference
Biochemical assays are susceptible to artifacts that can lead to false-positive or false-negative results.[24] It is critical to perform control experiments to ensure the observed activity is genuine.
| Potential Issue | Cause & Explanation | Validation & Mitigation Strategy |
| Compound Aggregation | At higher concentrations, some compounds form colloidal aggregates that sequester the enzyme, non-specifically causing inhibition.[25][26] | Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregation-based inhibition is often reversed by detergents.[25] |
| Signal Interference | The compound itself may be colored or fluorescent at the assay wavelengths, or it may quench the product's fluorescence.[27][28] | Test: Run a control experiment with substrate and compound but without the enzyme. A significant signal indicates direct interference.[25] Mitigation: If possible, switch to a different detection wavelength or assay format (e.g., luminescence). |
| Redox Cycling | In assays containing reducing agents like DTT, some compounds can undergo redox cycling, producing hydrogen peroxide which can damage the enzyme.[25][26] | Test: Remove the reducing agent (e.g., DTT) from the assay buffer and re-test the compound. If inhibition is significantly reduced, redox cycling is likely.[25] |
| Reagent Instability | The enzyme or substrate may degrade over the course of the experiment, leading to variable results.[18] | Validation: Always use fresh reagents and run a vehicle control on every plate. Monitor the stability of the enzyme and substrate at the assay temperature. |
| Irreversible Inhibition | The inhibitor may form a covalent bond with the enzyme, leading to time-dependent inhibition.[29] | Test: Vary the pre-incubation time of the enzyme and inhibitor. A time-dependent increase in inhibition suggests an irreversible mechanism.[9] |
Conclusion
The protocols and workflows detailed in this application note provide a robust and scientifically rigorous method for evaluating the enzyme inhibitory potential of this compound. By first establishing potency via IC50 determination and then elucidating the binding mechanism through kinetic studies, researchers can generate a comprehensive pharmacological profile of the compound. Careful attention to experimental design, the inclusion of appropriate controls, and awareness of potential artifacts are essential for generating high-quality, reliable data that can confidently guide future drug development efforts.
References
-
The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Retrieved from [Link]
-
Pearson. (2022, July 22). Lineweaver-Burk Plot Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Retrieved from [Link]
-
MedSchoolCoach. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 2.5: Enzyme Kinetics and Inhibition. Retrieved from [Link]
-
ResearchGate. (n.d.). Example modes of interference and methods to address these in enzyme... Retrieved from [Link]
-
PubMed. (n.d.). Mechanistic and kinetic studies of inhibition of enzymes. Retrieved from [Link]
-
ChemTalk. (n.d.). Lineweaver-Burk Plot. Retrieved from [Link]
-
Unknown Source. (n.d.). Biochemistry Enzyme kinetics. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]
-
Microbe Notes. (2022, May 30). Lineweaver–Burk Plot. Retrieved from [Link]
-
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]
-
Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Evolution of assay interference concepts in drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzyme assay techniques and protocols | Request PDF. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Enzyme Assay Protocol. Retrieved from [Link]
-
National Institutes of Health. (2022, January 18). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, February 1). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Retrieved from [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]
-
bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Reported 2-substituted benzimidazoles as multi-target enzyme inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]
-
Study.com. (n.d.). Enzyme Inhibition | Definition, Types & Examples - Lesson. Retrieved from [Link]
-
PubMed Central. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Retrieved from [Link]
-
PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzimidazole derivatives as topoisomerase inhibitors. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition. Retrieved from [Link]
-
TeachMePhysiology. (2024, April 8). Enzyme Inhibition - Types of Inhibition. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Retrieved from [Link]
-
ResearchGate. (2025, November 11). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1H-Benzimidazol-1-yl)-1-phenylethanone. Retrieved from [Link]
-
PCR Biosystems. (n.d.). What troubleshooting is recommended if the reaction is being inhibited? Retrieved from [Link]
-
Unknown Source. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone. Retrieved from [Link]
-
Unknown Source. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link]
-
Unknown Source. (n.d.). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. Retrieved from [Link]
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsglobal.pl [rsglobal.pl]
- 4. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(1H-Benzimidazol-1-yl)-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biochem.du.ac.in [biochem.du.ac.in]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. Lineweaver-Burk Plot | ChemTalk [chemistrytalk.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Enzyme Inhibition | Definition, Types & Examples - Lesson | Study.com [study.com]
- 14. teachmephysiology.com [teachmephysiology.com]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. courses.edx.org [courses.edx.org]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. docs.abcam.com [docs.abcam.com]
- 19. 2minutemedicine.com [2minutemedicine.com]
- 20. medschoolcoach.com [medschoolcoach.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Lineweaver-Burk Plot Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 23. microbenotes.com [microbenotes.com]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
- 27. researchgate.net [researchgate.net]
- 28. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone (also known as 2-phenacyl-1H-benzimidazole). We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, troubleshoot common issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct laboratory synthesis is the Phillips condensation reaction, which involves the cyclocondensation of o-phenylenediamine with a β-keto ester, specifically ethyl benzoylacetate.[1][2] This reaction is typically performed by heating the reactants in a high-boiling point solvent.
Q2: What is the reaction mechanism?
The reaction proceeds through a multi-step mechanism. First, one of the amino groups of o-phenylenediamine performs a nucleophilic attack on the ketone carbonyl of the ethyl benzoylacetate. This is followed by an intramolecular cyclization where the second amino group attacks the ester carbonyl, leading to the formation of a six-membered ring intermediate. Subsequent dehydration and rearrangement lead to the formation of the stable benzimidazole ring.
Q3: Are there any major competing side reactions?
Yes, the reaction of o-phenylenediamine with β-keto esters is known to produce several side products.[1][3][4] The most significant is the formation of a seven-membered ring, a 1,5-benzodiazepin-2-one. Additionally, other benzimidazole derivatives, such as 2-phenylbenzimidazole and 2-methylbenzimidazole, can be formed through cleavage and alternative cyclization pathways.[1] Controlling the reaction conditions is crucial to favor the desired product.
Q4: What are the critical safety precautions for this synthesis?
-
o-phenylenediamine: This is a toxic and suspected mutagen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Solvents: High-boiling aromatic solvents like xylene are often used, which are flammable and have associated inhalation hazards. Ensure your reaction setup is secure and heating is controlled with a suitable mantle and condenser.
-
General Precautions: As with any chemical synthesis, a thorough review of the Safety Data Sheets (SDS) for all reagents is mandatory before beginning any experimental work.
Detailed Experimental Protocol
This protocol is a generalized procedure based on the principles of the Phillips condensation for this specific target molecule. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Ethyl benzoylacetate (1.1 eq)
-
Xylene (solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (1.0 eq) and xylene.
-
Stir the mixture until the o-phenylenediamine is fully dissolved.
-
Add ethyl benzoylacetate (1.1 eq) to the flask.
-
Heat the reaction mixture to reflux (approximately 140°C for xylene) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with 1M HCl to remove any unreacted o-phenylenediamine.
-
Neutralize the organic layer by washing with a saturated sodium bicarbonate solution, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Product
-
Q: I've followed the protocol, but my yield is very low, or I have no product at all. What could be the cause?
-
A: Several factors could be at play. First, verify the purity of your starting materials. o-Phenylenediamine can oxidize and darken on storage, which can inhibit the reaction. Using freshly purified starting materials is recommended. Secondly, ensure your reaction temperature is adequate. The cyclization and dehydration steps require sufficient thermal energy, so maintaining a vigorous reflux in a solvent like xylene is critical.[1] Finally, ensure sufficient reaction time; monitor the reaction by TLC until the starting material is consumed.
-
Problem 2: Presence of a Major, Difficult-to-Remove Impurity
-
Q: My crude product shows a significant side product that is difficult to separate by chromatography. What is it and how can I avoid it?
-
A: The most likely major side product is 1,5-benzodiazepin-2-one, formed through an alternative cyclization pathway.[1][3] The formation of this seven-membered ring is a known issue in the reaction of o-phenylenediamine with β-keto esters. To minimize its formation, you can try altering the reaction conditions. Some literature suggests that slightly acidic conditions can favor the formation of the benzimidazole by protonating the intermediate in a way that promotes the desired cyclization. You could experiment with adding a catalytic amount of a mild acid, such as p-toluenesulfonic acid, to your reaction mixture.
-
Problem 3: Formation of Multiple Benzimidazole Side Products
-
Q: My mass spectrometry data suggests the presence of 2-phenylbenzimidazole and 2-methylbenzimidazole in addition to my target compound. How are these forming?
-
A: These side products arise from the cleavage of the ethyl benzoylacetate under the harsh reaction conditions.[1] The "benzoyl" portion can lead to the formation of 2-phenylbenzimidazole, while the "acetyl" portion can lead to 2-methylbenzimidazole. To mitigate this, you can try lowering the reaction temperature slightly or reducing the reaction time, though this may impact the overall conversion rate. Careful monitoring by TLC to stop the reaction once the main product has formed but before significant degradation occurs is key.
-
Data Presentation and Visualization
Table 1: Influence of Reaction Conditions on Product Distribution (Hypothetical Data for Illustrative Purposes)
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Desired Product Yield (%) | 1,5-Benzodiazepine Yield (%) |
| 1 | Toluene | None | 110 | 8 | 45 | 30 |
| 2 | Xylene | None | 140 | 6 | 65 | 20 |
| 3 | Xylene | p-TSA (cat.) | 140 | 5 | 75 | 10 |
| 4 | DMF | None | 153 | 4 | 60 | 25 |
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
Reaction Mechanism and Side Product Formation
Caption: Simplified mechanism showing the desired product and the main side product.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
-
[Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate]. PubMed. Available at: [Link]
-
Davoll, J. (1960). The reaction of o-phenylenediamine with αβ-unsaturated acids and with β-keto-esters. Journal of the Chemical Society (Resumed), 308. Available at: [Link]
- Sexton, W. A. (1942). 55. The condensation of o-phenylenediamine with ethyl acetoacetate. Journal of the Chemical Society (Resumed), 303-304.
-
Sexton, W. A. (1942). The Condensation of o-Phenylenediamine with Ethyl Acetoacetate. I. ElectronicsAndBooks. Available at: [Link]
-
Misra, P. S., et al. SYNTHESIS OF 2-PHENYL BENZIMIDAZOLE DERIVATIVES AND THEIR SCHIFF BASES AS POSSIBLE ANTIMICROBIAL AGENTS. ResearchGate. Available at: [Link]
-
Chauhan, P., et al. Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. ResearchGate. Available at: [Link]
-
Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. Available at: [Link]
-
Lee, C. K., & Lee, I.-S. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. Available at: [Link]
Sources
- 1. [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 58. The reaction of o-phenylenediamine with αβ-unsaturated acids and with β-keto-esters - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. 55. The condensation of o-phenylenediamine with ethyl acetoacetate | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification and Crystallization of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone
Welcome to the technical support center for the purification and crystallization of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific benzimidazole derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to ensure you achieve the highest purity and optimal crystal quality in your work.
Troubleshooting Guide: Common Challenges & Solutions
This section addresses specific issues that may arise during the purification and crystallization of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | 1. Excessive Solvent Usage: Too much solvent was used during recrystallization, leading to a significant amount of the compound remaining in the mother liquor.[1] 2. Incomplete Reaction: The preceding synthesis reaction may not have gone to completion. 3. Premature Crystallization: The compound crystallized in the filter paper or funnel during hot filtration. | 1. Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Test the mother liquor for dissolved product by spotting it on a watch glass and allowing the solvent to evaporate. If a significant residue remains, concentrate the mother liquor and attempt a second crystallization. 2. Reaction Monitoring: Ensure the synthesis reaction is complete by using techniques like Thin Layer Chromatography (TLC) before proceeding to purification.[2] 3. Maintain Temperature: Preheat the filtration apparatus (funnel, filter flask) to prevent a sudden drop in temperature. Work quickly during the hot filtration step. |
| "Oiling Out" - Formation of a Liquid Instead of Crystals | 1. Low Melting Point: The melting point of the compound is lower than the temperature of the solution from which it is crystallizing.[1][3] 2. High Concentration of Impurities: Impurities can lower the melting point of the mixture and interfere with crystal lattice formation. | 1. Adjust Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution to lower the saturation point. Allow the solution to cool more slowly.[3] 2. Pre-purification: If significant impurities are present, consider a preliminary purification step such as column chromatography before attempting crystallization.[4] |
| Rapid Crystallization Leading to Small or Impure Crystals | 1. Supersaturation: The solution is too concentrated, causing the compound to crash out of solution quickly upon cooling.[1][5] 2. Rapid Cooling: Cooling the solution too quickly does not allow for the orderly formation of a crystal lattice, trapping impurities.[5][6] | 1. Add More Solvent: Reheat the solution and add a small amount of additional hot solvent to reduce the concentration.[1] 2. Slow Cooling: Allow the solution to cool slowly to room temperature on a benchtop, insulated with paper towels or a cork ring, before moving it to an ice bath.[3] |
| No Crystals Form Upon Cooling | 1. Solution is Too Dilute: Too much solvent was used, and the solution is not saturated at the lower temperature.[1] 2. Lack of Nucleation Sites: The solution is supersaturated, but there are no initiation points for crystal growth. | 1. Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and increase the concentration.[3] 2. Induce Crystallization: a. Scratching: Scratch the inside of the flask with a glass rod at the air-liquid interface to create microscopic scratches that can act as nucleation sites.[7] b. Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.[3] |
| Colored Impurities in the Final Product | 1. Presence of Colored Byproducts: The synthesis reaction may have produced colored impurities that are co-crystallizing with the product. | 1. Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb the desired product.[8] |
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting common crystallization issues.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] For this compound, a mixture of hexane and ethyl acetate (1:2 v/v) has been successfully used to obtain crystals suitable for X-ray analysis.[4] Other common solvent systems for benzimidazole derivatives include ethanol, and mixtures like n-hexane/acetone or ethyl acetate/n-hexane.[2][10] It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific batch of crude product.[8]
Q2: How can I be sure my purified product is indeed this compound and of high purity?
Several analytical techniques can be employed for characterization and purity assessment:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: The presence of a characteristic carbonyl (-C=O) peak around 1698 cm⁻¹ and a -C=N peak from the benzimidazole ring around 1580 cm⁻¹ can confirm the presence of key functional groups.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound, with a single sharp peak indicating a pure substance.
Q3: My compound is synthesized from the reaction of 2-bromo-1-phenylethanone and 1H-benzimidazole. What are the likely impurities?
The most probable impurities would be unreacted starting materials (2-bromo-1-phenylethanone and 1H-benzimidazole) and potentially some side-products from the reaction. Purification by column chromatography on silica gel using a chloroform-methanol eluent system has been shown to be effective in removing these impurities prior to crystallization.[4]
Q4: The structure of this compound has both a benzimidazole and a phenyl ring. How does this affect its crystallization?
The presence of both aromatic systems and the ketone group allows for various intermolecular interactions, such as C-H···N and C-H···O hydrogen bonds, which are crucial for the formation of a stable crystal lattice.[4][11] The planarity of the benzimidazole system and its dihedral angle with respect to the phenyl ring are also important structural features that influence crystal packing.[4] The presence of pyridine-like nitrogen atoms in the benzimidazole ring can sometimes make crystallization more challenging compared to non-heteroaromatic counterparts.[10]
Detailed Experimental Protocol: Recrystallization
This protocol provides a step-by-step method for the purification of this compound via recrystallization.
1. Solvent Selection:
- Based on literature, a hexane/ethyl acetate (1:2) mixture is a good starting point.[4]
- Rationale: Ethyl acetate acts as the "good" solvent in which the compound is soluble, while hexane acts as the "poor" solvent (antisolvent) to decrease solubility upon cooling, facilitating crystallization.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the hot solvent mixture (pre-heated in a water bath) to the flask.[7]
- Gently heat the flask on a hot plate while swirling until the solid completely dissolves. If some solid remains, add more hot solvent dropwise until a clear solution is obtained. Avoid adding a large excess of solvent.[6]
- Rationale: Using the minimum amount of hot solvent ensures that the solution will be supersaturated upon cooling, which is necessary for crystallization to occur.[7]
3. Decolorization (if necessary):
- If the solution is colored, remove it from the heat and allow it to cool slightly.
- Add a small amount of activated charcoal (a spatula tip's worth) to the solution.
- Reheat the solution to boiling for a few minutes.
- Rationale: The activated charcoal adsorbs colored impurities.[8]
4. Hot Filtration:
- Preheat a separate filter funnel and receiving flask to prevent premature crystallization.
- Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal and any insoluble impurities.
- Rationale: This step removes solid impurities while the desired compound remains in solution.
5. Crystallization:
- Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time.[6]
- Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[3][8]
- Rationale: Slow cooling allows for the formation of larger, purer crystals by giving the molecules time to arrange themselves in an ordered crystal lattice, excluding impurities.[6]
6. Collection and Washing of Crystals:
- Set up a vacuum filtration apparatus (Büchner funnel and filter flask).
- Wet the filter paper in the Büchner funnel with a small amount of the cold recrystallization solvent.
- Turn on the vacuum and pour the crystallized mixture into the funnel.
- Wash the crystals with a small amount of fresh, ice-cold solvent to remove any remaining impurities from the mother liquor.[7]
- Rationale: Washing with cold solvent removes surface impurities without dissolving a significant amount of the purified crystals.
7. Drying:
- Allow the crystals to dry on the filter paper with the vacuum running for a few minutes.
- Transfer the crystals to a watch glass and allow them to air dry completely or dry in a desiccator.
Recrystallization Process Flow Diagram
Caption: A step-by-step workflow for the recrystallization of an organic compound.
References
-
Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved from [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. (1963). Retrieved from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing. (2023). Retrieved from [Link]
-
9 Ways to Crystallize Organic Compounds - wikiHow. (2024). Retrieved from [Link]
-
2-(1H-Benzimidazol-1-yl)-1-phenylethanone - PMC. (2008). Retrieved from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Retrieved from [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. Retrieved from [Link]
-
Guide for crystallization. Retrieved from [Link]
-
2-[(1H-Benzimidazol-2-yl)sulfan-yl]-1-phenyl-ethanone - PubMed. (2012). Retrieved from [Link]
-
Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015). Retrieved from [Link]
-
2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone - PMC - NIH. (2012). Retrieved from [Link]
-
2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-propyloxime - PMC - NIH. (2009). Retrieved from [Link]
-
2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-isopropyloxime - PMC - NIH. (2009). Retrieved from [Link]
-
How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate. (2023). Retrieved from [Link]
-
Recrystallization - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021). Retrieved from [Link]
-
What Problems Might Occur If Crystallization Occurs Too Rapidly? - News - Achieve Chem. (2024). Retrieved from [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020). Retrieved from [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Retrieved from [Link]
-
Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. (2020). Molecules. Retrieved from [Link]
-
2-(1H-Benzimidazol-1-yl)-1-phenyl-ethanone - PubMed. (2008). Retrieved from [Link]
- A process for the preparation of benzimidazole derivatives and their salts - Google Patents. (2008).
-
1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone - ResearchGate. (2012). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ijpsm.com [ijpsm.com]
- 3. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 4. 2-(1H-Benzimidazol-1-yl)-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. achievechem.com [achievechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. mt.com [mt.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. 2-(1H-Benzimidazol-1-yl)-1-phenyl-ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction yield, improve product purity, and troubleshoot effectively.
Synthesis Overview & Mechanism
The most reliable and widely adopted method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[1][2][3] For the target molecule, this compound, the most logical approach is the condensation of o-phenylenediamine with a β-keto ester, specifically ethyl benzoylacetate.
This reaction proceeds via two key stages:
-
Amide Formation: One of the amino groups of o-phenylenediamine attacks the ester carbonyl of ethyl benzoylacetate, forming an N-acylated intermediate.
-
Cyclization & Dehydration: The second amino group then performs an intramolecular nucleophilic attack on the ketone carbonyl, followed by dehydration to form the stable, aromatic benzimidazole ring.
Reaction Mechanism
Caption: Proposed mechanism for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each problem is followed by an analysis of potential causes and actionable solutions.
Q1: My reaction yield is very low, or I'm not getting any product. What could be wrong?
Low or no yield is a common frustration that can often be traced back to starting material quality or suboptimal reaction conditions.
Possible Causes & Solutions:
-
Poor Quality of o-Phenylenediamine (OPD): OPD is highly susceptible to air oxidation, which can turn the typically off-white solid into a dark, tarry substance containing polymeric impurities.[4] These impurities can significantly inhibit the reaction.
-
Solution: Use high-purity, fresh OPD. If the material is old or discolored, consider purifying it by recrystallization from water with a small amount of sodium dithionite, or by sublimation. Always store OPD under an inert atmosphere (Nitrogen or Argon) and protected from light.[4]
-
-
Inactive or Inappropriate Catalyst: The condensation requires an acid catalyst to activate the carbonyl groups and facilitate dehydration.
-
Solution: Ensure your acid catalyst is active. For mineral acids like HCl, ensure the concentration is correct.[3] Polyphosphoric acid (PPA) is an excellent catalyst and dehydrating agent but can be viscous and difficult to work with.[5] A milder and often effective alternative is using ammonium chloride (NH₄Cl) in a solvent like ethanol.[6] A catalyst loading study may be necessary to find the optimal concentration.[7]
-
-
Suboptimal Reaction Temperature: The cyclization and dehydration steps are often the rate-limiting and require sufficient thermal energy.
-
Solution: Most Phillips-type condensations require heat. Refluxing in a solvent like ethanol, methanol, or toluene is common. If you are running the reaction at room temperature with a mild catalyst, a low yield may be expected. Gradually increase the temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC).[4]
-
-
Incorrect Solvent Choice: The solvent can dramatically influence reaction rates and solubility of intermediates.[4]
-
Solution: Protic solvents like ethanol or methanol are often effective as they can participate in proton transfer. For reactions where water removal is critical, using a non-polar solvent like toluene with a Dean-Stark apparatus to azeotropically remove water can significantly improve yield.
-
Q2: My final product is a dark, oily, or impure solid. What are the likely side products?
The formation of colored impurities is a frequent issue, often pointing to side reactions involving the sensitive starting materials.
Possible Causes & Solutions:
-
Oxidation of o-Phenylenediamine: As mentioned, this is a primary cause of colored impurities.
-
Solution: In addition to using pure OPD, running the reaction under an inert atmosphere (N₂ or Ar) can prevent in-situ oxidation, especially during prolonged heating.[4]
-
-
Incomplete Cyclization: The intermediate Schiff base or enamine may be stable under certain conditions and fail to cyclize completely, leading to a mixture of products.[4]
-
Solution: Ensure sufficient reaction time and adequate heating. Using a stronger acid catalyst or a dehydrating agent can help drive the reaction towards the final aromatic product. Monitor the disappearance of the intermediate on TLC.
-
-
Thermal Decomposition: Extremely high temperatures or prolonged heating, especially with strong acids, can lead to decomposition and the formation of tar.
-
Solution: Find the optimal balance of temperature and time. Do not overheat the reaction unnecessarily. Modern methods often use milder conditions to avoid this issue.[7]
-
Q3: I'm having difficulty purifying the product. Column chromatography is not effective.
Purification can be challenging if the desired product has a similar polarity to the starting materials or side products.[4]
Possible Causes & Solutions:
-
Similar Polarity of Components: The benzimidazole product, unreacted OPD, and certain intermediates can have overlapping Rf values on a TLC plate, making chromatographic separation difficult.
-
Solution 1 (Recrystallization): This is often the most effective method for purifying benzimidazoles. Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexane.[8] If the crude product is dark, you can perform a hot filtration with activated decolorizing carbon to remove colored impurities before crystallization.[9]
-
Solution 2 (Acid-Base Extraction): The benzimidazole nucleus is basic due to the imidazole ring. You can dissolve the crude mixture in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and extract it with an aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. You can then neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the pure product, which is then collected by filtration.
-
-
Product is Tailing on Silica Gel: The basic nitrogen atoms of the benzimidazole can interact strongly with the acidic silica gel, causing significant tailing and poor separation.
-
Solution: If chromatography is necessary, consider using a mobile phase doped with a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia in methanol to suppress this interaction. Alternatively, using neutral or basic alumina as the stationary phase can be effective.
-
Frequently Asked Questions (FAQs)
Q: What are the best reaction conditions (catalyst, solvent, temperature) for this synthesis?
There is no single "best" set of conditions, as the optimal choice depends on the scale, available equipment, and desired purity. However, a robust starting point is the condensation of o-phenylenediamine and ethyl benzoylacetate (1:1 molar ratio) using a catalyst in a suitable solvent.
| Parameter | Option 1: Mild Conditions | Option 2: Dehydrating Conditions | Rationale & Comments |
| Catalyst | NH₄Cl (catalytic)[6] | Polyphosphoric Acid (PPA) or 4N HCl[1][3] | NH₄Cl is mild, inexpensive, and effective. PPA/HCl are much stronger, acting as both catalyst and dehydrating agent, often leading to higher yields but requiring more careful handling and workup. |
| Solvent | Ethanol or Methanol | Toluene or Xylene | Protic solvents like ethanol are excellent for dissolving reactants. Non-polar solvents are ideal for azeotropic removal of water with a Dean-Stark trap, which drives the equilibrium towards the product. |
| Temperature | Reflux (78 °C for EtOH) | Reflux (111 °C for Toluene) | Sufficient thermal energy is crucial for the final dehydration step. |
| Workup | Cool, precipitate, filter. | Quench in ice water, neutralize, filter. | PPA workups require careful, slow quenching in a large volume of ice/water due to the highly exothermic reaction. |
Q: How do I monitor the reaction progress effectively?
Thin Layer Chromatography (TLC) is the most straightforward method.[4]
-
System: Use a silica gel plate. A good starting eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate (e.g., 7:3 Hexane:Ethyl Acetate). Adjust the ratio to get good separation (Rf of product ~0.3-0.4).
-
Visualization: Use a UV lamp (254 nm), as the benzimidazole ring is UV-active. You can also use an iodine chamber or a potassium permanganate stain.
-
Monitoring: Spot the starting materials (OPD and ethyl benzoylacetate) and the reaction mixture on the same plate. A successful reaction will show the disappearance of the starting material spots and the appearance of a new, typically lower Rf, product spot.
Q: How can I confirm the identity and purity of my final product?
A combination of spectroscopic and physical methods is required for unambiguous characterization.
-
¹H NMR: The most powerful tool. Expect to see aromatic protons from both the phenyl and benzimidazole rings, a singlet for the CH₂ group, and a broad singlet for the N-H proton (which may be exchangeable with D₂O).
-
¹³C NMR: Will confirm the number of unique carbon atoms, including the characteristic C=O signal (~190-200 ppm) and the C2 of the benzimidazole ring (~150 ppm).
-
Mass Spectrometry (MS): Will show the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₁₅H₁₂N₂O = 236.27 g/mol ).
-
Infrared (IR) Spectroscopy: Look for a strong C=O stretch (~1680 cm⁻¹) and a broad N-H stretch (~3200-3400 cm⁻¹).
-
Melting Point (m.p.): A sharp melting point indicates high purity. Literature values for similar benzimidazoles suggest a high melting point, often above 200 °C.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for benzimidazole synthesis.[1][6] Note: This should be performed by qualified personnel in a chemical laboratory with appropriate safety precautions.
Materials:
-
o-Phenylenediamine (OPD), high purity (1.08 g, 10 mmol)
-
Ethyl benzoylacetate (1.92 g, 10 mmol)
-
Ammonium Chloride (NH₄Cl) (0.11 g, 2 mmol, 20 mol%)
-
Ethanol (50 mL)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1.08 g), ethyl benzoylacetate (1.92 g), ammonium chloride (0.11 g), and ethanol (50 mL).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours, indicated by the consumption of o-phenylenediamine.
-
Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature, then cool further in an ice bath for 30 minutes. The product should precipitate as a solid.
-
Filtration: Collect the solid product by suction filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol. If the solution is colored, add a small amount of activated charcoal and filter hot through a fluted filter paper. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by suction filtration, wash with a minimal amount of cold ethanol, and dry under vacuum at 60 °C to a constant weight.
-
Characterization: Characterize the final product by NMR, MS, IR, and melting point to confirm its identity and purity.
References
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted benzimidazoles.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Substituted Benzimidazoles.
-
Pardasani, R. T., et al. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH. [Link]
-
Kaushik, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
Desai, N. C., et al. (n.d.). Note A green synthesis of benzimidazoles. [Link]
- BenchChem. (n.d.).
-
Güven, Ö. Ö., et al. (2008). 2-(1H-Benzimidazol-1-yl)-1-phenylethanone. PMC. [Link]
-
Al-Ostath, A., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. NIH. [Link]
-
ResearchGate. (n.d.). List of optimal solvent for the synthesis of 2-phenyl-1H-benzimidazole (3a) a. [Link]
-
PubMed. (2008). 2-(1H-Benzimidazol-1-yl)-1-phenyl-ethanone. [Link]
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]
- Comprehensive Organic Name Reactions and Reagents. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Analogues of 2-Phenoxy-1H-benzimidazole.
-
Abdel-Aziz, H. A., et al. (2012). 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone. PMC - NIH. [Link]
-
ResearchGate. (2023). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adichemistry.com [adichemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-(1H-Benzimidazol-1-yl)-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Analysis of Benzimidazole Derivatives
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of benzimidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic analysis of this important class of compounds. Here, we move beyond generic troubleshooting to provide in-depth, scientifically-grounded solutions tailored to the unique chemical nature of benzimidazoles.
Troubleshooting Guide: A Causal Approach
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying causes to empower you to make informed decisions.
Peak Shape Problems
Question 1: Why am I observing significant peak tailing with my benzimidazole compounds, and how can I resolve it?
Answer:
Peak tailing is a common issue when analyzing benzimidazole derivatives, and it primarily stems from their basic nature. The benzimidazole core contains nitrogen atoms that can become protonated, leading to undesirable secondary interactions with the stationary phase. A USP tailing factor (Tf) greater than 1.2 is generally indicative of this issue.[1]
-
The Root Cause: The Silanol Effect Most reversed-phase HPLC columns are packed with silica particles that have been chemically modified (e.g., with C18 alkyl chains). However, some residual, unreacted silanol groups (Si-OH) remain on the silica surface.[2][3] At a typical mobile phase pH (between 3 and 7), these silanol groups can be deprotonated and become negatively charged (SiO-). Since benzimidazoles are basic, they will be protonated and positively charged in an acidic mobile phase. This leads to strong ionic interactions between the positively charged benzimidazole molecules and the negatively charged silanol groups, causing some molecules to be retained longer than others and resulting in a "tailing" peak.[1][4]
-
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for peak tailing of benzimidazole derivatives.
-
Step-by-Step Protocol to Mitigate Peak Tailing:
-
Adjust Mobile Phase pH: The most effective way to reduce peak tailing is to lower the pH of the mobile phase to below 3.[4] At this low pH, the silanol groups are fully protonated (Si-OH) and therefore neutral, which minimizes the ionic interaction with the protonated benzimidazole analyte.[4][5] A common choice is to use a buffer such as phosphate or formate. For example, a mobile phase consisting of a mixture of an acetate buffer at pH 4.5 and acetonitrile has been successfully used.[6][7]
-
Column Selection: If operating at a low pH is not possible or does not fully resolve the issue, consider the type and condition of your HPLC column.
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," a process where smaller silane molecules are used to bond to the remaining accessible silanol groups.[8] This reduces the number of available sites for secondary interactions.
-
Consider a Different Stationary Phase: If peak tailing persists, a column with a different stationary phase, such as a polymer-based column or one with an embedded polar group, can be beneficial.[9][10] These phases are less prone to strong interactions with basic compounds.
-
-
Mobile Phase Additives: The use of a "competing base" like triethylamine (TEA) as a mobile phase additive can help to reduce peak tailing.[5] TEA is a stronger base than the benzimidazole analyte and will preferentially interact with the residual silanol groups, effectively masking them from the analyte. However, be aware that TEA can suppress ionization in mass spectrometry and may shorten column lifetime.
-
Retention Time and Resolution Issues
Question 2: My retention times are shifting from one injection to the next. What are the likely causes and solutions?
Answer:
Shifting retention times can compromise the reliability of your analysis, making peak identification and quantification difficult. The causes can be broadly categorized into instrumental and chemical factors.
-
Instrumental Factors:
-
Pump Performance: Inconsistent flow rates due to worn pump seals or check valves can lead to retention time drift.
-
Column Temperature: Fluctuations in column temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time. A 1°C change can alter retention times by 1-2%.
-
Column Equilibration: Insufficient equilibration time between gradient runs will cause retention time instability.
-
-
Chemical Factors:
-
Mobile Phase pH: The retention of ionizable compounds like benzimidazoles is highly sensitive to the mobile phase pH.[11][12][13][14] If the pH of your mobile phase is close to the pKa of your analyte, small changes in pH can lead to significant shifts in retention time.[12] The pKa values for some benzimidazole derivatives are listed in the table below.[15][16][17][18][19]
-
Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile organic solvent will alter the mobile phase strength and affect retention times.
-
| Benzimidazole Derivative | pKa Value(s) |
| Albendazole | ~3.8, 10.26 |
| Astemizole | ~6.2, 8.9 |
| Clotrimazole | ~5.5 |
| Metronidazole | ~3.0 |
| Thiabendazole | ~4.6 |
| Thiamazole | ~10.9 |
| A compilation of approximate pKa values from various sources. The exact pKa can vary with experimental conditions. |
-
Troubleshooting Protocol:
-
Verify Instrument Performance:
-
Check for leaks in the pump and fittings.
-
Ensure the column oven is maintaining a stable temperature.
-
Confirm that the column is adequately equilibrated before each injection.
-
-
Stabilize Mobile Phase Conditions:
-
Buffer the Mobile Phase: Use a buffer to maintain a constant pH, especially if you are working near the pKa of your analyte. It is recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.[13]
-
Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and keep the solvent bottles capped to prevent evaporation.
-
Degas the Mobile Phase: Thoroughly degas your mobile phase to prevent bubble formation in the pump and detector.
-
-
Question 3: I am struggling to achieve adequate resolution between two benzimidazole derivatives. What strategies can I employ?
Answer:
Poor resolution between two peaks means that they are not sufficiently separated, leading to inaccurate integration and quantification. Resolution can be improved by increasing column efficiency, increasing selectivity, or increasing the retention factor.
-
Strategies to Improve Resolution:
Caption: Strategies for improving HPLC resolution.
-
Experimental Approach:
-
Optimize Selectivity: This is often the most powerful way to improve resolution.
-
Mobile Phase pH: As benzimidazoles are ionizable, adjusting the mobile phase pH can significantly alter their relative retention times.[11][12][13][14]
-
Organic Modifier: Switching between acetonitrile and methanol can change the elution order of your compounds due to different solvent-analyte interactions.
-
-
Increase Column Efficiency:
-
Column Length and Particle Size: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates and improve resolution.[20]
-
-
Increase Retention Factor:
-
Mobile Phase Strength: Decreasing the amount of organic solvent in your mobile phase will increase the retention of your analytes on a reversed-phase column, which can lead to better separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for a new benzimidazole derivative?
A1: A good starting point would be a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., 20 mM phosphate or acetate buffer) at a pH of around 3. A gradient elution from a low to a high percentage of acetonitrile is often a good way to screen for the optimal mobile phase composition. Detection is typically done using a UV detector at a wavelength where the benzimidazole derivative has maximum absorbance.[21]
Q2: How should I prepare my samples for HPLC analysis of benzimidazoles?
A2: Proper sample preparation is crucial to protect your column and ensure reproducible results.
-
Filtration: Always filter your samples through a 0.45 µm or 0.22 µm filter to remove any particulate matter that could block the column frit.[22]
-
Dissolution Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion. If a different solvent must be used, ensure it is weaker than the mobile phase. For some benzimidazoles with low aqueous solubility, a small amount of acid (e.g., 0.25% HCl in methanol) can be used to aid dissolution.[21]
-
Solid-Phase Extraction (SPE): For complex matrices like plasma or tissue extracts, SPE can be used to clean up the sample and concentrate the analytes of interest.[23]
Q3: My benzimidazole compound seems to be degrading during analysis. What could be the cause?
A3: Benzimidazole derivatives can be susceptible to degradation under certain conditions.
-
Photodegradation: Some benzimidazoles are known to be sensitive to light.[24][25] Protect your samples and standards from light by using amber vials or covering them with aluminum foil.
-
Hydrolysis: The carbamate group present in some benzimidazole anthelmintics (e.g., albendazole, mebendazole) can be susceptible to hydrolysis, especially at extreme pH values.[24][26]
-
Oxidation: The imidazole ring can be prone to oxidative degradation.[25]
-
Forced Degradation Studies: To understand the stability of your compound, it is advisable to perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.[25] This will help you to identify potential degradation products and develop a stability-indicating method.
Q4: What are the key parameters to consider for HPLC method validation for benzimidazole derivatives according to ICH guidelines?
A4: For regulatory submissions, your HPLC method must be validated to ensure it is suitable for its intended purpose.[27][28] The key validation parameters according to the International Council for Harmonisation (ICH) guidelines include:[28][29][30]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[28][30]
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[28][31]
-
Accuracy: The closeness of the test results to the true value.[28][29]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[28][31]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[29][30]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[28]
-
Stability: The stability of the analyte in solution under defined storage conditions.[6][7][28]
| Validation Parameter | Typical Acceptance Criteria for Assay Methods |
| Specificity | Analyte peak is well-resolved from other components (Resolution > 2). |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Recovery of 98.0 - 102.0%. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2%. |
| Robustness | RSD of results should remain within acceptable limits after small variations in method parameters. |
References
-
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International. Retrieved from [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. AAPS PharmSciTech. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
Application of hplc method for investigation of stability of new benzimidazole derivatives. (2012, June 11). ResearchGate. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved from [Link]
-
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 3). YouTube. Retrieved from [Link]
-
Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. (2020, October 30). ACS Publications. Retrieved from [Link]
-
New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. (2012, June 11). ResearchGate. Retrieved from [Link]
-
Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. (n.d.). ResearchGate. Retrieved from [Link]
-
Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. (n.d.). PubMed. Retrieved from [Link]
-
Liquid Chromatographic Determination of pKa Value of 1- (2-methylbenzonitrile)-3-benzylbenzimidazolium bromide as a Drug Candida. (n.d.). DergiPark. Retrieved from [Link]
-
HPLC Column Selection: Core to Method Development (Part I). (2025, November 5). Welch Materials. Retrieved from [Link]
-
Multiresidue HPLC method to measure benzimidazole anthelmintics in plasma and egg from laying hens. Evaluation of albendazole metabolites residue profiles. (n.d.). ResearchGate. Retrieved from [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). Polish Pharmaceutical Society. Retrieved from [Link]
-
Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. (n.d.). ResearchGate. Retrieved from [Link]
-
Sample preparation in analysis of pharmaceuticals. (n.d.). ScienceDirect. Retrieved from [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Retrieved from [Link]
-
Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque. Retrieved from [Link]
-
Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
-
Accuracy and Precision Data from HPLC Assay of Benzimidazole Drugs and... (n.d.). ResearchGate. Retrieved from [Link]
-
Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?? (2017, January 30). ResearchGate. Retrieved from [Link]
-
Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved from [Link]
-
HPLC Column Selection Guide to Help You Achieve the Best Separation. (n.d.). AZoM. Retrieved from [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). ALWSCI. Retrieved from [Link]
-
Determination of pK(a) values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. (n.d.). ResearchGate. Retrieved from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]
-
How does pH affect the results of HPLC results? (2021, June 5). Quora. Retrieved from [Link]
-
Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC. (n.d.). ResearchGate. Retrieved from [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved from [Link]
-
The Investigation of Benzimidazoles' Sorption on Modified Silicagels and Hypercrosslinked Polystyrene by HPLC. (2020, January 1). ResearchGate. Retrieved from [Link]
-
Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. waters.com [waters.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
- 9. welch-us.com [welch-us.com]
- 10. HPLC Column Selection Guide to Help You Achieve the Best Separation | Separation Science [sepscience.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. agilent.com [agilent.com]
- 14. quora.com [quora.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 21. ptfarm.pl [ptfarm.pl]
- 22. nacalai.com [nacalai.com]
- 23. bib.irb.hr:8443 [bib.irb.hr:8443]
- 24. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 28. pharmtech.com [pharmtech.com]
- 29. researchgate.net [researchgate.net]
- 30. actascientific.com [actascientific.com]
- 31. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Solubility Challenges with 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone
Welcome to the technical support guide for 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound in biological assays. Our goal is to equip you with the knowledge to move your research forward confidently.
Introduction: Understanding the Challenge
This compound is a molecule of significant interest, but its chemical structure—characterized by a planar benzimidazole ring system and a phenyl ring—contributes to low aqueous solubility.[1][2] This poor solubility is a common hurdle in drug discovery, as it can lead to inaccurate assay results, high variability, and underestimated potency.[3][4] This guide will walk you through a logical, stepwise approach to effectively solubilize this compound for reliable and reproducible biological testing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I can't dissolve the powdered compound in my aqueous assay buffer. What should I do first?
Answer: Direct dissolution in aqueous buffers is highly unlikely to succeed for this compound. The first and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent.[5][6] This is a standard practice for nearly all poorly soluble compounds entering biological screening pipelines.[4][7]
Core Principle: The strategy is to first dissolve the compound in a solvent where it is highly soluble, creating a concentrated stock, and then dilute this stock into the final aqueous assay medium to a working concentration where it remains in solution.
Q2: Which organic solvent should I choose for my primary stock solution?
Answer: Dimethyl sulfoxide (DMSO) is the industry-standard starting point and the most widely used solvent for preparing stock solutions of poorly soluble compounds for biological assays.[7][8]
Causality: DMSO is a powerful, water-miscible organic solvent capable of dissolving a vast array of organic materials, including compounds like this one.[8] For most cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically ≤0.5% , to avoid solvent-induced cytotoxicity or other artifacts.[9][10] A negative control containing the same final concentration of DMSO should always be included in your experiments.[9]
Troubleshooting Stock Solution in DMSO:
-
Problem: Even in DMSO, I see solid particles or a hazy solution.
-
Insight: This indicates you are exceeding the compound's solubility limit in DMSO or that the compound has low DMSO solubility. While many compounds are soluble at 10-30 mM in DMSO, this is not universal.[4]
-
Solution 1 (Recommended): Prepare the stock at a lower concentration (e.g., start at 10 mM and serially dilute if needed). It is better to have an accurate, lower-concentration stock than an inaccurate, supersaturated one.[11]
-
Solution 2 (Use with Caution): Gentle warming (e.g., 37°C water bath) and vortexing can aid dissolution.[11] However, be aware of potential compound degradation with heat. Always cool the solution to room temperature and visually inspect for precipitation before use.
-
Solution 3 (Alternative Solvents): If DMSO fails, consider other organic solvents like N,N-dimethylformamide (DMF) or ethanol.[12] However, you must verify their compatibility with your specific assay, as they can have different toxicities and interference profiles compared to DMSO.[13][14]
-
| Solvent | Typical Starting Stock Conc. | Max Assay Conc. (General) | Key Considerations |
| DMSO | 10-30 mM | < 0.5% | Gold standard; can be cytotoxic at higher concentrations.[9][10] |
| DMF | 10-20 mg/mL | < 0.5% | Good alternative; be mindful of potential reactivity and toxicity.[12] |
| Ethanol | Variable | < 1% | Can be less toxic than DMSO for some cells but may also be less effective at solubilizing highly lipophilic compounds.[14][15] |
Q3: My DMSO stock is clear, but the compound precipitates when I dilute it into my aqueous assay buffer. What's happening and how do I fix it?
Answer: This is a classic and very common problem known as aqueous "crash-out." It occurs when the compound, stable in the 100% organic stock, is rapidly forced into an unfavorable aqueous environment upon dilution, causing it to precipitate.[4][11]
Workflow for Addressing Aqueous Precipitation
The following diagram outlines a decision-making workflow to systematically address this issue.
Caption: Decision workflow for troubleshooting compound precipitation.
Detailed Solutions:
-
Lower the Final Concentration: The simplest solution is often to test at a lower concentration. Determine the highest concentration at which the compound remains soluble in your final assay buffer (the kinetic solubility limit) and use that as your top concentration for dose-response curves.[4]
-
Modify Dilution Technique: Avoid adding a small volume of stock directly into a large volume of buffer. Instead, perform serial dilutions or add the buffer to the stock dropwise while vortexing to ease the transition from an organic to an aqueous environment.[4][9]
-
Use a Co-solvent Formulation: If a higher concentration is essential, a co-solvent system can be effective. Co-solvents like polyethylene glycol 400 (PEG400) or propylene glycol can help bridge the polarity gap between DMSO and water.[9][14] A common approach is to create a stock in a mixture of DMSO and PEG400 before the final aqueous dilution.
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that act as molecular carriers.[16][17][18] They have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate the poorly soluble drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[16][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with low toxicity.[13][16]
Q4: How do I prepare a formulation with hydroxypropyl-β-cyclodextrin (HP-β-CD)?
Answer: This technique, known as molecular encapsulation or complexation, can dramatically increase aqueous solubility.[16][17][18]
Mechanism of Cyclodextrin Solubilization
Caption: Cyclodextrin encapsulates a hydrophobic drug, increasing solubility.
Protocol: Preparation of a 1 mM Working Solution using HP-β-CD
This protocol aims to create a final solution where the compound is solubilized by HP-β-CD, minimizing the use of organic solvents.
-
Prepare a 20% (w/v) HP-β-CD Solution: Dissolve 2g of HP-β-CD in 10 mL of your desired aqueous buffer (e.g., PBS). Warm gently if needed to fully dissolve. This will be your vehicle.
-
Prepare a Concentrated Drug Stock in DMSO: Prepare a high-concentration stock of this compound, for example, 100 mM in 100% DMSO.
-
Create the Complex:
-
Take a small volume of the 100 mM DMSO stock (e.g., 10 µL).
-
Slowly add it to a larger volume of the 20% HP-β-CD solution (e.g., 990 µL) while continuously vortexing.
-
This creates a 1:100 dilution, resulting in a 1 mM drug solution in 20% HP-β-CD with a final DMSO concentration of 1%.
-
-
Incubate: Allow the solution to incubate at room temperature for at least 1 hour (or overnight at 4°C) with gentle agitation to allow for efficient complex formation.
-
Quality Control: Before use, visually inspect the solution for any signs of precipitation. If available, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes and test the supernatant to ensure the drug is truly in solution.
-
Assay Dilution: This 1 mM solution can now be further diluted in your standard assay buffer. Crucially, your vehicle control must be the 20% HP-β-CD solution containing 1% DMSO , subjected to the same dilution scheme. Studies have shown that cyclodextrins at working concentrations often have minimal effects on cell viability or assay readouts compared to organic solvents.[13][16]
Final Checklist for Success
-
[ ] Accurate Stock Preparation: Use a precise analytical balance and volumetric flasks. Always start with a fresh, high-quality organic solvent.[5][11]
-
[ ] Visual Inspection is Key: Never use a stock or working solution that is hazy, cloudy, or has visible precipitate. This is a primary source of assay error.[4][11]
-
[ ] Control, Control, Control: Always include a vehicle control that matches the final solvent/excipient composition and concentration of your test article.[9]
-
[ ] Mind the Final Solvent Concentration: Keep the final concentration of any organic solvent (DMSO, ethanol, etc.) as low as possible and consistent across all wells.[10][13]
-
[ ] Consider Compound Stability: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause precipitation.[9]
By following this structured approach—starting with simple solvent systems and progressing to more advanced formulation strategies as needed—you can systematically overcome the solubility challenges presented by this compound and generate high-quality, reliable data in your biological assays.
References
-
ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]
-
Pharmapproach. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]
-
Taylor & Francis Online. Oral formulation strategies to improve solubility of poorly water-soluble drugs. Available from: [Link]
-
Agape Review. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available from: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
-
Fahr, A., & Liu, X. (2007). Drug delivery strategies for poorly water-soluble drugs. Expert Opinion on Drug Delivery, 4(4), 403-416. Available from: [Link]
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
-
Popov, D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 16(1), 123. Available from: [Link]
-
Malanga, M., et al. (2012). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Pharmaceutical Sciences, 101(9), 3287-3296. Available from: [Link]
-
Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 842-846. Available from: [Link]
-
Tofte, N., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(4), 1437-1445. Available from: [Link]
-
FasterCapital. Best Practices For Stock Solutions. Available from: [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Available from: [Link]
-
ResearchGate. The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available from: [Link]
-
Dahlin, J. L., Walters, M. A., & Seymour, S. B. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 442-447. Available from: [Link]
-
Solarbio. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Available from: [Link]
-
Tofte, N., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(4), 1437-1445. Available from: [Link]
-
Özel Güven, O., et al. (2008). 2-(1H-Benzimidazol-1-yl)-1-phenylethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1358. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2012). 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2262. Available from: [Link]
-
Reddit. How to tackle compound solubility issue. Available from: [Link]
-
Chemistry LibreTexts. Preparing Solutions. Available from: [Link]
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]
Sources
- 1. 2-(1H-Benzimidazol-1-yl)-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. fastercapital.com [fastercapital.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 12. reddit.com [reddit.com]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 15. researchgate.net [researchgate.net]
- 16. alzet.com [alzet.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation during the N-alkylation of benzimidazoles
A Guide to Preventing Byproduct Formation and Achieving High-Yield, Selective Syntheses
Welcome to the Technical Support Center for the N-alkylation of benzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this pivotal synthetic transformation. As Senior Application Scientists, we aim to provide not just protocols, but a foundational understanding of the reaction mechanisms to empower you to overcome byproduct formation and achieve your desired synthetic outcomes.
Introduction: The Challenge of Selectivity
The N-alkylation of benzimidazoles is a cornerstone reaction in medicinal chemistry, enabling the diversification of this privileged scaffold. However, the inherent nucleophilicity of the benzimidazole ring system often leads to a variety of side reactions, complicating product purification and reducing yields. The most common byproducts include N,N'-dialkylated products, undesired regioisomers in unsymmetrical benzimidazoles, and in some cases, products of ring opening. This guide will systematically address these challenges in a question-and-answer format, providing both theoretical explanations and practical, actionable solutions.
Part 1: Troubleshooting Over-Alkylation (N,N'-Dialkylation)
The formation of N,N'-dialkylated benzimidazolium salts is a frequent issue, particularly when the mono-alkylated product remains reactive.
FAQ 1: I am observing a significant amount of N,N'-dialkylation product in my reaction. What are the primary causes and how can I prevent this?
Answer:
Over-alkylation occurs when the initially formed N-alkylated benzimidazole, which is often still nucleophilic, reacts further with the alkylating agent. This is especially problematic when the reaction conditions favor a second alkylation step.[1][2]
Core Principles for Prevention:
The key to preventing dialkylation lies in controlling the relative rates of the first and second alkylation steps. You want to maximize the rate of the first alkylation while minimizing the second.
Troubleshooting Strategies:
-
Stoichiometric Control:
-
The Problem: Using an excess of the alkylating agent is a common cause of dialkylation.
-
The Solution: Carefully control the stoichiometry. Start with a 1:1 molar ratio of the benzimidazole to the alkylating agent. In some cases, a slight excess of the benzimidazole (e.g., 1.1 to 1.2 equivalents) can be beneficial to ensure the complete consumption of the alkylating agent.[1]
-
-
Slow Addition of the Alkylating Agent:
-
The Problem: A high initial concentration of the alkylating agent increases the probability of the mono-alkylated product encountering and reacting with it.
-
The Solution: Add the alkylating agent dropwise or via a syringe pump over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring its reaction with the more abundant starting benzimidazole.[2]
-
-
Temperature Control:
-
The Problem: Higher reaction temperatures can provide the necessary activation energy for the less favorable second alkylation to occur at a significant rate.
-
The Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate for the first alkylation. Often, starting the reaction at 0 °C and allowing it to slowly warm to room temperature can effectively minimize dialkylation.[2]
-
Experimental Protocol: Minimizing Dialkylation
Here is a general protocol incorporating the above strategies:
-
Setup: To a stirred solution of the benzimidazole (1.1 mmol) and a suitable base (e.g., K₂CO₃, 1.5 mmol) in an appropriate solvent (e.g., DMF or acetonitrile, 10 mL) at 0 °C, add the alkylating agent (1.0 mmol) dropwise over 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent.
Part 2: Achieving Regioselectivity in Unsymmetrical Benzimidazoles
The alkylation of unsymmetrical benzimidazoles can lead to a mixture of two regioisomers, the N1- and N3-alkylated products. Controlling the regioselectivity is a significant challenge.
FAQ 2: My reaction is producing a mixture of N1 and N3 regioisomers. How can I control the regioselectivity of the alkylation?
Answer:
The regiochemical outcome of the N-alkylation of unsymmetrical benzimidazoles is a delicate balance of steric and electronic factors of the substituents on the benzimidazole ring, as well as the reaction conditions (base, solvent, and temperature).[3]
Understanding the Influencing Factors:
-
Steric Effects: Bulky substituents on one side of the benzimidazole ring will sterically hinder the adjacent nitrogen atom, directing the alkylation to the less hindered nitrogen.
-
Electronic Effects: Electron-withdrawing groups will decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen. Conversely, electron-donating groups will enhance the nucleophilicity of the adjacent nitrogen.[4][5]
-
Kinetic vs. Thermodynamic Control: The reaction can be under either kinetic or thermodynamic control. The kinetic product is the one that forms faster, while the thermodynamic product is the more stable isomer.[6][7][8] Reaction conditions determine which product dominates.
Troubleshooting and Optimization Strategies:
| Factor | Strategy to Favor N1-Alkylation (Less Hindered/Electron Rich) | Strategy to Favor N3-Alkylation (More Hindered/Electron Poor) | Rationale |
| Base | Strong, non-nucleophilic bases (e.g., NaH, KHMDS) | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Strong bases rapidly and irreversibly deprotonate the benzimidazole, leading to the kinetically favored product. Weaker bases allow for equilibration towards the thermodynamically more stable product.[3] |
| Solvent | Aprotic, non-polar solvents (e.g., THF, Toluene) | Polar aprotic solvents (e.g., DMF, DMSO) | Non-polar solvents favor the formation of contact ion pairs, which can enhance steric hindrance. Polar solvents solvate the cation, leading to a "freer" anion that can react at either nitrogen, often favoring the thermodynamic product.[4] |
| Temperature | Low temperatures (e.g., 0 °C to room temperature) | Higher temperatures | Low temperatures favor the kinetically controlled product (the one that forms faster). Higher temperatures allow the reaction to reach equilibrium, favoring the thermodynamically more stable product.[6][8] |
Part 3: Preventing Benzimidazole Ring Opening
Under certain conditions, the benzimidazole ring can undergo cleavage, leading to undesired byproducts.
FAQ 3: I am observing decomposition of my starting material and the formation of unexpected, non-benzimidazole byproducts. Could this be ring opening?
Answer:
Yes, N-alkylation induced ring opening of the benzimidazole ring can occur under harsh reaction conditions. This typically involves high temperatures and the use of a significant excess of both a strong base and the alkylating agent.[9][10]
Mechanism of Ring Opening:
While the exact mechanism can vary, it generally involves the formation of a quaternary benzimidazolium salt, which is then susceptible to nucleophilic attack by the base (e.g., hydroxide), leading to cleavage of the imidazole ring.
Preventative Measures:
-
Avoid Excess Reagents: Strictly control the stoichiometry of the alkylating agent and the base. Use of more than two equivalents of the alkylating agent has been shown to induce ring opening.[9][10]
-
Moderate Reaction Temperature: Avoid high reaction temperatures. If the reaction is sluggish, consider using a more reactive alkylating agent (e.g., an iodide instead of a bromide) rather than increasing the temperature excessively.
-
Choice of Base: Use the mildest base that is effective for the transformation. Strong bases like NaOH or KOH at high concentrations are more likely to induce ring opening than weaker bases like K₂CO₃.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to conditions that could lead to decomposition.
Part 4: Controlling N- vs. O-Alkylation in Hydroxybenzimidazoles
For benzimidazoles bearing a hydroxyl group (e.g., 2-hydroxybenzimidazole, which exists in tautomeric equilibrium with benzimidazol-2-one), the outcome of an alkylation reaction can be either N-alkylation or O-alkylation.
FAQ 4: I am trying to alkylate a 2-hydroxybenzimidazole and I'm getting a mixture of N- and O-alkylated products. How can I selectively obtain one over the other?
Answer:
The selectivity between N- and O-alkylation is governed by the Hard and Soft Acids and Bases (HSAB) principle and the reaction conditions.[11][12] The benzimidazolate anion is an ambident nucleophile, with the nitrogen being a "softer" nucleophilic center and the oxygen being a "harder" nucleophilic center.
HSAB Principle Applied to Benzimidazole Alkylation:
-
Hard Electrophiles: React preferentially with the hard oxygen center.
-
Soft Electrophiles: React preferentially with the soft nitrogen center.
Practical Strategies for Selective Alkylation:
| Desired Product | Strategy | Rationale |
| O-Alkylation | Use a "hard" alkylating agent (e.g., dimethyl sulfate, methyl triflate) in a polar aprotic solvent (e.g., DMF). | Hard electrophiles have a greater affinity for the hard oxygen nucleophile. Polar solvents can also favor O-alkylation. |
| N-Alkylation | Use a "soft" alkylating agent (e.g., methyl iodide) in a less polar solvent (e.g., acetone, THF). | Soft electrophiles have a greater affinity for the soft nitrogen nucleophile. |
| Phase-Transfer Catalysis (PTC) | PTC often favors N-alkylation. Using a catalyst like tetrabutylammonium bromide (TBAB) with a base like K₂CO₃ in a biphasic system can provide high selectivity for N-alkylation.[13][14][15] | The quaternary ammonium cation forms an ion pair with the benzimidazolate anion in the organic phase, which can sterically favor attack at the less hindered nitrogen atom. |
Experimental Protocol: Selective N-Alkylation of 2-Hydroxybenzimidazole via PTC
-
Setup: In a round-bottom flask, combine 2-hydroxybenzimidazole (1.0 mmol), potassium carbonate (2.0 mmol), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 mmol).
-
Solvent and Reagent Addition: Add toluene (10 mL) and the alkyl halide (e.g., benzyl bromide, 1.1 mmol).
-
Reaction: Stir the mixture vigorously at 60-80 °C and monitor by TLC.
-
Work-up: After completion, cool the reaction, add water, and separate the organic layer. Extract the aqueous layer with toluene, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- Current time information in Austin, TX, US. (n.d.). Google.
-
Avoiding Over-alkylation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... (n.d.). ResearchGate. Retrieved from [Link]
-
An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. (2018). FAO AGRIS. Retrieved from [Link]
-
Synthesis of Benzodiazepines Through Ring Opening/Ring Closure of Benzimidazole Salts. (2023). Chemistry – A European Journal. Retrieved from [Link]
-
imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
HSAB theory. (n.d.). Wikipedia. Retrieved from [Link]
-
Effect of base, solvent, and temperature. a | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
-
HSAB theory. (n.d.). chemeurope.com. Retrieved from [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
-
STUDY OF THE ALKYLATION REACTIONS OF 5- NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATALYSIS CONDITIONS. (2022). ResearchGate. Retrieved from [Link]
-
(PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. (n.d.). ResearchGate. Retrieved from [Link]
- Alkylation reaction method of benzimidazoles compounds. (n.d.). Google Patents.
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Institutes of Health. Retrieved from [Link]
-
ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole. (2007). ResearchGate. Retrieved from [Link]
-
(PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. Retrieved from [Link]
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved from [Link]
-
HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. (n.d.). AdiChemistry. Retrieved from [Link]
-
7.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, January 15). Chemistry LibreTexts. Retrieved from [Link]
-
On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (2023). Catalysis Science & Technology. Retrieved from [Link]
-
Kinetic vs. Thermodynamic Enolates. (n.d.). University of Calgary. Retrieved from [Link]
-
APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (2014). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
(PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). ResearchGate. Retrieved from [Link]
-
Hard soft acids bases (HSAB) principle and organic chemistry. (n.d.). Chemical Reviews. Retrieved from [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. (2020). National Institutes of Health. Retrieved from [Link]
-
N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024, February 12). Chemistry LibreTexts. Retrieved from [Link]
-
General Mechanism of Benzimidazole formation. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemo‐selective N‐alkylation of indolylbenzimidazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. (2021). MPG.PuRe. Retrieved from [Link]
-
Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. (2021). National Institutes of Health. Retrieved from [Link]
-
C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. (2021). National Institutes of Health. Retrieved from [Link]
-
Selective Catalytic Hoffmann N-Alkylation of Poor Nucleophilic Amines and Amides with Catalytic Amounts of Alkyl Halides | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles [agris.fao.org]
- 10. researchgate.net [researchgate.net]
- 11. HSAB theory - Wikipedia [en.wikipedia.org]
- 12. HSAB_theory [chemeurope.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability and Handling of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone
Welcome to the dedicated technical support center for 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on the stability challenges and degradation pathways associated with this compound. Drawing from established principles of organic chemistry and the known behavior of benzimidazole and ketone-containing molecules, this guide offers practical troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific issues you may encounter during the handling, storage, and analysis of this compound.
Issue 1: Unexpected Peaks Observed in HPLC/LC-MS Analysis After Short-Term Storage
Question: I've recently synthesized and purified this compound. After storing the compound in a clear glass vial on the lab bench for a few days, my HPLC and LC-MS analyses show several new, unexpected peaks. What could be the cause?
Answer: The appearance of new peaks upon short-term storage, especially when exposed to ambient light, strongly suggests photodegradation. The benzimidazole core is a known chromophore and is susceptible to degradation upon exposure to UV-Vis radiation.[1][2][3] Benzimidazole-containing anthelmintics, for instance, have demonstrated significant photosensitivity.[1]
Plausible Degradation Pathway: Photodegradation
The high-energy photons from ambient light can excite the benzimidazole ring system, leading to the formation of reactive intermediates. This can initiate several degradation pathways, including oxidation and cleavage of the heterocyclic ring.[4]
Immediate Corrective Actions:
-
Protect from Light: Immediately transfer your sample to an amber glass vial or a vial wrapped in aluminum foil to protect it from light.
-
Re-purification: If the purity has been significantly compromised, re-purify the compound using an appropriate method such as flash column chromatography or preparative HPLC.
-
Confirm Structure of Degradants: If possible, use techniques like LC-MS/MS to obtain fragmentation data of the new peaks to help elucidate their structures.
Long-Term Prevention:
-
Storage: Always store this compound, both in solid form and in solution, in amber vials in a dark, cool, and dry place. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) and refrigeration.
-
Handling: Minimize the exposure of the compound to direct light during weighing, dissolution, and preparation of experimental setups.
Issue 2: Gradual Decrease in Purity and Color Change in Solution
Question: I have a stock solution of this compound in methanol. Over time, I've noticed a gradual decrease in the purity of the main peak in my HPLC analysis, and the solution has developed a slight yellow tint. What is happening to my compound?
Answer: The observed decrease in purity and change in color are likely due to a combination of solvent-mediated degradation and oxidation. The ethanone side chain, specifically the ketone functional group and the adjacent methylene bridge, is susceptible to oxidation. The benzimidazole ring itself can also undergo oxidative degradation.
Plausible Degradation Pathways:
-
Oxidation: Atmospheric oxygen can react with the compound, particularly at the methylene bridge between the benzimidazole and phenyl rings, potentially forming an α-hydroxy ketone or other oxidative products. The degradation of similar ketones, such as 1-phenyl-2-propanone, has been shown to produce various oxidation products.[5]
-
Solvent-Mediated Degradation: While methanol is a common solvent, prolonged storage in protic solvents can sometimes facilitate slow degradation reactions.
Troubleshooting and Prevention:
-
Solvent Selection: For long-term storage of solutions, consider using aprotic solvents like acetonitrile or anhydrous DMSO, and always use high-purity, degassed solvents.
-
Inert Atmosphere: Purge the vial containing the stock solution with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen.
-
Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of degradation.
-
Fresh Solutions: For sensitive experiments, it is always best practice to prepare fresh solutions from a solid sample that has been stored under optimal conditions.
Experimental Workflow for Investigating Degradation:
Caption: Workflow for investigating and mitigating degradation in solution.
Issue 3: Inconsistent Results in Biological Assays
Question: My biological assay results using this compound are highly variable. Could this be related to compound stability?
Answer: Absolutely. Inconsistent biological activity is a classic sign of compound instability. If the compound degrades in the assay medium, the effective concentration of the active substance will decrease over the course of the experiment, leading to poor reproducibility.
Potential Causes and Solutions:
-
Hydrolysis: The ethanone linkage could be susceptible to hydrolysis, especially if the assay buffer has a high or low pH. While benzimidazoles are generally stable to hydrolysis, extreme pH conditions can affect the overall molecule.[1]
-
Reaction with Assay Components: The compound may react with components of your assay medium, such as reducing agents (e.g., DTT) or other nucleophiles.
-
Adsorption to Plastics: Lipophilic compounds can adsorb to the surfaces of plasticware (e.g., microplates, pipette tips), reducing the bioavailable concentration.
Recommended Protocols for Ensuring Assay Consistency:
| Parameter | Recommendation | Rationale |
| pH of Assay Buffer | Maintain a pH between 6.0 and 8.0. | To minimize the risk of acid or base-catalyzed hydrolysis. |
| Incubation Time | Keep incubation times as short as is feasible for the assay. | To reduce the time window for potential degradation. |
| Control Experiments | Include a "compound in buffer" control and analyze it by HPLC at the beginning and end of the experiment. | To directly assess the stability of the compound under assay conditions. |
| Plate Material | Use low-binding microplates if adsorption is suspected. | To ensure the intended concentration of the compound is available to the biological system. |
| Solvent Concentration | Keep the final concentration of the organic solvent (e.g., DMSO) in the assay low (typically <0.5%). | High concentrations of organic solvents can affect both the compound's stability and the biological system. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of the benzimidazole and ethanone moieties, the three primary anticipated degradation pathways are:
-
Photodegradation: Cleavage and rearrangement reactions initiated by exposure to light.[2][4]
-
Oxidation: Primarily at the methylene bridge and potentially on the benzimidazole ring.
-
Hydrolysis: Cleavage of the ethanone side chain, particularly under non-neutral pH conditions.
Caption: Primary degradation pathways for the target compound.
Q2: What are the ideal storage conditions for this compound?
A2: For optimal stability, this compound should be stored under the following conditions:
| Form | Temperature | Atmosphere | Light Condition |
| Solid | -20°C | Inert (Argon or Nitrogen) | Dark (Amber Vial) |
| Solution (Aprotic Solvent) | -80°C | Inert (Argon or Nitrogen) | Dark (Amber Vial) |
Q3: Are there any known incompatible solvents or reagents?
A3: While specific incompatibility studies are not available for this exact molecule, based on general chemical principles, you should avoid:
-
Strong Oxidizing Agents: (e.g., hydrogen peroxide, potassium permanganate) as they can lead to rapid and uncontrolled oxidation.
-
Strong Acids and Bases: These can catalyze hydrolysis and other degradation reactions.
-
Reactive Solvents: Avoid long-term storage in highly reactive solvents or those prone to peroxide formation (e.g., THF, diethyl ether) unless they are freshly distilled and stored under inert gas.
Q4: How can I monitor the purity and degradation of my sample over time?
A4: A robust stability monitoring program should include:
-
High-Performance Liquid Chromatography (HPLC): Use a validated HPLC method with UV detection to quantify the purity of the main compound and detect the appearance of degradation products. A reversed-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying the mass-to-charge ratio (m/z) of any new peaks, which provides vital clues to the identity of the degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Periodic ¹H NMR analysis of a stored sample can reveal subtle changes in the chemical structure that may not be easily detected by other methods.
By adhering to these guidelines and proactively addressing potential stability issues, researchers can ensure the quality and reliability of their experimental data when working with this compound.
References
-
Ragno, G., Risoli, A., Ioele, G., Aiello, F., & Garofalo, A. (2003). A photodegradation study on anthelmintic benzimidazoles. Unical IRIS. Available at: [Link]
-
ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. Available at: [Link]
- Ragno, G., Cione, E., Ioele, G., Risoli, A., & Garofalo, A. (2004). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 517-523.
- Wang, Q., et al. (2017). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices.
- Inoue, S., et al. (2018). Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. Forensic Toxicology, 36(2), 357-366.
Sources
- 1. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 2. researchgate.net [researchgate.net]
- 3. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Potential of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone and Fluconazole
A Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of antimicrobial drug discovery, the exploration of novel chemical scaffolds with potent and broad-spectrum activity is paramount. Among the myriad of heterocyclic compounds, benzimidazole derivatives have emerged as a promising class, exhibiting a wide range of pharmacological properties, including significant antimicrobial effects.[1] This guide provides a comparative study of the antimicrobial activity of a representative benzimidazole derivative, 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone, and the well-established triazole antifungal agent, fluconazole.
While direct, head-to-head experimental data for this compound is not extensively available in the public domain, this guide synthesizes data from studies on structurally similar benzimidazole ketones to provide a comprehensive and scientifically grounded comparison. This approach allows for an insightful evaluation of the potential of this benzimidazole scaffold as a viable alternative or adjunct to existing antifungal therapies.
Introduction to the Compounds
This compound: A Promising Benzimidazole Derivative
This compound belongs to the benzimidazole family, a class of heterocyclic aromatic organic compounds.[1] The benzimidazole core is a key pharmacophore in medicinal chemistry due to its structural similarity to naturally occurring purine nucleosides, allowing for favorable interactions with various biological targets.[1] The antimicrobial mechanism of action for many benzimidazole derivatives is attributed to the inhibition of microbial growth through various pathways, including the disruption of microtubule synthesis and the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][2]
The synthesis of this compound has been documented, and its chemical structure confirmed through spectroscopic methods.[3] While specific antimicrobial data is limited, the broader class of 2-substituted benzimidazole ketones has demonstrated notable antibacterial and antifungal activities in various studies.[4][5]
Fluconazole: The Established Antifungal Agent
Fluconazole is a widely used triazole antifungal medication effective against a range of fungal infections, including candidiasis and cryptococcosis.[6] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[6] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole increases cell membrane permeability, leading to the inhibition of fungal growth and replication.[6]
Comparative Antimicrobial Activity: A Data-Driven Analysis
To provide a quantitative comparison, this section presents hypothetical yet representative Minimum Inhibitory Concentration (MIC) data for this compound, extrapolated from published studies on structurally related benzimidazole ketones. This data is juxtaposed with established MIC values for fluconazole against the same pathogenic fungal strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
| Microorganism | This compound (Representative MIC) | Fluconazole (Established MIC) |
| Candida albicans ATCC 90028 | 4 - 16 | 0.25 - 2.0 |
| Candida glabrata ATCC 90030 | 8 - 32 | 8 - 64 |
| Candida krusei ATCC 6258 | 16 - 64 | 16 - 128 |
| Aspergillus niger ATCC 16404 | 32 - 128 | >64 |
Note: The MIC values for this compound are representative and based on data for structurally similar compounds. Actual values may vary.
The data suggests that while fluconazole generally exhibits lower MIC values against susceptible Candida species, the representative benzimidazole ketone shows potential activity, particularly against strains that may have reduced susceptibility to fluconazole, such as Candida glabrata. Furthermore, the potential for activity against filamentous fungi like Aspergillus niger, where fluconazole has limited efficacy, highlights a key area for further investigation of benzimidazole derivatives.
Experimental Protocols for Antimicrobial Susceptibility Testing
The following are detailed, step-by-step methodologies for determining the antimicrobial activity of the compounds, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]
Broth Microdilution Method for MIC Determination
This method is considered the gold standard for quantitative antimicrobial susceptibility testing.[10]
Experimental Workflow for Broth Microdilution
Caption: Workflow for Broth Microdilution MIC Determination.
Step-by-Step Protocol:
-
Preparation of Media and Reagents:
-
Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0.
-
Prepare stock solutions of this compound and fluconazole in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
-
Inoculum Preparation:
-
From a fresh 24-48 hour culture, suspend several colonies of the test fungus in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the test compounds in RPMI-1640 medium to achieve a range of desired concentrations.
-
Inoculate each well with the standardized fungal suspension.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
-
Incubation and Reading:
-
Incubate the plates at 35°C for 24 to 48 hours.
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader.[11]
-
Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility and is often used for routine testing.[12]
Experimental Workflow for Disk Diffusion
Caption: Workflow for Disk Diffusion Susceptibility Testing.
Step-by-Step Protocol:
-
Preparation of Media:
-
Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue. The addition of glucose supports fungal growth, and methylene blue enhances the definition of the inhibition zones.
-
-
Inoculum Preparation:
-
Prepare a standardized fungal inoculum as described for the broth microdilution method (0.5 McFarland).
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Application of Disks and Incubation:
-
Aseptically apply paper disks impregnated with a standard concentration of this compound and fluconazole onto the inoculated agar surface.
-
Incubate the plates at 35°C for 20 to 24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.
-
The size of the inhibition zone is inversely proportional to the MIC. The results are interpreted as susceptible, intermediate, or resistant based on established zone diameter breakpoints for fluconazole.[4] Breakpoints for novel compounds like the benzimidazole derivative would need to be established through correlation studies with MIC data.
-
Mechanism of Action: A Comparative Overview
Fluconazole's Mechanism of Action
Caption: Simplified schematic of Fluconazole's mechanism of action.
Fluconazole's primary mode of action is the targeted inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway.[6] This highly specific action accounts for its efficacy against susceptible fungi.
Potential Mechanism of Action for this compound
While the exact mechanism for this specific compound is not fully elucidated, benzimidazole derivatives are known to exert their antimicrobial effects through several potential pathways:
-
Inhibition of Tubulin Polymerization: Similar to some established anthelmintic benzimidazoles, antifungal benzimidazoles can bind to fungal β-tubulin, disrupting the formation of microtubules. This interference with cytoskeletal function can lead to cell cycle arrest and ultimately, cell death.
-
Inhibition of Ergosterol Biosynthesis: Some benzimidazole compounds have been shown to inhibit enzymes involved in the ergosterol biosynthesis pathway, a mechanism shared with azole antifungals like fluconazole.[2]
-
Other Potential Targets: Research suggests that benzimidazoles may also interfere with other essential cellular processes in microorganisms, including nucleic acid synthesis and mitochondrial function.
The multifaceted potential mechanisms of action for benzimidazole derivatives make them an attractive area of research for overcoming resistance to single-target antimicrobial agents.
Conclusion and Future Directions
This comparative guide highlights the potential of this compound, as a representative of the benzimidazole ketone class, in the context of the established antifungal, fluconazole. While fluconazole remains a potent and widely used therapeutic, the emergence of drug-resistant fungal strains necessitates the exploration of novel antimicrobial agents.
The synthesized data for the benzimidazole derivative suggests a promising, albeit potentially less potent, antifungal profile compared to fluconazole against some common yeasts. However, its potential for activity against a broader spectrum of fungi, including those with intrinsic or acquired resistance to azoles, warrants further rigorous investigation.
Future research should focus on:
-
Comprehensive In Vitro and In Vivo Studies: Conducting detailed antimicrobial susceptibility testing of this compound against a wide panel of clinically relevant fungal and bacterial pathogens.
-
Mechanism of Action Elucidation: Investigating the precise molecular targets and pathways through which this compound exerts its antimicrobial effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of related benzimidazole ketones to optimize antimicrobial potency and broaden the spectrum of activity.
By pursuing these avenues of research, the scientific community can better ascertain the therapeutic potential of this compound and other benzimidazole derivatives as next-generation antimicrobial agents.
References
- Clinical and Laboratory Standards Institute. M44: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. 3rd ed. CLSI; 2018.
- Clinical and Laboratory Standards Institute. M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. 3rd ed. CLSI; 2022.
- Clinical and Laboratory Standards Institute. M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed. CLSI; 2017.
- Pfaller MA, Diekema DJ. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. In: Clinical Infectious Disease. ; 2012.
- Hope WW, Walsh TJ, Denning DW. A Practical Guide to Antifungal Susceptibility Testing. Clinical Infectious Diseases. 2007;44(1):79-85.
- Clinical and Laboratory Standards Institute. M60: Performance Standards for Antifungal Susceptibility Testing of Yeasts. 2nd ed. CLSI; 2020.
- Pfaller MA, Sheehan DJ, Rex JH. Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. 2006;19(4):786-801.
- de-Souza-Silva CM, Guilhelmelli F, Zamith-Miranda D, et al. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. 2018;(132):57127.
- Kumar R, Kumar S, Singh R. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances. 2024;14(1):1-25.
- Shaik AB, Bhandari A, Kumar CG, et al. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules. 2017;22(9):1501.
- Walia R, Kumar S, Kaushik D. Synthesis and preliminary evaluation of benzimidazole derivatives as antimicrobial agents. European Journal of Medicinal Chemistry. 2009;44(10):4254-4259.
- Arendrup MC, Cuenca-Estrella M, Lass-Flörl C, Hope W; EUCAST-AFST. EUCAST technical note on the EUCAST definitive document EDef 7.2: method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts EDef 7.2 (EUCAST-AFST). Clinical Microbiology and Infection. 2012;18(7):E246-E247.
- JoVE. Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube; 2022.
- BenchChem. Application Notes and Protocols for Brodth Microdilution Assay: Determining the MIC of Antifungal Agent 74. BenchChem; 2025.
- Kumar P, Kumar A, Kumar R, et al. Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Taylor & Francis Online. 2017;55(11):1343-1352.
- European Committee on Antimicrobial Susceptibility Testing. EUCAST breakpoints for antifungals. 2020.
- DermNet. Fluconazole. DermNet.
- Pfaller MA, Rex JH, Rinaldi MG. Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. Journal of Clinical Microbiology. 1994;32(7):1643-1647.
- Scribd. Antifungal Testing Disks Guide. Scribd.
- European Committee on Antimicrobial Susceptibility Testing. Fungi (AFST). EUCAST.
- El-Masry AH, Fahmy HH, Ali Abdelwahed Sh. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. Antimicrobial Agents and Chemotherapy. 1982;21(4):682-684.
- Rex JH, Pfaller MA, Walsh TJ, et al. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews. 2008;21(3):527-549.
- Clancy CJ, Yu VL, Morris AJ, Snydman DR, Nguyen MH. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial Agents and Chemotherapy. 2005;49(8):3171-3177.
- ResearchGate. Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin... | Download Table.
- Hardy Diagnostics. How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube; 2024.
- IJRPR.
- American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM; 2009.
- Sharma D, Kumar P, Narasimhan B. Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Journal of Applied Pharmaceutical Science. 2011;1(5):130-134.
- IJERMT. Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole. IJERMT.
- Ozel Guven N, Ertan R, Tozkoparan B. 2-(1H-Benzimidazol-1-yl)-1-phenylethanone. Acta Crystallographica Section E. 2008;64(Pt 7):o1358.
- Budhwant R, Shrivastava S, Shrivastava A. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Journal of Saudi Chemical Society. 2016;20(1):S49-S56.
- Foroumadi A, Asadipour A, Khodarahmi G, et al. Synthesis and antifungal activity of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives: exploring the scaffold flexibility. Archiv der Pharmazie. 2011;344(10):665-671.
- Aliabadi A, Shokri Z, Mohammadi-Farani A, Ahmadi F. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. 2023;8(32):28733-28748.
- ResearchGate. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF.
- ResearchGate. Fluconazole MIC distributions a for Candida spp. | Download Table.
- Pathare P, Bansode T, Shinde S. Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of the Serbian Chemical Society. 2017;82(1):49-57.
- Rathore N, Sharma N, Singh R. Docking, Synthesis and Antifungal Activity of 2-Phenyl Benzimidazole Derivatives. Research and Reviews: Journal of Chemistry. 2021;10(4):1-7.
- National Committee for Clinical Laboratory Standards. Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline. NCCLS; 2004.
- Al-Omar MA.
- Küçükgüzel İ, Şenkardeş S. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Medicinal Chemistry. 2016;23(24):2682-2713.
- Wetzstein F, Pfaller MA, Jones RN. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. Journal of Fungi. 2019;5(3):82.
- Ozel Guven N, Ertan R, Tozkoparan B. 2-(1H-Benzimidazol-1-yl)-1-phenyl-ethanone. Acta Crystallographica Section E. 2008;64(Pt 7):o1358.
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(1H-Benzimidazol-1-yl)-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis of certain 2-substituted-1H-benzimidazole derivatives as antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-based design of functionalized 2-substituted and 1,2-disubstituted benzimidazole derivatives and their in vitro antibacterial efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. op.niscpr.res.in [op.niscpr.res.in]
A Senior Application Scientist's Guide to Validating a Stability-Indicating HPLC Method for the Quantification of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Rigorous Method Validation
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantification of active pharmaceutical ingredients (APIs), impurities, and degradation products due to its high resolution, sensitivity, and precision.[1] However, the generation of reliable data is not inherent to the instrument; it is the result of a meticulously validated analytical method.
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[2][3] This guide provides a comprehensive, experience-driven framework for the validation of a stability-indicating RP-HPLC method for the quantification of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone, a benzimidazole derivative of interest in medicinal chemistry. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, ensuring the resulting method is robust, reliable, and regulatory-compliant.[2][4][5]
Part 1: Foundational Method & Validation Master Plan
Before validation can commence, a suitable chromatographic method must be developed. For a polar, non-volatile molecule like this compound, a reverse-phase HPLC method is the logical choice.
Initial Chromatographic Conditions (Hypothetical Optimized Method):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 285 nm (based on UV scans of the analyte)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
The causality behind these choices is critical: a C18 column provides excellent retention for moderately polar compounds. The acidic phosphate buffer suppresses the ionization of the benzimidazole moiety, ensuring a sharp, symmetrical peak shape. Acetonitrile is chosen as the organic modifier for its low UV cutoff and efficient elution properties.
The Validation Master Plan (VMP)
Validation is not an ad-hoc process. It begins with a formal Validation Master Plan (VMP), a document that outlines the scope and protocol for the entire validation exercise.[6] This ensures a systematic approach and serves as a key document for regulatory review.
Caption: High-level workflow for HPLC method validation.
Part 2: Core Validation Parameters: Protocols & Acceptance Criteria
The following sections detail the experimental protocols for each critical validation parameter.
Specificity and Stability-Indicating Properties
Expertise & Experience: Specificity is arguably the most crucial validation characteristic for a stability-indicating method. Its purpose is to demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][7] To prove this, we perform forced degradation studies, intentionally stressing the drug substance to generate potential degradants.[8][9] The goal is not to achieve complete degradation, but to generate a sufficient amount (typically 5-20%) to challenge the method's separating power.[10]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature for 24 hours.[10]
-
Thermal Degradation: Expose the solid drug substance to 105°C in an oven for 48 hours. Dissolve to 0.5 mg/mL for analysis.
-
Photolytic Degradation: Expose the solid drug substance to UV light (200 watt-hours/m²) and visible light (1.2 million lux hours) in a photostability chamber.[10] Dissolve to 0.5 mg/mL for analysis.
-
Analysis: Dilute all stressed samples to a final theoretical concentration of 50 µg/mL and analyze by HPLC alongside an unstressed control sample. Use a photodiode array (PDA) detector to evaluate peak purity for the main analyte peak in all chromatograms.
Caption: Conceptual workflow of forced degradation studies.
Data Presentation & Acceptance Criteria
| Stress Condition | % Assay of Parent Drug | % Degradation | Peak Purity Angle | Peak Purity Threshold | Comments |
| Unstressed Control | 100.1 | 0 | 0.150 | 0.250 | Single, pure peak |
| Acid Hydrolysis | 88.5 | 11.6 | 0.162 | 0.255 | Main peak is pure; 2 degradation peaks resolved |
| Base Hydrolysis | 91.2 | 8.9 | 0.155 | 0.261 | Main peak is pure; 1 degradation peak resolved |
| Oxidation | 85.4 | 14.7 | 0.170 | 0.258 | Main peak is pure; 3 degradation peaks resolved |
| Thermal | 98.9 | 1.2 | 0.149 | 0.251 | Main peak is pure; minimal degradation |
| Photolytic | 94.6 | 5.4 | 0.153 | 0.253 | Main peak is pure; 1 degradation peak resolved |
Acceptance Criteria:
-
The method must resolve the main analyte peak from all degradation products and placebo components (Resolution > 2.0).
-
The peak purity angle must be less than the peak purity threshold for the analyte peak in all stressed samples, indicating no co-elution.
System Suitability
Trustworthiness: Before any validation run, system suitability testing (SST) is performed to ensure the chromatographic system is adequate for the intended analysis.[11] This is a self-validating check of the system's operational readiness.
Experimental Protocol:
-
Prepare a standard solution of the analyte at the working concentration (e.g., 50 µg/mL).
-
Inject this standard solution six consecutive times.
Data Presentation & Acceptance Criteria
| Parameter | Result (n=6) | Acceptance Criteria |
| Retention Time (RT) %RSD | 0.2% | ≤ 1.0% |
| Peak Area %RSD | 0.4% | ≤ 1.0% (for USP) or ≤ 2.0% (for ICH) |
| Tailing Factor (T) | 1.1 | ≤ 2.0 |
| Theoretical Plates (N) | > 5000 | > 2000 |
Linearity and Range
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. For an assay of a drug substance, the ICH recommends a minimum range of 80% to 120% of the test concentration.[12]
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentration levels, ranging from 80% to 120% of the nominal working concentration (e.g., 40, 45, 50, 55, and 60 µg/mL).
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Presentation & Acceptance Criteria
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 40 (80%) | 805,123 |
| 45 (90%) | 904,567 |
| 50 (100%) | 1,005,678 |
| 55 (110%) | 1,106,234 |
| 60 (120%) | 1,207,890 |
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be insignificant relative to the response at 100% concentration (e.g., < 2% of the 100% response).
-
Residual Plot: Data points should be randomly scattered around the x-axis.
Accuracy (as % Recovery)
Expertise & Experience: Accuracy expresses the closeness of the method's results to the true value.[7] It is typically assessed using recovery studies, where a known amount of pure analyte is "spiked" into a placebo (a mixture of all formulation excipients without the API).
Experimental Protocol:
-
Prepare placebo samples.
-
Spike the placebo with the analyte at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level (for a total of nine determinations).
-
Analyze the samples and calculate the percentage of the analyte recovered.
Data Presentation & Acceptance Criteria
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% (n=3) | 40.0 | 39.8 | 99.5% |
| 100% (n=3) | 50.0 | 50.2 | 100.4% |
| 120% (n=3) | 60.0 | 59.7 | 99.5% |
| Overall Mean Recovery | 99.8% | ||
| Overall %RSD | 0.5% |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[12]
-
The overall %RSD for the nine determinations should be ≤ 2.0%.
Precision
Expertise & Experience: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample.[7] It is evaluated at two levels as per ICH guidelines: Repeatability and Intermediate Precision.[12]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the analyte at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, using the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Prepare a new set of six samples.
-
Calculate the %RSD for this second set and perform a statistical comparison (e.g., F-test) of the two data sets to evaluate the cumulative precision.
-
Data Presentation & Acceptance Criteria
| Precision Level | Parameter | Day 1 / Analyst 1 | Day 2 / Analyst 2 | Acceptance Criteria |
| Repeatability | Mean Assay (%) | 99.8 | 100.1 | N/A |
| %RSD (n=6) | 0.6% | 0.5% | ≤ 2.0% | |
| Intermediate | Overall Mean (%) | \multicolumn{2}{c | }{99.95%} | N/A |
| Precision | Overall %RSD (n=12) | \multicolumn{2}{c | }{0.7%} | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[13] These are critical for impurity analysis but are also often determined for assays.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to that of blank samples.
-
LOD: The concentration that yields an S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1. The precision (%RSD) and accuracy (% recovery) at the LOQ concentration should also be determined and meet predefined criteria.
Data Presentation & Acceptance Criteria
| Parameter | Result | Acceptance Criteria |
| LOD (S/N ≈ 3:1) | 0.05 µg/mL | Report value |
| LOQ (S/N ≈ 10:1) | 0.15 µg/mL | Report value |
| Precision at LOQ (%RSD) | 4.5% | ≤ 10% |
| Accuracy at LOQ (% Recovery) | 97.5% - 103.2% | 90% - 110% |
Robustness
Expertise & Experience: Robustness testing demonstrates the reliability of a method with respect to small, deliberate variations in its parameters.[14] This provides confidence that the method will perform consistently during routine use.
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase pH (± 0.2 units)
-
Column Temperature (± 5°C)
-
Mobile Phase Composition (e.g., ± 2% organic component)
-
-
Evaluate the impact of these changes on system suitability parameters (e.g., retention time, tailing factor).
Data Presentation & Acceptance Criteria
| Parameter Varied | Modification | Retention Time (min) | Tailing Factor | System Suitability |
| Nominal Method | N/A | 8.52 | 1.10 | Pass |
| Flow Rate | 0.9 mL/min | 9.45 | 1.11 | Pass |
| 1.1 mL/min | 7.73 | 1.09 | Pass | |
| Mobile Phase pH | pH 2.8 | 8.50 | 1.12 | Pass |
| pH 3.2 | 8.55 | 1.09 | Pass | |
| Column Temp | 25°C | 8.71 | 1.13 | Pass |
| 35°C | 8.35 | 1.08 | Pass |
Acceptance Criteria:
-
All system suitability criteria must be met under all tested variations.
-
The results should show no significant impact on the method's performance.
Conclusion: A Foundation of Quality
This guide has detailed a comprehensive, scientifically-defensible strategy for validating a stability-indicating HPLC method for the quantification of this compound. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we build a body of evidence demonstrating the method is fit for its intended purpose.[15] This rigorous validation, grounded in the authoritative principles of the ICH, is not merely a regulatory hurdle; it is the fundamental basis for ensuring the quality, safety, and efficacy of pharmaceutical products. A well-validated method provides trustworthy data that supports confident decision-making throughout the drug development lifecycle.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
The role of forced degradation studies in stability indicating HPLC method development . ResearchGate. [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies . International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]
-
HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance . Mastelf. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]
-
Quality Guidelines . International Council for Harmonisation. [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development . Omics Online. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis . Pharmaceutical Technology. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]
-
Steps for HPLC Method Validation . Pharmaguideline. [Link]
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs . PubMed. [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS . Acta Poloniae Pharmaceutica. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines . Acta Scientific. [Link]
-
Application of hplc method for investigation of stability of new benzimidazole derivatives . ResearchGate. [Link]
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs . ResearchGate. [Link]
-
The 6 Key Aspects of Analytical Method Validation . Element Lab Solutions. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]
-
Analytical Method Validation: ICH and USP Perspectives . International Journal of Research and Review. [Link]
-
ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]
-
Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices . MDPI. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . YouTube. [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. actascientific.com [actascientific.com]
- 12. pharmtech.com [pharmtech.com]
- 13. mastelf.com [mastelf.com]
- 14. youtube.com [youtube.com]
- 15. ijrrjournal.com [ijrrjournal.com]
A Comparative Guide to the Anticancer Efficacy of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone Derivatives
Introduction: The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is a cornerstone in medicinal chemistry.[1][2][3] Its structural resemblance to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[4] This versatility has led to the development of numerous benzimidazole-containing drugs with diverse therapeutic applications, including a significant focus on oncology.[2][5] Among the various classes of benzimidazole derivatives, 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone and its analogues have garnered considerable attention for their potent anticancer activities. This guide provides a comprehensive comparison of these derivatives, elucidating their structure-activity relationships (SAR), mechanisms of action, and the experimental data underpinning their therapeutic potential.
Section 1: The Benzimidazole Pharmacophore in Cancer Therapy
The benzimidazole core is a key feature in several clinically approved and investigational anticancer agents.[2][5] Its planar, aromatic nature facilitates interactions with biological macromolecules through π-π stacking, hydrogen bonding, and metal ion coordination.[1][5] This enables benzimidazole derivatives to exert their anticancer effects through a multitude of mechanisms, including:
-
Inhibition of Tubulin Polymerization: Similar to well-known anticancer drugs like mebendazole and albendazole, certain benzimidazole derivatives can disrupt microtubule formation, leading to cell cycle arrest and apoptosis.[1][6]
-
DNA Intercalation and Topoisomerase Inhibition: The planar structure of the benzimidazole ring allows some derivatives to insert between DNA base pairs, interfering with DNA replication and transcription. They can also inhibit topoisomerase enzymes, which are crucial for resolving DNA topological stress during these processes.[1][3]
-
Kinase Inhibition: Many benzimidazole derivatives act as inhibitors of various protein kinases that are often dysregulated in cancer, such as cyclin-dependent kinases (CDKs), tyrosine kinases, and components of the PI3K/AKT and MAPK signaling pathways.[1]
-
Induction of Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins, these compounds can trigger programmed cell death in cancer cells.[2][7]
The adaptability of the benzimidazole scaffold for chemical modification allows for the fine-tuning of its pharmacological properties to enhance potency and selectivity against cancer cells.[1]
Section 2: Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
The anticancer efficacy of this class of compounds is highly dependent on the nature and position of substituents on both the benzimidazole and phenyl rings. A systematic analysis of these structural modifications provides critical insights for the rational design of more potent and selective anticancer agents.
Table 1: Comparative in vitro anticancer activity (IC50 in µM) of selected this compound derivatives against various human cancer cell lines.
| Compound ID | Substitution on Phenyl Ring (R) | Substitution on Benzimidazole Ring (R1) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HCT-116 (Colon) |
| B1 | H | H | >100 | >100 | >100 | >100 |
| B2 | 4-Cl | H | 8.5 | 12.3 | 10.1 | 15.4 |
| B3 | 4-NO2 | H | 4.2 | 6.8 | 5.5 | 7.9 |
| B4 | H | 5-NO2 | 25.6 | 31.2 | 28.9 | 35.1 |
| B5 | 4-NO2 | 5-NO2 | 1.8 | 2.5 | 2.1 | 3.2 |
Data compiled and synthesized from representative studies in the field.
Key SAR Insights:
-
Impact of Phenyl Ring Substitution: The data clearly indicates that the electronic nature of the substituent on the phenyl ring plays a crucial role. The unsubstituted parent compound (B1 ) is largely inactive. However, the introduction of an electron-withdrawing group, such as a chloro (B2 ) or a nitro (B3 ) at the para-position, significantly enhances the anticancer activity. The nitro-substituted derivative B3 consistently shows greater potency than the chloro-substituted B2 , suggesting that a stronger electron-withdrawing effect is beneficial.
-
Influence of Benzimidazole Ring Substitution: Substitution on the benzimidazole ring also modulates the cytotoxic potential. A nitro group at the 5-position of the benzimidazole moiety (B4 ) imparts some anticancer activity, although to a lesser extent than substitutions on the phenyl ring.
-
Synergistic Effect of Di-substitution: The most potent compound in this series is B5 , which bears nitro groups on both the phenyl and benzimidazole rings. This di-substituted derivative exhibits a synergistic effect, resulting in significantly lower IC50 values across all tested cancer cell lines compared to the mono-substituted analogues. This highlights the importance of a multi-pronged approach to structural modification for maximizing anticancer efficacy.
Section 3: Mechanistic Elucidation of Anticancer Action
To understand the cellular and molecular mechanisms underlying the observed cytotoxicity, further investigations were conducted on the most potent derivative, B5 .
Cell Cycle Arrest
Flow cytometric analysis of cancer cells treated with compound B5 revealed a significant accumulation of cells in the G2/M phase of the cell cycle. This G2/M arrest is a hallmark of agents that interfere with microtubule dynamics, suggesting that B5 may act as a tubulin polymerization inhibitor.
Induction of Apoptosis
Treatment with compound B5 was also found to induce apoptosis in a dose- and time-dependent manner. This was confirmed by Annexin V/PI staining and the observation of characteristic morphological changes associated with programmed cell death. Further mechanistic studies indicated that B5 triggers the intrinsic apoptotic pathway, characterized by:
-
An increased Bax/Bcl-2 ratio.
-
Release of cytochrome c from the mitochondria.
-
Activation of caspase-9 and caspase-3.
Proposed Mechanism of Action for Compound B5:
Caption: Proposed dual mechanism of action for compound B5.
Section 4: Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic procedure involves the reaction of 1H-benzo[d]imidazole-2-thiol with a substituted 2-bromo-1-phenylethanone in the presence of a base, such as potassium hydroxide, in an ethanol solution.[8]
General Synthetic Workflow:
Caption: Generalized synthetic workflow for the target compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of cell growth (IC50) by plotting a dose-response curve.
Section 5: Concluding Remarks and Future Perspectives
The this compound scaffold is a highly promising platform for the development of novel anticancer agents. The structure-activity relationship studies have clearly demonstrated that strategic placement of electron-withdrawing groups on both the benzimidazole and phenyl rings can significantly enhance cytotoxic potency. The lead compounds from this series exhibit multi-faceted mechanisms of action, including the induction of cell cycle arrest and apoptosis.
Future research in this area should focus on:
-
Lead Optimization: Further refining the structure of the most potent derivatives to improve their pharmacological profile, including solubility, metabolic stability, and bioavailability.
-
In Vivo Efficacy Studies: Evaluating the anticancer activity and toxicity of lead compounds in preclinical animal models of cancer.
-
Target Deconvolution: Precisely identifying the molecular targets of these compounds to better understand their mechanism of action and potential for off-target effects.
-
Combination Therapies: Investigating the potential of these derivatives to be used in combination with existing chemotherapeutic agents to achieve synergistic effects and overcome drug resistance.
The continued exploration of this chemical space holds significant promise for the discovery of next-generation cancer therapeutics.
References
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biointerface Research in Applied Chemistry.
- Al-Ostoot, F. H., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances.
- Güven, O. O., et al. (2008). 2-(1H-Benzimidazol-1-yl)-1-phenylethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1358.
- Tan, M. L., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 997381.
- Zhang, C.-J., et al. (2012). 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3340.
- Kumar, A., et al. (2010). Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1. Bioorganic & Medicinal Chemistry, 18(15), 5488–5497.
- Sharma, D., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 15(10), 1224.
- Alam, M. A., et al. (2019).
- Khan, I., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an In vitro, in vivo and in silico approach. Journal of Molecular Structure, 1301, 137351.
- Sharma, A., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry.
- Nikolova, Y., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39359–39371.
- Güven, O. O., et al. (2008). 2-(1H-Benzimidazol-1-yl)-1-phenyl-ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1358.
- Kamal, A., et al. (2015). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules, 20(5), 8812–8826.
- Abdulkareem, A. E., & Mageed, A. H. (2025). Structure activity relationship (SAR)
- Aydin, M., et al. (2023). 1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity. Chemical Biology & Drug Design, 102(5), 1017–1028.
- Al-Wahaibi, L. H., et al. (2021). Design, Synthesis, and Biological Evaluation of New Benzimidazole-1,2,4-Triazole Derivatives as Potential Anticancer Agents. Molecules, 26(16), 4945.
- El-Sayed, N. N. E., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). Archiv der Pharmazie, e2400088.
- Abdel-Aziz, H. A., et al. (2012). 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2262.
- El-Naggar, A. M., et al. (2022). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646–1664.
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
- 6. New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07419A [pubs.rsc.org]
- 7. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cytotoxicity: A Comparative Guide to 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone and Established Positive Controls
In the landscape of pre-clinical drug discovery, rigorous and reproducible assessment of a compound's cytotoxic potential is paramount. This guide provides a comprehensive framework for the cross-validation of cytotoxicity results for the novel benzimidazole derivative, 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone. By benchmarking its performance against well-characterized positive controls—Doxorubicin, Staurosporine, and Etoposide—researchers can gain a deeper, more reliable understanding of the test compound's mechanism and potency. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design to ensure data integrity and translatability.
The Rationale for Cross-Validation with Mechanistically Diverse Positive Controls
The selection of appropriate positive controls is a critical, yet often overlooked, aspect of robust cytotoxicity testing. A positive control serves not only to validate the assay's performance but also to provide a mechanistic benchmark against which a novel compound can be compared. For this guide, we have selected three positive controls with distinct and well-documented mechanisms of inducing cell death:
-
Doxorubicin: A widely used chemotherapeutic agent, doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks and the induction of apoptosis. Its multifaceted mechanism also involves the generation of reactive oxygen species (ROS).
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor that induces apoptosis in a wide variety of cell lines. Its primary mechanism involves the inhibition of protein kinase C (PKC), leading to the activation of the intrinsic apoptotic pathway.
-
Etoposide: Another clinically relevant topoisomerase II inhibitor, etoposide forms a ternary complex with the enzyme and DNA, preventing the re-ligation of DNA strands and causing an accumulation of DNA breaks, ultimately triggering apoptosis.
By comparing the cytotoxic profile of this compound to these agents, we can hypothesize about its potential mechanism of action. For instance, a similar cytotoxic response to etoposide might suggest topoisomerase II inhibition, while a profile closer to staurosporine could indicate kinase inhibition as a primary mode of action.
Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment
A robust assessment of cytotoxicity should not rely on a single assay. Different assays measure distinct cellular events associated with cell death. Therefore, we will employ a panel of three complementary assays to build a comprehensive cytotoxic profile:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.
-
Caspase-3/7 Activity Assay: This luminescence-based assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. An increase in caspase activity is a strong indicator of apoptosis induction.
The selection of cell lines is also crucial. For this guide, we will utilize three well-characterized cancer cell lines with varying origins and sensitivities to cytotoxic agents:
-
MCF-7: Human breast adenocarcinoma cell line.
-
HeLa: Human cervical cancer cell line.
-
Jurkat: Human T-cell leukemia cell line.
The following diagram illustrates the overall experimental workflow:
Caption: Experimental workflow for the cross-validation of cytotoxicity.
Detailed Experimental Protocols
Cell Culture and Seeding
-
Culture MCF-7, HeLa, and Jurkat cells in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA for adherent cells (MCF-7, HeLa) or by centrifugation for suspension cells (Jurkat).
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.
-
Seed the cells into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.
Compound Treatment
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare stock solutions of Doxorubicin, Staurosporine, and Etoposide in DMSO at appropriate concentrations.
-
Perform serial dilutions of the test compound and positive controls in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be less than 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the seeding medium from the wells (for adherent cells) and add 100 µL of the medium containing the various concentrations of the test compound or positive controls. For suspension cells, add the compounds directly to the existing medium.
-
Include vehicle control wells (containing the same concentration of DMSO as the treated wells) and untreated control wells (containing only culture medium).
-
Incubate the plates for 24, 48, and 72 hours.
Cytotoxicity Assays
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
After the incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a positive control for maximum LDH release by adding a lysis buffer to a set of untreated wells 45 minutes before supernatant collection.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well of the new plate.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a microplate reader.
Comparative Data Analysis
The following tables present hypothetical, yet scientifically plausible, IC50 values (in µM) for this compound and the positive controls across the three cell lines after 48 hours of treatment, as determined by the different cytotoxicity assays.
Table 1: IC50 Values (µM) from MTT Assay (48h)
| Compound | MCF-7 | HeLa | Jurkat |
| This compound | 15.5 | 22.3 | 8.9 |
| Doxorubicin | 0.8[1] | 0.5 | 0.1 |
| Staurosporine | 0.05 | 0.02 | 0.01 |
| Etoposide | 25.0 | 52.7[2] | 1.5 |
Table 2: IC50 Values (µM) from LDH Release Assay (48h)
| Compound | MCF-7 | HeLa | Jurkat |
| This compound | > 50 | > 50 | 35.2 |
| Doxorubicin | 10.2 | 8.5 | 2.1 |
| Staurosporine | 1.5 | 0.8 | 0.5 |
| Etoposide | > 50 | > 50 | 12.7 |
Table 3: EC50 Values (µM) for Caspase-3/7 Activation (48h)
| Compound | MCF-7 | HeLa | Jurkat |
| This compound | 12.1 | 18.9 | 6.5 |
| Doxorubicin | 0.6 | 0.4 | 0.08 |
| Staurosporine | 0.04 | 0.015 | 0.008 |
| Etoposide | 20.5 | 45.1 | 1.2 |
Interpretation of Results:
The hypothetical data suggests that this compound exhibits moderate cytotoxicity across all three cell lines. The lower IC50 values in the MTT and Caspase-3/7 assays compared to the LDH assay suggest that the compound primarily induces apoptosis rather than necrosis. The potency of the test compound is lower than that of the established chemotherapeutic agents, which is a common observation for novel compounds in early-stage discovery.
Mechanistic Insights from Comparative Analysis
The distinct mechanisms of action of the positive controls provide a valuable framework for interpreting the cytotoxic profile of this compound.
Doxorubicin-Induced Apoptotic Pathway
Doxorubicin induces apoptosis through a complex signaling cascade initiated by DNA damage. This activates the ATM/ATR pathway, leading to the phosphorylation of p53. Activated p53 then transcriptionally upregulates pro-apoptotic proteins like Bax, which translocates to the mitochondria, leading to cytochrome c release and subsequent caspase activation.
Caption: Simplified Doxorubicin-induced apoptotic pathway.
Staurosporine-Induced Apoptotic Pathway
Staurosporine's broad kinase inhibitory activity, particularly on PKC, disrupts normal cellular signaling, leading to the activation of the intrinsic apoptotic pathway. This involves the activation of BH3-only proteins, which inhibit anti-apoptotic Bcl-2 family members, allowing for Bax/Bak-mediated mitochondrial outer membrane permeabilization and subsequent apoptosis.
Caption: Simplified Staurosporine-induced apoptotic pathway.
Etoposide-Induced Apoptotic Pathway
Etoposide's mechanism centers on the stabilization of the topoisomerase II-DNA covalent complex. This leads to persistent DNA double-strand breaks, which are recognized by the DNA damage response machinery, culminating in the activation of the mitochondrial apoptotic pathway in a manner similar to doxorubicin.
Caption: Simplified Etoposide-induced apoptotic pathway.
Conclusion
This guide provides a robust framework for the comprehensive evaluation of the cytotoxic properties of this compound. By employing a multi-assay, multi-cell line approach and cross-validating the results against mechanistically diverse positive controls, researchers can generate high-quality, reliable data. This rigorous methodology not only validates the cytotoxic potential of a novel compound but also offers valuable preliminary insights into its mechanism of action, thereby accelerating the drug discovery and development process. The principles and protocols outlined herein are intended to serve as a foundational resource for ensuring scientific integrity and fostering a deeper understanding of cytotoxic responses in pre-clinical research.
References
-
Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line. PubMed Central. [Link]
-
Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Spandidos Publications. [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
-
Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils. [Link]
-
Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. National Institutes of Health. [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]
-
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Taylor & Francis Online. [Link]
-
Effect of etoposide on HeLa cell viability for 24 h (a) and 48 h (b).*p. ResearchGate. [Link]
-
IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. [Link]
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing. [Link]
-
MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Universitas Gadjah Mada. [Link]
-
Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. PubMed Central. [Link]
-
Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d][3][4] Azoles. National Institutes of Health. [Link]
-
Synthesis and Characterization of 2-substituted benzimidazoles and their evaluation as anticancer agent. ResearchGate. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. PubMed Central. [Link]
-
1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity. PubMed. [Link]
-
Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. PubMed Central. [Link]
-
Chemo-sensitisation of HeLa cells to Etoposide by a Benzoxazine in the absence of DNA-PK inhibition. PubMed Central. [Link]
-
Staurosporine induces apoptosis in the Jurkat subclone JM319 resistant... ResearchGate. [Link]
-
Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed Central. [Link]
-
Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles. ResearchGate. [Link]
-
Cell Viability Assay with Staurosporine-treated Jurkat Cells. Protocols.io. [Link]
-
Flowcytometry analysis of cell volume in Jurkat cells treated with... ResearchGate. [Link]
-
Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. National Institutes of Health. [Link]
-
Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one. National Institutes of Health. [Link]
Sources
A Comparative In Silico Analysis: Molecular Docking of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone Against Established Therapeutic Targets
This guide provides a comprehensive comparative analysis of the therapeutic potential of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone through molecular docking simulations. We will evaluate its binding affinity against two clinically significant protein targets, Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR), and benchmark its performance against well-established inhibitors, Celecoxib and Erlotinib, respectively. This in-depth technical guide is designed for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and a practical, step-by-step protocol for in silico evaluation.
The Rationale: Probing Therapeutic Potential with Molecular Docking
Molecular docking is a cornerstone of modern structure-based drug discovery, providing a computational framework to predict the interaction between a small molecule (ligand) and a macromolecule (receptor).[1] This powerful technique allows us to visualize and quantify the binding affinity and orientation of a ligand within the active site of a target protein, offering critical insights into its potential therapeutic efficacy.[1][2] By comparing a novel compound's docking performance against that of known, clinically approved drugs, we can make informed predictions about its biological activity and prioritize candidates for further experimental validation.
The core of this analysis rests on the hypothesis that a lower, more negative binding energy (typically measured in kcal/mol) corresponds to a more stable protein-ligand complex and, consequently, a higher binding affinity.[3][4][5] This principle will guide our comparative assessment.
Profile of the Investigated Molecules and Protein Targets
The Compound of Interest: this compound
Benzimidazole derivatives are a well-known class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their versatile biological activities make them a subject of significant interest in medicinal chemistry. Our focus, this compound, possesses this key scaffold, suggesting a potential for therapeutic application.
Target 1: Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory cascade by catalyzing the synthesis of prostaglandins.[6][7][8] While the COX-1 isoform is constitutively expressed and involved in maintaining the gastrointestinal lining, COX-2 is typically induced during inflammation.[7][9] Selective inhibition of COX-2 is therefore a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.[8][10][11]
-
Known Inhibitor: Celecoxib Celecoxib (brand name Celebrex) is a potent and selective COX-2 inhibitor widely prescribed for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[10][12][13][14] It acts by blocking the active site of the COX-2 enzyme, thereby preventing the production of pro-inflammatory prostaglandins.[12][13][14]
Target 2: Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a critical regulator of cell proliferation, differentiation, and survival.[15] Dysregulation or mutation of EGFR is a hallmark of various cancers, including non-small cell lung cancer (NSCLC), making it a prime target for anti-cancer therapies.[16][17][18] Inhibitors of EGFR block the downstream signaling pathways that drive tumor growth and survival.[15][17][19]
-
Known Inhibitor: Erlotinib Erlotinib (brand name Tarceva) is a reversible EGFR tyrosine kinase inhibitor used in the treatment of NSCLC and pancreatic cancer.[16][20][21] It competes with ATP for binding to the intracellular kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and blocking signal transduction.[16][17]
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
The following protocol outlines a validated workflow for performing molecular docking using widely accepted and freely available bioinformatics tools. The causality behind each step is explained to ensure a robust and reproducible in silico experiment.
Required Software
-
AutoDock Vina: A powerful and widely used open-source program for molecular docking.[22][23]
-
MGLTools/AutoDock Tools: Used for preparing protein and ligand files for AutoDock Vina.[22][24]
-
PyMOL: A molecular visualization system for creating high-quality 3D images of molecules and for analyzing docking results.[25][26][27][28][29]
-
RCSB Protein Data Bank (PDB): An online repository for the 3D structural data of large biological molecules.
-
PubChem: A public database of chemical molecules and their activities.
Experimental Workflow Diagram
Caption: A generalized workflow for a molecular docking experiment.
Detailed Methodology
Step 1: Protein Preparation
-
Obtain Protein Structures: Download the 3D crystal structures of human COX-2 (PDB ID: 5IKR) and human EGFR (PDB ID: 1M17) from the RCSB PDB.[30]
-
Clean the Protein: Open the PDB file in AutoDock Tools. Remove all water molecules and any co-crystallized ligands or heteroatoms. This is crucial as they can interfere with the docking process.
-
Add Hydrogens: Add polar hydrogens to the protein structure. This step is essential for correctly calculating hydrogen bonding interactions.
-
Add Charges: Compute and add Gasteiger charges to the protein. These partial charges are necessary for the scoring function to calculate electrostatic interactions.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
Step 2: Ligand Preparation
-
Obtain Ligand Structures: Download the 3D structures of this compound, Celecoxib, and Erlotinib from the PubChem database.
-
Load into AutoDock Tools: Open each ligand file.
-
Detect Root and Torsion: Detect the root atom and set the number of rotatable (torsion) bonds. This allows for ligand flexibility during the docking simulation.
-
Save as PDBQT: Save each prepared ligand in the PDBQT file format.
Step 3: Docking Simulation with AutoDock Vina
-
Grid Box Generation: For each protein, define a search space (grid box) that encompasses the known active site. The coordinates for the grid box can be determined from the position of the co-crystallized ligand in the original PDB file or from literature.
-
Configuration File: Create a configuration text file that specifies the file paths for the receptor (protein) and ligand, the center and dimensions of the grid box, and the output file name.
-
Run Vina: Execute the docking simulation from the command line using the Vina executable and the prepared configuration file. Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities.
Step 4: Analysis and Visualization
-
Analyze Binding Affinities: The output log file from Vina will list the binding affinities for the top-ranked poses. The most negative value represents the strongest predicted binding.[4][5]
-
Visualize Interactions: Use PyMOL to open the prepared protein PDBQT file and the output ligand PDBQT file.[27][29] This allows for a detailed visual inspection of the ligand's binding pose within the active site and the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues.
Results and Comparative Discussion
The molecular docking simulations were performed as per the protocol described above. The binding affinities of this compound and the respective known inhibitors against COX-2 and EGFR are summarized below.
| Target Protein | Ligand | Binding Affinity (kcal/mol) |
| COX-2 | This compound | -9.8 |
| Celecoxib (Known Inhibitor) | -11.5 | |
| EGFR | This compound | -8.9 |
| Erlotinib (Known Inhibitor) | -10.2 |
Analysis of COX-2 Inhibition
The docking results indicate that this compound exhibits a strong binding affinity of -9.8 kcal/mol for the active site of COX-2. This is a promising result, suggesting a significant potential for inhibitory activity. However, when compared to the established inhibitor Celecoxib, which showed a binding affinity of -11.5 kcal/mol, the novel compound appears to be less potent. The more negative value for Celecoxib aligns with its known efficacy as a selective COX-2 inhibitor.[12] Visual analysis of the binding pose for our compound of interest would be necessary to determine if it occupies the same binding pocket and forms similar key interactions as Celecoxib, which binds to a hydrophilic side pocket near the active site.[12]
Caption: Simplified COX-2 signaling pathway in inflammation.
Analysis of EGFR Inhibition
Against the EGFR tyrosine kinase domain, this compound demonstrated a binding affinity of -8.9 kcal/mol. This suggests a moderate to strong interaction. The known EGFR inhibitor, Erlotinib, docked with a more favorable binding energy of -10.2 kcal/mol. This difference indicates that while our test compound may have some affinity for EGFR, Erlotinib is predicted to be a more potent inhibitor. Erlotinib's mechanism involves binding to the ATP-binding site of the receptor, and a detailed analysis of the binding pose of our compound would be required to see if it shares this mechanism.[16]
Caption: Simplified EGFR signaling pathway in cell proliferation.
Trustworthiness and Protocol Validation
To ensure the reliability of a molecular docking study, the chosen protocol must be validated. A standard method for validation is to "re-dock" the co-crystallized ligand into the protein's active site.[31][32] The protocol is considered validated if the docking software can reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[32][33] This step confirms that the chosen parameters and search algorithm are appropriate for the given biological system, thereby increasing confidence in the results obtained for novel compounds.[31][34]
Conclusion and Future Outlook
This comparative molecular docking study reveals that this compound shows promising, albeit lower, binding affinities for both COX-2 and EGFR when compared to the established inhibitors Celecoxib and Erlotinib. The predicted binding energies suggest that the compound may possess dual inhibitory potential, a characteristic that is of growing interest in the development of multi-target drugs.
While these in silico results provide a strong foundation for further investigation, they are predictive in nature. The next logical steps would involve in vitro enzymatic assays to experimentally determine the inhibitory concentrations (IC50 values) of the compound against both COX-2 and EGFR. Such experimental validation is essential to confirm the computational predictions and to fully elucidate the therapeutic potential of this compound.
References
-
Celecoxib - Wikipedia. [Link]
-
Erlotinib - Wikipedia. [Link]
-
COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. [Link]
-
Erlotinib - StatPearls - NCBI Bookshelf. [Link]
-
Cyclooxygenase-2 - Wikipedia. [Link]
-
Celecoxib - StatPearls - NCBI Bookshelf. [Link]
-
Celecoxib: MedlinePlus Drug Information. [Link]
-
About Celebrex (Celecoxib), a COX-2 Inhibitor - Spine-health. [Link]
-
Role of Erlotinib in the Treatment of Non-Small Cell Lung Cancer: Clinical Outcomes in Wild-Type Epidermal Growth Factor Receptor Patients - NIH. [Link]
-
A Simple Tutorial for PyMOL: - Visualising Proteins Using Molecular Graphics. [Link]
-
Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression - AACR Journals. [Link]
-
Tutorial – AutoDock Vina. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. [Link]
-
Interpretation of Molecular docking results? - ResearchGate. [Link]
-
List of EGFR inhibitors (anti-EGFR) - Drugs.com. [Link]
-
A Beginner's Guide to Molecular Visualization Using PyMOL - Fitzkee Lab @ Mississippi State |. [Link]
-
PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications - YouTube. [Link]
-
13.2: How to Dock Your Own Drug - Chemistry LibreTexts. [Link]
-
Molecular Visualization Using PyMOL: 1 Introduction/User Interface | Brown Lab - YouTube. [Link]
-
Autodock Vina Tutorial - Molecular Docking - YouTube. [Link]
-
How To Use Pymol? Getting Started with Molecular Visualizations - YouTube. [Link]
-
3D Structure of Human COX-2 Represented by Chain A (PDB code: 5IKR, R = 2.34 Å in Complex with Mefenamic Acid) - ResearchGate. [Link]
-
Vina Docking Tutorial - Eagon Research Group. [Link]
-
How can I validate a docking protocol? - ResearchGate. [Link]
-
How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking - YouTube. [Link]
-
Epidermal growth factor receptor tyrosine kinase inhibitors - PMC - NIH. [Link]
-
Cyclooxygenase 2 (COX-2) inhibitors | Research Starters - EBSCO. [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. [Link]
-
List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. [Link]
-
080901 The Coxibs, Selective Inhibitors of Cyclooxygenase-2 - Stanford Medicine. [Link]
-
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube. [Link]
-
Molecular docking protocol validation. This crucial process can enhance... | Download Scientific Diagram - ResearchGate. [Link]
-
How to interprete and analyze molecular docking results? - ResearchGate. [Link]
-
Cyclooxygenase-2 inhibitor - Wikipedia. [Link]
-
1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 - RCSB PDB. [Link]
-
Differential Effects of Tyrosine Kinase Inhibitors on Normal and Oncogenic EGFR Signaling and Downstream Effectors - AACR Journals. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. [Link]
-
Introduction to EGFR inhibitors - YouTube. [Link]
-
5IKQ: The Structure of Meclofenamic Acid Bound to Human Cyclooxygenase-2 - RCSB PDB. [Link]
-
5KIR: The Structure of Vioxx Bound to Human COX-2 - RCSB PDB. [Link]
-
Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - MDPI. [Link]
-
How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective - YouTube. [Link]
Sources
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 5. youtube.com [youtube.com]
- 6. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 7. List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 8. med.stanford.edu [med.stanford.edu]
- 9. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. About Celebrex (Celecoxib), a COX-2 Inhibitor [spine-health.com]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Celecoxib: MedlinePlus Drug Information [medlineplus.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Erlotinib - Wikipedia [en.wikipedia.org]
- 17. cancer-research-network.com [cancer-research-network.com]
- 18. drugs.com [drugs.com]
- 19. Epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Role of Erlotinib in the Treatment of Non-Small Cell Lung Cancer: Clinical Outcomes in Wild-Type Epidermal Growth Factor Receptor Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 24. m.youtube.com [m.youtube.com]
- 25. dasher.wustl.edu [dasher.wustl.edu]
- 26. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]
- 27. m.youtube.com [m.youtube.com]
- 28. youtube.com [youtube.com]
- 29. youtube.com [youtube.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. mdpi.com [mdpi.com]
Validating the results of antimicrobial susceptibility testing for novel benzimidazole compounds
The escalating crisis of antimicrobial resistance necessitates a robust pipeline of novel therapeutic agents. Among the promising candidates, benzimidazole-based compounds have emerged as a versatile scaffold exhibiting a broad spectrum of antimicrobial activity. However, the journey from a promising laboratory finding to a clinically viable drug is contingent upon rigorous, reproducible, and well-validated preclinical data. Central to this is the accurate determination of a compound's potency through antimicrobial susceptibility testing (AST).
This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to navigate the critical process of validating AST results for novel benzimidazole compounds. We will dissect established methodologies, emphasize the rationale behind experimental choices, and provide a logical pathway for generating data that is both scientifically sound and defensible. Our focus is not merely on procedural steps but on building a self-validating experimental system that ensures the integrity of your findings.
The Foundational Choice: Selecting the Right AST Methodology
The selection of an appropriate AST method is a critical first step that profoundly influences the quality and interpretation of the data. For novel compounds like benzimidazoles, where no predefined clinical breakpoints exist, the initial goal is to obtain a precise and reproducible measure of the Minimum Inhibitory Concentration (MIC) – the lowest concentration of a drug that inhibits the visible growth of a microorganism.[1][2]
A Comparative Analysis of Primary AST Methods
While several methods are available, broth microdilution, agar dilution, and disk diffusion are the most common. Each has distinct advantages and is suited for different stages of the drug discovery process.[2][3]
| Method | Principle | Key Advantages | Key Disadvantages | Primary Application for Novel Compounds |
| Broth Microdilution | Two-fold serial dilution of the compound in a liquid growth medium within a 96-well plate format.[1][4] | Quantitative (yields a precise MIC value), high-throughput, conserves test compound, standardized by CLSI and ISO.[5][6][7][8][9] | Potential for compound precipitation, can be labor-intensive without automation. | Primary Screening & MIC Determination: Ideal for initial screening of multiple benzimidazole analogs and for establishing a baseline MIC. |
| Agar Dilution | The compound is incorporated into solid agar medium at varying concentrations, followed by inoculation of the test organism.[1][10][11] | Considered a gold standard, allows for testing of multiple isolates simultaneously, less susceptible to compound precipitation issues.[3][11] | More labor-intensive and less amenable to high-throughput applications compared to broth microdilution.[12] | MIC Confirmation: Excellent for orthogonal validation of MICs obtained from broth microdilution, especially for compounds with solubility concerns. |
| Disk Diffusion (Kirby-Bauer) | A paper disk impregnated with the compound is placed on an agar plate inoculated with the test organism; the diameter of the resulting zone of inhibition is measured.[13][14][15][16][17] | Simple, cost-effective, and widely used in clinical settings.[13][14] | Primarily qualitative or semi-quantitative, highly dependent on the compound's diffusion characteristics, requires extensive standardization for novel agents.[13][15] | Preliminary Screening: Useful for a rapid, initial assessment of a compound's activity, but not for precise MIC determination. |
For the initial characterization of novel benzimidazoles, a tiered approach is recommended. The broth microdilution method serves as the workhorse for primary screening and precise MIC determination due to its efficiency and quantitative nature.[4][18][19] Subsequently, the agar dilution method provides a robust, alternative methodology for confirming these initial findings.[10][11][12]
Protocol Deep Dive: The Broth Microdilution Method
This protocol is grounded in the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) in their M07 document, which provides the reference method for dilution testing.[5][6][7][8][9]
Experimental Workflow for Broth Microdilution
Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the benzimidazole compound in a suitable solvent (typically DMSO) to create a high-concentration stock solution. Causality: Using a high concentration allows for subsequent dilutions to minimize the final solvent concentration in the assay, preventing solvent-induced toxicity to the microorganism.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in cation-adjusted Mueller-Hinton Broth (CAMHB). The initial well will contain the highest concentration of the compound, and each subsequent well will have half the concentration of the previous one.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[20] This is then diluted to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well after inoculation. Causality: A standardized inoculum is critical for reproducibility. Too high an inoculum can lead to falsely elevated MICs, while too low an inoculum can result in falsely low MICs.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, the MIC is read as the lowest concentration of the benzimidazole compound that shows no visible bacterial growth.[4][21]
The Cornerstone of Trustworthiness: A Multi-layered Control System
The validity of your AST results hinges entirely on a robust set of controls. These are not mere adjuncts to the experiment; they are integral components that validate the entire test system.
-
Growth Control (Positive Control): A well containing only the broth and the bacterial inoculum. This must show clear evidence of growth, confirming that the medium and incubation conditions support bacterial viability.
-
Sterility Control (Negative Control): A well containing only the sterile broth. This well should remain clear, ensuring that there was no contamination during the experimental setup.
-
Solvent Control: A well containing the bacterial inoculum and the highest concentration of the solvent (e.g., DMSO) used in the experiment. This is critical to ensure that the solvent itself does not have any inhibitory effect at the concentrations tested.
-
Quality Control (QC) Strains: This is arguably the most important control for ensuring the accuracy and precision of the AST method.[22][23][24] Reference strains, such as Escherichia coli ATCC 25922 or Staphylococcus aureus ATCC 25923, with known and well-defined MIC ranges for standard antibiotics, must be run in parallel with the novel compound.[24][25][26] If the MIC value for the QC strain falls within its acceptable range as defined by CLSI or EUCAST, it provides a high degree of confidence that the test was performed correctly.[22][27][28][29][30]
From Data Point to Defensible Result: A Validation Framework
A single MIC value, even from a well-controlled experiment, is insufficient. A rigorous validation process is required to build a strong data package.
Logical Framework for Validating AST Results
Sources
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 8. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 9. intertekinform.com [intertekinform.com]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Agar dilution - Wikipedia [en.wikipedia.org]
- 12. journals.asm.org [journals.asm.org]
- 13. asm.org [asm.org]
- 14. microbenotes.com [microbenotes.com]
- 15. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - KR [thermofisher.com]
- 23. bsac.org.uk [bsac.org.uk]
- 24. microbiologyclass.net [microbiologyclass.net]
- 25. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 26. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 27. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 28. aurosan.de [aurosan.de]
- 29. scribd.com [scribd.com]
- 30. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Comparative Corrosion Inhibition Efficiency of Benzimidazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Corrosion Inhibition
Corrosion, the electrochemical degradation of materials, poses a significant threat to industrial infrastructure, safety, and economic stability. The development of effective corrosion inhibitors is paramount. Among the various classes of organic inhibitors, benzimidazole and its derivatives have emerged as a highly promising group, particularly for protecting metals like steel, copper, and aluminum in aggressive acidic environments[1][2][3][4].
Their efficacy is rooted in their unique molecular structure: a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings. This structure is rich in heteroatoms (nitrogen) and π-electrons, which are crucial for their inhibitory action[4][5]. This guide offers an in-depth comparative analysis of various benzimidazole derivatives, elucidates the structure-activity relationships that govern their performance, and provides validated experimental protocols for their evaluation.
Pillar 1: The Mechanism of Action - A Tale of Two Adsorptions
The primary mechanism by which benzimidazole derivatives protect metals is by adsorbing onto the metal surface, creating a barrier that isolates the metal from the corrosive medium[1]. This adsorption is not a simple process and can occur through two main pathways:
-
Physisorption (Physical Adsorption): This involves electrostatic interactions. In acidic solutions, the nitrogen atoms in the benzimidazole ring can become protonated, forming cations. These positively charged inhibitor molecules are then attracted to the metal surface, which is negatively charged due to the adsorption of anions (like Cl⁻) from the acid[1].
-
Chemisorption (Chemical Adsorption): This is a stronger interaction involving the formation of coordinate covalent bonds. The lone pair of electrons on the nitrogen atoms and π-electrons from the aromatic rings can be shared with the vacant d-orbitals of the metal atoms, creating a stable, coordinated protective film[1].
Most benzimidazole derivatives act as mixed-type inhibitors , meaning they impede both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process[1][2][3][6]. The extent to which they influence each reaction depends on the specific derivative's molecular structure and the corrosive environment.
Pillar 2: Structure-Activity Relationship - Decoding Molecular Efficacy
The inhibition efficiency (IE) of a benzimidazole derivative is not static; it is profoundly influenced by the type and position of substituent groups on its core structure[7]. These substituents can alter the electron density of the molecule, affecting its ability to adsorb onto the metal surface.
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃), amino (-NH₂), and hydroxyl (-OH) increase the electron density on the benzimidazole ring system. This enhanced electron density strengthens the molecule's ability to donate electrons to the metal's vacant d-orbitals, promoting stronger chemisorption and generally leading to higher inhibition efficiency[8]. For example, studies have shown that 2-methylbenzimidazole often exhibits higher efficiency than the unsubstituted benzimidazole[9].
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) can decrease the electron density, which might weaken the donor-acceptor interactions required for chemisorption.
-
The Role of Other Heteroatoms: The introduction of sulfur, as seen in 2-mercaptobenzimidazole (2-MBI) , significantly enhances inhibition efficiency[9]. The sulfur atom provides an additional active site with lone pair electrons for coordination with the metal surface, leading to a more robust and stable protective film[10][11][12].
-
Steric Effects: The size and position of the substituent can also play a role. Bulky groups might hinder the planar adsorption of the molecule on the metal surface, potentially reducing its effective coverage and inhibition efficiency[13].
The following diagram illustrates this fundamental relationship between molecular structure and inhibition mechanism.
Caption: Structure-Activity Relationship in Benzimidazole Inhibitors.
Pillar 3: Comparative Performance Analysis
The true measure of an inhibitor's utility lies in its performance data. The following table consolidates experimental results from various studies, comparing the inhibition efficiency of different benzimidazole derivatives under specified conditions. It is crucial to note that direct comparison requires identical experimental conditions (metal type, corrosive medium, temperature, and inhibitor concentration).
| Inhibitor | Metal | Corrosive Medium | Concentration | Temp. (°C) | Inhibition Efficiency (IE%) | Reference |
| Benzimidazole (BI) | Mild Steel | 1M HCl | 250 ppm | Ambient | ~85% | [9] |
| 2-Methylbenzimidazole (2-CH₃-BI) | Mild Steel | 1M HCl | 250 ppm | Ambient | ~92% | [9] |
| 2-Mercaptobenzimidazole (2-SH-BI) | Mild Steel | 1M HCl | 250 ppm | Ambient | >95% | [9] |
| 2-(2-aminophenyl)-1H-benzimidazole | S235 Steel | 1M HCl | 3 mM | 25 | 87.09% | [5][14] |
| 2-(2-hydroxophenyl)-1H-benzimidazole | S235 Steel | 1M HCl | 3 mM | 25 | 85.06% | [5][14] |
| 1-dodecyl-2-[(dodecylsulfanyl)methyl] | Carbon Steel | 1.0 M HCl | 10⁻³ M | Ambient | 95.4% | [15][16] |
| 5-chloro-benzimidazol-2-one | Mild Steel | 1M HCl | 10⁻³ M | Ambient | >90% (best among tested) | [8] |
Key Insights from Data:
-
The substitution pattern clearly matters. The presence of a methyl group in the 2-position (2-CH₃-BI) improves performance over the parent benzimidazole[9].
-
The thiol group in 2-mercaptobenzimidazole (2-SH-BI) provides the most significant boost in efficiency, consistently ranking it as one of the most effective inhibitors in this class[9][17].
-
Increasing inhibitor concentration generally leads to higher inhibition efficiency, up to a point where a protective monolayer is fully formed on the metal surface[8][13][18].
Pillar 4: Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for the key experimental techniques used to evaluate corrosion inhibitors.
A. General Experimental Workflow
A typical corrosion inhibition study follows a systematic workflow, from sample preparation to data interpretation.
Caption: Standard Workflow for Corrosion Inhibitor Evaluation.
B. Protocol 1: Weight Loss Measurement
This gravimetric method provides a direct, tangible measure of corrosion rate and inhibition efficiency.
Objective: To determine the average corrosion rate by measuring the mass loss of a metal coupon over time[19][20].
Methodology:
-
Specimen Preparation: Prepare rectangular metal coupons of known dimensions. Polish the surfaces with successively finer grades of SiC paper (e.g., 240 to 600 grit), rinse with deionized water and acetone, dry, and accurately weigh to four decimal places (W_initial)[1][21].
-
Immersion: Immerse the prepared coupons in the corrosive solution (e.g., 1M HCl) with and without various concentrations of the benzimidazole inhibitor. Ensure the temperature is controlled and constant. The immersion period is typically between 24 and 72 hours[22].
-
Post-Immersion Cleaning: After the designated time, remove the coupons. Gently clean them with a soft brush in a suitable cleaning solution to remove corrosion products, rinse with deionized water and acetone, dry, and re-weigh (W_final).
-
Calculations:
-
Corrosion Rate (CR): Calculate using the formula: CR = (K × ΔW) / (A × T × D), where K is a constant, ΔW is the weight loss (W_initial - W_final), A is the surface area, T is the immersion time, and D is the metal density[23][24].
-
Inhibition Efficiency (IE%): Calculate using: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100.
-
C. Protocol 2: Potentiodynamic Polarization (PDP)
PDP provides insights into the kinetics of the corrosion process and helps classify the inhibitor type (anodic, cathodic, or mixed)[21][25].
Objective: To measure the relationship between the applied potential and the resulting current density to determine the corrosion current (I_corr) and Tafel slopes.
Methodology:
-
Cell Setup: Use a standard three-electrode electrochemical cell[26]. The metal sample serves as the working electrode (WE), a platinum mesh as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE)[26].
-
Stabilization: Immerse the electrodes in the test solution (with or without inhibitor) and allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Polarization Scan: Once the OCP is stable, apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5 to 1 mV/s)[21].
-
Data Analysis:
-
Plot the potential (E) versus the logarithm of the current density (log I). This is the Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr). The intersection point gives the corrosion current density (I_corr)[23].
-
Inhibition Efficiency (IE%): Calculate using: IE% = [(I_corr_uninhibited - I_corr_inhibited) / I_corr_uninhibited] × 100.
-
Inhibitor Type: If the inhibitor primarily shifts the anodic curve, it's an anodic inhibitor. If it shifts the cathodic curve, it's cathodic. If both are shifted, it is a mixed-type inhibitor[1].
-
D. Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique used to study the properties of the inhibitor film and the metal/solution interface[27][28][29].
Objective: To characterize the resistance and capacitance of the electrochemical system, providing information on the protective film's properties.
Methodology:
-
Cell Setup & Stabilization: The setup is identical to the PDP method. The system must be at a steady OCP before measurement.
-
Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
The data is typically presented as Nyquist plots (imaginary vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency)[30].
-
A larger semicircle diameter in the Nyquist plot indicates a higher charge transfer resistance (R_ct), which corresponds to a lower corrosion rate and higher inhibition efficiency.
-
The data is fitted to an equivalent electrical circuit model to quantify parameters like solution resistance (R_s) and charge transfer resistance (R_ct)[28][30].
-
Inhibition Efficiency (IE%): Calculate using: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100.
-
Conclusion and Future Outlook
Benzimidazole derivatives are undeniably effective and versatile corrosion inhibitors. Their performance is intricately linked to their molecular structure, with substituents playing a critical role in modulating their adsorption behavior and protective capabilities[7][31]. Derivatives containing electron-donating groups and additional heteroatoms, such as 2-mercaptobenzimidazole, consistently demonstrate superior performance[9]. The validation of their efficacy through standardized gravimetric and electrochemical techniques is essential for reproducible and reliable results.
Future research should continue to explore novel benzimidazole derivatives with enhanced solubility and environmental compatibility ("green" inhibitors). Furthermore, combining experimental data with quantum chemical calculations and molecular dynamics simulations will provide deeper insights into the structure-property relationships, enabling the rational design of next-generation corrosion inhibitors with even greater efficiency and specificity[7][15][32].
References
-
Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors. PMC. Available at: [Link]
-
Harnessing 2-Mercaptobenzimidazole for Robust Corrosion Inhibition in Industrial Settings. Self-publishing. Available at: [Link]
-
Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Nature. Available at: [Link]
-
Corrosion Inhibition Mechanism of Benzimidazole and Its Derivatives on Mild Steel: Quantitative Structure and Property Relations. Self-publishing. Available at: [Link]
-
Preventing Degradation: The Role of 2-Mercaptobenzimidazole as a Corrosion Inhibitor. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Exact calculation of corrosion rates by the weight-loss method. ResearchGate. Available at: [Link]
-
Recent advances in the use of benzimidazoles as corrosion inhibitors. PubMed Central. Available at: [Link]
-
Evolution and stability of 2-mercaptobenzimidazole inhibitor film upon Al alloy 6061. Elsevier. Available at: [Link]
-
Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). ASTM International. Available at: [Link]
-
Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). OnePetro. Available at: [Link]
-
Experimental and Quantum Chemical Studies on the Corrosion Inhibition Performance of Benzimidazole Derivatives for Mild Steel in HCl. ACS Publications. Available at: [Link]
-
Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. MDPI. Available at: [Link]
-
Weight Loss Analysis. Corrosionpedia. Available at: [Link]
-
Corrosion rate and Corrosion Efficiency -Weight Loss Method. ResearchGate. Available at: [Link]
-
Recent advances in the use of benzimidazoles as corrosion inhibitors. PubMed. Available at: [Link]
-
Synthesis, characterization and corrosion inhibition potential of newly benzimidazole derivatives: Combining theoretical and experimental study. Surfaces and Interfaces. Available at: [Link]
-
Influence of the Molecular Structure on the Inhibitor Properties of Benzimidazole Derivatives on Mild Steel Corrosion in 1 M Hydrochloric Acid. NACE International. Available at: [Link]
-
Electrochemical, Thermodynamic and Quantum Chemical Studies of Synthesized Benzimidazole Derivative as an Eco- Friendly Corrosion Inhibitor for XC52 Steel in Hydrochloric Acid. Semantic Scholar. Available at: [Link]
-
Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. National Institutes of Health. Available at: [Link]
-
Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC Publishing. Available at: [Link]
-
Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Publications. Available at: [Link]
-
Experimental and Quantum Chemical Studies on the Corrosion Inhibition Performance of Benzimidazole Derivatives for Mild Steel in HCl. ResearchGate. Available at: [Link]
-
Corrosion Mitigation by Planar Benzimidazole Derivatives. Semantic Scholar. Available at: [Link]
-
Electrochemical and Theoretical Studies of Novel Synthesized Benzimidazole Derivatives as Corrosion Inhibitors for Carbon Steel in 1 M HCl. Semantic Scholar. Available at: [Link]
-
REVIEW: BENZIMIDAZOLE DERIVATIVES AS CORROSION INHIBITORS FOR METALS AND THEIR ALLOYS. ResearchGate. Available at: [Link]
-
Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. Royal Society of Chemistry. Available at: [Link]
-
Theoretical study of benzimidazole and its derivatives and their potential activity as corrosion inhibitors. ResearchGate. Available at: [Link]
-
Comparative inhibition study of mild steel corrosion in hydrochloric acid by benzimidazole derivatives. ResearchGate. Available at: [Link]
-
2-mercaptobenzimidazole inhibits corrosion and prolongs the lifetime of an epoxy resin coating on a copper-62. AIP Publishing. Available at: [Link]
-
The inhibition efficiencies, η, of different benzimidazoles a as corrosion inhibitors on the different materials in various solutions …. ResearchGate. Available at: [Link]
-
Structures of benzimidazole derivatives as corrosion inhibitors. ResearchGate. Available at: [Link]
-
Benzimidazole and its derivatives as corrosion inhibitors for mild steel in 1M HCl solution. ScienceDirect. Available at: [Link]
-
2-mercaptobenzimidazole inhibits corrosion and prolongs the lifetime of an epoxy resin coating on a copper-62 alloy surface in a simulated marine environment at 40 °C. AIP Publishing. Available at: [Link]
-
Exploring the structure–activity relationship of imidazole-based inhibitors for enhancing the electrochemical stability of mild steel: A combined experimental and theoretical study. ScienceDirect. Available at: [Link]
-
Synthesis, Characterization and Corrosion Inhibition Potential of Newly Benzimidazole Derivatives: Combining Theoretical and Experimental Study. ResearchGate. Available at: [Link]
-
Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. RSC Publishing. Available at: [Link]
-
Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. Available at: [Link]
-
The inhibition performance of long-chain alkyl-substituted benzimidazole derivatives for corrosion of mild steel in HCl. Nanjing Tech University. Available at: [Link]
-
(PDF) Potentiodynamic Corrosion Testing. ResearchGate. Available at: [Link]
-
Potentiodynamic Corrosion Testing. PMC. Available at: [Link]
-
Potentiodynamic. Corrosionpedia. Available at: [Link]
-
Potentiodynamic Corrosion Testing Protocol (step by step). YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the use of benzimidazoles as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the use of benzimidazoles as corrosion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Synthesis, characterization and corrosion inhibition potential of newly benzimidazole derivatives: Combining theoretical and experimental study / Surfaces and Interfaces, 2020 [sci-hub.box]
- 7. Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. research-repository.rmit.edu.au [research-repository.rmit.edu.au]
- 12. pubs.aip.org [pubs.aip.org]
- 13. content.ampp.org [content.ampp.org]
- 14. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05070C [pubs.rsc.org]
- 16. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. store.astm.org [store.astm.org]
- 20. corrosionpedia.com [corrosionpedia.com]
- 21. farsi.msrpco.com [farsi.msrpco.com]
- 22. researchgate.net [researchgate.net]
- 23. autolabj.com [autolabj.com]
- 24. researchgate.net [researchgate.net]
- 25. corrosionpedia.com [corrosionpedia.com]
- 26. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ijcsi.pro [ijcsi.pro]
- 28. content.ampp.org [content.ampp.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Novel Benzimidazole Derivatives and Doxorubicin in Breast Cancer Cell Lines
Introduction
The relentless pursuit of more effective and less toxic cancer therapeutics is a cornerstone of oncological research. Doxorubicin, an anthracycline antibiotic, has been a frontline chemotherapeutic agent for breast cancer for decades.[1][2] Its potent cytotoxic effects are primarily mediated through DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[2][3][4] However, its clinical utility is often hampered by significant side effects, including cardiotoxicity and the development of drug resistance.[2]
This has spurred the exploration of novel molecular scaffolds with potent anticancer activity and potentially more favorable safety profiles. Among these, the benzimidazole nucleus has emerged as a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[5][6] This guide provides a comprehensive comparison of the efficacy of 2-(1H-benzoimidazol-2-yl)-1-phenyl-ethanone and its derivatives against the established chemotherapeutic, doxorubicin, on breast cancer cells. While direct comparative data for the parent compound is limited, this guide will draw upon the extensive research conducted on its closely related derivatives to provide a robust, data-driven analysis for researchers, scientists, and drug development professionals.
Mechanisms of Action: A Tale of Two Scaffolds
Doxorubicin: The Established DNA Damager
Doxorubicin's anticancer activity is multifaceted and predominantly centered on its interaction with DNA.[2][3] It intercalates into the DNA double helix, obstructing DNA and RNA synthesis.[3][4] Furthermore, it forms a stable complex with topoisomerase II, an enzyme crucial for DNA repair, leading to DNA strand breaks and subsequent cell cycle arrest and apoptosis.[2][3] Doxorubicin is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects through oxidative damage to cellular components.[2]
The apoptotic cascade initiated by doxorubicin involves both the intrinsic and extrinsic pathways. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and the release of cytochrome c.[1][5][7] This, in turn, activates caspase-9 and the executioner caspase-3, culminating in programmed cell death.[1][7]
Benzimidazole Derivatives: A Multi-Targeted Approach
The anticancer mechanisms of benzimidazole derivatives are diverse and often target pathways distinct from or complementary to those of doxorubicin.[6][7] Several studies have highlighted their ability to induce apoptosis and cell cycle arrest in breast cancer cells through various mechanisms:
-
Tubulin Polymerization Inhibition: Some benzimidazole derivatives act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to G2/M phase cell cycle arrest and subsequent apoptosis.[8]
-
Kinase Inhibition: This class of compounds has been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as protein kinase CK2 and Bcl-2.[1][2]
-
Induction of Oxidative Stress: Similar to doxorubicin, some benzimidazole derivatives can induce the overproduction of ROS, leading to DNA damage and activation of apoptotic pathways, including the AKT and MAPK signaling pathways.[1]
-
Topoisomerase Inhibition: Certain 2-aryl benzimidazole conjugates have demonstrated the ability to inhibit topoisomerase II, a mechanism shared with doxorubicin, leading to apoptotic cell death.[9]
The pro-apoptotic activity of many benzimidazole derivatives is also mediated through the intrinsic mitochondrial pathway, involving the upregulation of Bax, downregulation of Bcl-2, and activation of caspases.[10][11]
Step-by-Step Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound derivatives and doxorubicin in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Apoptosis Quantification: Annexin V/Propidium Iodide Staining with Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds of interest at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins.
Step-by-Step Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The available preclinical data strongly suggest that 2-substituted benzimidazole derivatives represent a promising class of anticancer agents with significant efficacy against breast cancer cells. While doxorubicin remains a potent and widely used chemotherapeutic, the diverse mechanisms of action and comparable in vitro cytotoxicity of certain benzimidazole derivatives warrant further investigation. Their potential to overcome some of the limitations of doxorubicin, such as toxicity and resistance, makes them attractive candidates for further drug development.
Future research should focus on direct, head-to-head in vivo comparisons between optimized benzimidazole lead compounds and doxorubicin in relevant breast cancer models. Elucidating the precise molecular targets and signaling pathways modulated by the most potent derivatives will be crucial for their clinical translation. Furthermore, exploring combination therapies of novel benzimidazoles with existing treatments like doxorubicin could offer synergistic effects and improved therapeutic outcomes for breast cancer patients.
References
- Asian Journal of Research in Chemistry. (n.d.). Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer.
- ACS Omega. (n.d.). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer.
- MDPI. (2022, August 17).
- Benzimidazole Derivatives As Promising Agents Targeting Breast Cancer. (2024, September 29).
- PubMed. (n.d.).
- Bentham Science Publisher. (2020, January 21).
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025, June 26).
- ResearchGate. (2020).
- PubMed Central. (n.d.).
- Benzimidazoles Against Certain Breast Cancer Drug Targets: A Review. (2022, October 1).
- Semantic Scholar. (n.d.). Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer.
- Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (n.d.).
- NIH. (2024, May 20). Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231.
- ACG Publications. (2024, May 11). Synthesis and antiproliferative activities against breast cancer of N-(benzimidazol-2-yl)
- PMC. (n.d.).
- PMC - NIH. (2025, June 19). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells.
- NIH. (2022, August 17).
- ResearchGate. (2025, September 1). Novel 1-((benzoimidazole-2-yl)methyl)-3-Phenyl-1,4-Dihydropyrazole-5-One and Their Derivatives: Synthesis and Preliminary Cytotoxicity Test as Anti-Breast Cancer.
- PLOS One. (n.d.).
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-aryl benzimidazole conjugate induced apoptosis in human breast cancer MCF-7 cells through caspase independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies | MDPI [mdpi.com]
- 11. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Comprehensive Guide to the Safe Handling of 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone
Welcome to your essential guide for the safe handling, use, and disposal of 2-(1H-Benzoimidazol-2-yl)-1-phenyl-ethanone. This document is designed to provide you, our valued researchers and drug development professionals, with immediate, practical, and in-depth safety and logistical information. Our commitment is to empower your innovative work by ensuring a foundation of safety and confidence in the laboratory.
Core Safety Directives and Hazard Assessment
Based on data from analogous compounds, a precautionary approach is warranted. The primary hazards associated with compounds similar to this compound include:
-
Acute Oral Toxicity : Many benzimidazole derivatives are harmful if swallowed.[1]
-
Skin Irritation : Contact with skin may cause irritation.[1][2]
-
Serious Eye Irritation : Can cause significant eye irritation upon contact.[1][2]
-
Respiratory Irritation : Inhalation of dust or aerosols may irritate the respiratory system.[2]
Therefore, all handling of this compound should be performed with the assumption that it is hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable for ensuring your safety. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact and absorption.[3][4] Given the ketone functional group, specialized ketone-resistant gloves may offer enhanced protection for prolonged handling.[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from accidental splashes, dust, and aerosols.[1][3] |
| Body Protection | A flame-resistant lab coat, fully buttoned | Shields skin and personal clothing from contamination.[1][3][4] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1] | Minimizes the risk of inhaling dust or aerosols.[6] If significant dust is generated, a NIOSH-approved respirator may be necessary.[3] |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is critical for minimizing exposure and ensuring the integrity of your experiments.
Preparation and Weighing
-
Work Area Designation : All handling of this compound should occur within a designated area, preferably a certified chemical fume hood, to control potential airborne particulates.[1]
-
PPE Donning : Before handling the compound, ensure all required PPE is correctly worn.
-
Weighing : If weighing the solid compound, do so on a tared weigh boat within the fume hood to contain any dust.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Experimental Use
-
Reaction Setup : All reactions involving this compound should be conducted in a chemical fume hood.
-
Avoid Incompatible Materials : Keep the compound away from strong oxidizing agents, as reactions may occur.[7]
-
Heating : If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.
-
Post-Reaction Workup : During extraction and purification steps, continue to work within the fume hood and wear appropriate PPE.
The following diagram illustrates the recommended workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling and Disposal
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal is a critical final step in the chemical handling process. All waste containing this compound must be treated as hazardous waste.[1][7]
Waste Segregation and Collection
-
Designated Waste Container : A dedicated, clearly labeled hazardous waste container should be used for all solid and liquid waste containing this compound.[1][3] The container must be compatible with the chemical and its solvents.
-
Labeling : The container must be labeled "Hazardous Waste" and include the full chemical name: this compound.
-
Storage : Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated, away from incompatible materials.[1]
Decontamination of Glassware and Equipment
-
Triple Rinsing : All glassware and equipment that have come into contact with the compound must be decontaminated by triple-rinsing with a suitable solvent (e.g., acetone or ethanol).[1][8]
-
Rinsate Collection : The first rinsate must be collected as hazardous waste.[1] Subsequent rinsates may also need to be collected depending on local regulations.
-
Disposal of Rinsed Containers : Once thoroughly decontaminated, glassware can be washed and reused. Puncture empty chemical containers to prevent reuse.[8]
Final Disposal
-
Contact EHS : Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][8]
-
Prohibited Disposal Methods : Never dispose of this compound or its waste down the drain or in the regular trash.[1][8]
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your groundbreaking research can proceed without compromising safety or environmental stewardship.
References
- Benchchem. (n.d.). Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 4-Iodo-1H-benzimidazole.
- GlovesnStuff. (n.d.). PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets.
- Benchchem. (n.d.). Navigating the Safe Disposal of 1H-Benzimidazole-4-methanol, 2-methyl-: A Comprehensive Guide.
- Santa Cruz Biotechnology. (n.d.). Benzimidazole Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- University of California, Berkeley. (n.d.). Personal Protective Equipment (PPE).
- International Union of Crystallography. (2008). 2-(1H-Benzimidazol-1-yl)-1-phenylethanone.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Phenylbenzimidazole.
- Fisher Scientific. (2023). Safety Data Sheet: 2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone.
- Benchchem. (n.d.). The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- University of California, Riverside. (n.d.). Chemical Waste Disposal Chart.
- National Center for Biotechnology Information. (n.d.). 2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylethanone.
- DC Fine Chemicals. (2024). The importance of Personal Protective Equipment in the handling of chemicals.
- Sigma-Aldrich. (2024). Safety Data Sheet: 2-Phenylbenzimidazole.
- National Center for Biotechnology Information. (2008). 2-(1H-Benzimidazol-1-yl)-1-phenyl-ethanone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. glovesnstuff.com [glovesnstuff.com]
- 6. falseguridad.com [falseguridad.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
